molecular formula C28H23Cl2F2N9O2 B3324122 Milvexian CAS No. 1802425-99-5

Milvexian

Cat. No.: B3324122
CAS No.: 1802425-99-5
M. Wt: 626.4 g/mol
InChI Key: FSWFYCYPTDLKON-CMJOXMDJSA-N
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Description

Milvexian is under investigation in clinical trial NCT03766581 (A Study on BMS-986177 for the Prevention of a Stroke in Patients Receiving Aspirin and Clopidogrel).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
factor XIa inhibito

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9R,13S)-13-[4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-oxopyrimidin-1-yl]-3-(difluoromethyl)-9-methyl-3,4,7,15-tetrazatricyclo[12.3.1.02,6]octadeca-1(18),2(6),4,14,16-pentaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2F2N9O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40/h5-15,23,28H,2-4H2,1H3,(H,36,43)/t15-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWFYCYPTDLKON-CMJOXMDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2F2N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802425-99-5
Record name Milvexian [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802425995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milvexian
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 11,15-Metheno-15H-pyrazolo[4,3-b][1,7]diazacyclotetradecin-5(6H)-one, 10-[4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-oxo-1(6H)-pyrimidinyl]-1-(difluoromethyl)-1,4,7,8,9,10-hexahydro-6-methyl-, (6R,10S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MILVEXIAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W79NDQ608
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Milvexian's Inhibition of Factor XIa: A Deep Dive into the Kinetics of a Novel Anticoagulant

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BRISTOL-MYERS SQUIBB AND JANSSEN PHARMACEUTICALS – This technical guide provides an in-depth analysis of the factor XIa (FXIa) inhibition kinetics of milvexian (BMS-986177/JNJ-70033093), an orally bioavailable, small-molecule, reversible, and direct inhibitor of FXIa. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action at the molecular level.

This compound is under investigation as a novel antithrombotic agent with the potential for a differentiated safety and efficacy profile compared to current standards of care.[1][2] Its therapeutic rationale is based on the hypothesis that inhibiting FXIa can prevent thrombosis with a reduced risk of bleeding.[3][4] This guide will detail the quantitative kinetic parameters of this compound's interaction with FXIa, the experimental methodologies used to determine these parameters, and the role of FXIa in the coagulation cascade.

Core Inhibition Kinetics

This compound is a potent and selective inhibitor of human Factor XIa. The key kinetic parameters defining this interaction have been determined through a series of in vitro enzymatic and coagulation assays.

Table 1: Quantitative Kinetic Data for this compound Inhibition of Human Factor XIa

ParameterValueSpeciesMethodReference(s)
Ki 0.11 nMHumanEnzyme Inhibition Assay[2][3][5]
kon 2 µM⁻¹s⁻¹HumanStopped-flow Spectrophotometry[5]
Mechanism Reversible, Direct, Active-siteHumanEnzyme Inhibition and Coagulation Assays[2][5]

The inhibition constant (Ki) of 0.11 nM demonstrates this compound's high affinity for human FXIa.[2][3][5] The association rate constant (kon), a measure of how quickly the inhibitor binds to the enzyme, has been determined to be 2 µM⁻¹s⁻¹.[5] While a specific dissociation rate constant (koff) has not been explicitly reported in the reviewed literature, the reversible nature of the inhibition is well-established.[5] Based on the relationship Ki = koff/kon, an estimated koff can be calculated, further characterizing the binding dynamics.

Selectivity Profile

A critical aspect of a targeted inhibitor's profile is its selectivity. This compound has been shown to be highly selective for FXIa over other related serine proteases.

Table 2: Selectivity of this compound Against Other Serine Proteases

EnzymeKi (nM)Selectivity Fold (vs. FXIa)SpeciesReference(s)
Factor XIa 0.11 - Human [5]
Chymotrypsin35>300Not Specified[5]
Plasma Kallikrein44>400Human[5]
Thrombin1700>15,000Rabbit[5]
Factor Xa>18,000>160,000Rabbit[5]

This high degree of selectivity underscores the targeted mechanism of action of this compound, which is crucial for minimizing off-target effects and potentially contributing to a favorable safety profile.

Experimental Protocols

The determination of this compound's kinetic parameters involved a combination of enzymatic assays and advanced biophysical techniques.

Factor XIa Enzyme Inhibition Assay for Ki Determination

The inhibition constant (Ki) of this compound against human FXIa was determined using a competitive enzyme inhibition assay. While specific buffer compositions can vary, a typical protocol involves:

  • Reagents:

    • Purified human Factor XIa.

    • This compound at a range of concentrations.

    • A chromogenic substrate for FXIa, such as S-2366.[6][7]

    • Assay buffer (e.g., Tris-based buffer at physiological pH).

  • Procedure:

    • FXIa is pre-incubated with varying concentrations of this compound in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.

    • The initial velocities at each inhibitor concentration are determined.

  • Data Analysis:

    • The Ki value is calculated by fitting the data to the appropriate equation for competitive inhibition, often the Morrison equation for tight-binding inhibitors.

Stopped-Flow Spectrophotometry for kon Determination

The association rate constant (kon) was determined using stopped-flow spectrophotometry, a technique suitable for measuring rapid kinetic events.

  • Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and data acquisition.[8][9][10]

  • Procedure:

    • A solution of human FXIa is rapidly mixed with a solution containing this compound and a chromogenic substrate.

    • The progress of the reaction is monitored in real-time by measuring the change in absorbance.

    • The observed association rate constant (kobs) is determined at various this compound concentrations.

  • Data Analysis:

    • The kon is determined from a secondary plot of kobs versus the inhibitor concentration.[5] This relationship is linear for a simple bimolecular interaction.

Visualizing the Core Mechanisms

To better illustrate the context and methodologies described, the following diagrams have been generated.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates This compound This compound XIa->this compound Inhibits IXa IXa IX->IXa X X IXa->X TF TF VIIa_TF VIIa_TF TF->VIIa_TF VIIa_TF->X Activates VII VII VII->VIIa_TF Binds Xa Xa X->Xa Prothrombin_Thrombin Prothrombin (II) -> Thrombin (IIa) Xa->Prothrombin_Thrombin Activates Fibrinogen_Fibrin Fibrinogen (I) -> Fibrin (Ia) Prothrombin_Thrombin->Fibrinogen_Fibrin Activates Prothrombin Prothrombin Clot Clot Fibrinogen_Fibrin->Clot Forms Fibrinogen Fibrinogen

Caption: The Coagulation Cascade and the Site of this compound Action.

experimental_workflow cluster_ki Ki Determination (Enzyme Inhibition Assay) cluster_kon kon Determination (Stopped-Flow Spectrophotometry) Reagents_Ki FXIa, this compound, Chromogenic Substrate Incubation Incubation Reaction_Start Reaction_Start Incubation->Reaction_Start Data_Acquisition_Ki Data_Acquisition_Ki Reaction_Start->Data_Acquisition_Ki Data_Analysis_Ki Data_Analysis_Ki Data_Acquisition_Ki->Data_Analysis_Ki Ki_Value Ki_Value Data_Analysis_Ki->Ki_Value Yields Reagents_kon FXIa, this compound, Chromogenic Substrate Rapid_Mixing Rapid_Mixing Data_Acquisition_kon Data_Acquisition_kon Rapid_Mixing->Data_Acquisition_kon Data_Analysis_kon Data_Analysis_kon Data_Acquisition_kon->Data_Analysis_kon kon_Value kon_Value Data_Analysis_kon->kon_Value Yields

Caption: Experimental Workflow for Determining this compound's Kinetic Parameters.

Conclusion

This compound demonstrates potent, selective, and reversible inhibition of human Factor XIa. The detailed kinetic analysis, including a high-affinity Ki value and a rapid on-rate, provides a strong molecular basis for its mechanism of action. This in-depth understanding of this compound's inhibition kinetics is fundamental for its ongoing clinical development as a novel antithrombotic agent. The experimental protocols outlined herein provide a framework for the continued investigation of this and other Factor XIa inhibitors.

References

Preclinical Profile of Milvexian: A Technical Guide to its Antithrombotic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of milvexian, a novel, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa), for the prevention and treatment of thrombosis. The following sections detail the compound's mechanism of action, its efficacy in established animal models of thrombosis, and its safety profile, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Efficacy and Safety Data

This compound has demonstrated potent antithrombotic efficacy in preclinical models of both venous and arterial thrombosis, coupled with a favorable safety profile characterized by a low bleeding risk.[1][2] The quantitative data from these key studies are summarized below.

In Vitro Activity and Selectivity

This compound is a reversible and highly selective inhibitor of FXIa.[3] Its inhibitory activity against FXIa from different species and its selectivity over other related serine proteases are detailed in Table 1.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

Target EnzymeSpeciesInhibition Constant (Ki)
Factor XIa Human 0.11 nM
Factor XIaRabbit0.38 nM
Factor XIaDog0.64 nM
Factor XIaRat490 nM
Factor XIaMouse350 nM
ChymotrypsinHuman35 nM
Plasma KallikreinHuman44 nM
Data compiled from multiple sources.[3][4]
Efficacy in a Rabbit Model of Arterial Thrombosis

In a rabbit model of electrically-induced carotid artery thrombosis (ECAT), this compound demonstrated dose-dependent efficacy in both preventing and treating arterial thrombosis.[3]

Table 2: Efficacy of this compound in the Rabbit ECAT Model (Prevention)

This compound Dose (IV Bolus + Infusion)Preservation of Carotid Blood Flow (%)Reduction in Thrombus Weight (%)
0.063 + 0.04 mg/kg + mg/kg/h32 ± 615 ± 10
0.25 + 0.17 mg/kg + mg/kg/h54 ± 1045 ± 2
1 + 0.67 mg/kg + mg/kg/h76 ± 570 ± 4
*p < 0.05 vs. vehicle; n=6/dose.[3]

Table 3: Efficacy of this compound in the Rabbit ECAT Model (Treatment)

This compound Dose (IV Bolus + Infusion)Carotid Blood Flow at 90 min (%)Reduction in Thrombus Weight (%)
Vehicle1 ± 0.3-
0.25 + 0.17 mg/kg + mg/kg/h39 ± 1025 ± 7
1 + 0.67 mg/kg + mg/kg/h66 ± 261 ± 6
p < 0.05 vs. vehicle.[3]
Efficacy in a Rabbit Model of Venous Thrombosis

This compound's efficacy in preventing venous thrombosis was assessed in a rabbit arteriovenous (AV) shunt model. The results demonstrated a significant, dose-dependent reduction in thrombus formation.[2][4]

Table 4: Efficacy of this compound in the Rabbit AV Shunt Model

This compound Dose (IV Bolus + Infusion)Thrombus Weight Reduction (%)
0.25 + 0.17 mg/kg + mg/kg/h34.3 ± 7.9
1.0 + 0.67 mg/kg + mg/kg/h51.6 ± 6.8 (p < 0.01)
4.0 + 2.68 mg/kg + mg/kg/h66.9 ± 4.8 (p < 0.001)
Data presented as mean ± SEM; n=5-6 per group.[2][4]
Pharmacodynamic Effects and Safety Profile

A key feature of this compound's preclinical profile is its ability to prevent thrombosis without significantly impacting hemostasis. This is evidenced by its effects on coagulation parameters and bleeding time.[2][3]

Table 5: Pharmacodynamic and Safety Parameters of this compound

ParameterSpeciesObservation
Activated Partial Thromboplastin Time (aPTT) Human, RabbitDose-dependent prolongation.[2][3]
Prothrombin Time (PT) Human, RabbitNo significant change.[2][3]
Thrombin Time (TT) Human, RabbitNo significant change.[2][3]
Platelet Aggregation RabbitNo alteration in response to ADP, arachidonic acid, or collagen.[3]
Bleeding Time (Cuticle) RabbitNo increase, even in combination with aspirin.[2][3]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of this compound against human and various animal species' FXIa and other serine proteases was determined using purified enzymes and synthetic substrates. The inhibition constant (Ki) was calculated by measuring enzyme activity across a range of substrate and inhibitor concentrations.[3]

Rabbit Model of Electrically-Induced Carotid Artery Thrombosis (ECAT)

This model was utilized to assess both the prevention and treatment of arterial thrombosis.[3]

  • Animal Model: Anesthetized New Zealand White rabbits.

  • Thrombosis Induction: A localized electrical current is applied to a segment of the carotid artery to induce endothelial injury and subsequent thrombus formation.

  • Drug Administration: For prevention studies, this compound was administered as an intravenous (IV) bolus followed by a continuous infusion prior to the electrical injury. In treatment studies, the drug was administered after thrombosis had been established.

  • Efficacy Endpoints: The primary efficacy endpoints were carotid blood flow, monitored continuously, and the final weight of the thrombus at the end of the experiment.

  • Pharmacodynamic and Safety Assessments: Blood samples were collected for ex vivo measurement of aPTT, PT, and TT. Bleeding time was assessed using a standardized cuticle bleeding model.

Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis

This model was employed to evaluate the efficacy of this compound in preventing venous thrombosis.[2][4][5]

  • Animal Model: Anesthetized New Zealand White rabbits.

  • Thrombosis Induction: An extracorporeal AV shunt, containing a thrombogenic surface (e.g., a silk thread), is placed between the carotid artery and the jugular vein.

  • Drug Administration: this compound was administered as an IV bolus followed by a continuous infusion.

  • Efficacy Endpoint: The primary endpoint was the weight of the thrombus formed within the shunt after a set period.

  • Pharmacodynamic Assessments: Ex vivo measurements of aPTT, PT, and TT were conducted on blood samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the workflows of the key preclinical models.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX TF Tissue Factor FVIIa Factor VIIa TF->FVIIa Vessel Injury FVIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->FXI Feedback Amplification Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin This compound This compound This compound->FXIa Inhibition

Caption: this compound's mechanism of action in the coagulation cascade.

ecat_workflow start Anesthetized Rabbit drug_admin IV Bolus + Infusion (this compound or Vehicle) start->drug_admin carotid_prep Isolate Carotid Artery drug_admin->carotid_prep flow_probe Place Flow Probe carotid_prep->flow_probe injury Induce Electrical Injury flow_probe->injury monitor Monitor Blood Flow (90 min) injury->monitor thrombus_removal Excise Artery & Weigh Thrombus monitor->thrombus_removal blood_sample Collect Blood Samples monitor->blood_sample analysis Ex Vivo Coagulation Assays (aPTT, PT, TT) blood_sample->analysis

Caption: Experimental workflow for the rabbit ECAT model.

av_shunt_workflow start Anesthetized Rabbit drug_admin IV Bolus + Infusion (this compound or Vehicle) start->drug_admin shunt_placement Place AV Shunt (Carotid Artery to Jugular Vein) drug_admin->shunt_placement thrombosis_period Allow Thrombosis (e.g., 40 min) shunt_placement->thrombosis_period shunt_removal Remove Shunt & Weigh Thrombus thrombosis_period->shunt_removal blood_sample Collect Blood Samples thrombosis_period->blood_sample analysis Ex Vivo Coagulation Assays (aPTT, PT, TT) blood_sample->analysis

Caption: Experimental workflow for the rabbit AV shunt model.

References

discovery and synthesis of milvexian

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Synthesis of Milvexian

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly BMS-986177/JNJ-70033093) is an orally bioavailable, reversible, and selective small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Developed through a collaboration between Bristol Myers Squibb and Janssen Pharmaceuticals, this compound is under investigation as a novel antithrombotic agent.[2][4] The therapeutic hypothesis is that inhibiting FXIa can reduce the risk of pathological thrombosis with a lower risk of bleeding compared to current anticoagulants that target Factor Xa or thrombin.[5][6] This is based on evidence from human genetics, where Factor XI deficiency is associated with a reduced risk of ischemic stroke but infrequent spontaneous bleeding.[6][7] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data for this compound.

Discovery and Lead Optimization

The discovery of this compound originated from the pursuit of a novel antithrombotic agent with an improved safety profile.[7] The development program focused on identifying a potent and selective FXIa inhibitor with oral bioavailability.

The research led to the discovery of a novel series of macrocyclic FXIa inhibitors.[5][8][9] This macrocyclic chemotype provided a rigid scaffold for efficient interaction with the FXIa active site, while also offering multiple points for chemical modification to optimize pharmacokinetic properties.[7] A significant challenge in developing oral FXIa inhibitors is the need to interact with the polar S' region of the active site, which can compromise oral absorption.[7]

Through extensive structure-activity relationship (SAR) studies, the macrocyclic series was optimized for key properties including:

  • Potency : High affinity for the FXIa active site.

  • Selectivity : Minimal inhibition of other serine proteases in the coagulation cascade to reduce off-target effects.

  • Pharmacokinetics : Suitable oral bioavailability, half-life, and clearance.

  • Solubility : Improved pharmaceutical properties for oral formulation.

This optimization effort culminated in the identification of this compound as a clinical candidate.[8][9] Structurally, this compound is characterized by a de novo designed 12-membered macrocyclic ring.[5]

Chemical Synthesis

The synthesis of this compound involves several key chemical transformations. While a detailed, step-by-step manufacturing process is proprietary, key aspects of the synthesis have been described, highlighting modern synthetic methodologies.[5]

Key synthetic strategies employed in the discovery and development of this compound and its analogs include:

  • C-H Activation : Utilized for the efficient construction of key bonds within the molecular framework.

  • Ring-Closing Metathesis : A crucial step for the formation of the 12-membered macrocyclic ring.

  • One-Step Pyrimidinone Construction : A streamlined method for the synthesis of the pyrimidinone core of the molecule.

A scalable synthesis for the side chain of this compound has also been developed to support its clinical development program.[10]

Mechanism of Action

This compound is a direct, active-site, reversible inhibitor of human and rabbit FXIa.[1] By binding to FXIa, this compound blocks the propagation of the intrinsic coagulation pathway, thereby interrupting the amplification of thrombin generation.[5][11] This targeted inhibition is distinct from that of Factor Xa inhibitors or direct thrombin inhibitors, which act on the common pathway of coagulation.[12]

The key therapeutic advantage of this mechanism is the potential to uncouple antithrombotic efficacy from bleeding risk. FXIa is believed to play a more significant role in pathological thrombus formation than in normal hemostasis, which is primarily initiated via the tissue factor-dependent extrinsic pathway.[3][5] By selectively inhibiting FXIa, this compound is expected to prevent thrombosis while preserving the hemostatic functions necessary to prevent spontaneous bleeding.[5]

Signaling Pathway

The following diagram illustrates the coagulation cascade and the point of intervention for this compound.

experimental_workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Lead Discovery & Optimization (Macrocyclic Series) Synthesis Chemical Synthesis (RCM, C-H Activation) Discovery->Synthesis InVitro In Vitro Characterization (FXIa Ki, Selectivity, aPTT) Synthesis->InVitro InVivo In Vivo Models (Rabbit ECAT, Bleeding Time) InVitro->InVivo Phase1 Phase 1 (SAD/MAD, PK/PD, Safety in Healthy Volunteers) InVivo->Phase1 Phase2 Phase 2 (AXIOMATIC) (Proof-of-Concept, Dose-Ranging) - TKR - SSP Phase1->Phase2 Phase3 Phase 3 (LIBREXIA) (Pivotal Efficacy & Safety) - Stroke - ACS - Atrial Fibrillation Phase2->Phase3

References

Milvexian Oral Bioavailability: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of milvexian, an investigational, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa). The information presented is collated from preclinical and clinical studies to support further research and development.

Introduction to this compound

This compound is a novel anticoagulant designed to inhibit Factor XIa, a key component of the intrinsic pathway of the blood coagulation cascade.[1] By targeting FXIa, this compound aims to prevent pathological thrombosis with a potentially lower risk of bleeding compared to existing anticoagulants that target Factor Xa or thrombin.[2][3] Its development represents a significant effort to create a safer antithrombotic therapy.[4][5] The efficacy and safety of this compound are currently being evaluated in a comprehensive Phase III clinical trial program called LIBREXIA, which includes studies on patients with atrial fibrillation, acute coronary syndrome, and those who have had an ischemic stroke.[6][7][8]

Core Pharmacokinetic Profile

This compound generally exhibits a favorable pharmacokinetic profile characterized by rapid absorption and a half-life that supports once or twice-daily dosing regimens.[9][10]

Data on Oral Bioavailability and Pharmacokinetics

The following tables summarize key quantitative data from various studies on this compound's oral bioavailability and pharmacokinetics.

Table 1: Absolute Oral Bioavailability of this compound Formulations in Healthy Adults

FormulationDoseConditionAbsolute Bioavailability (F)Citation
Oral Solution200 mgFasted~100%[11]
Spray-Dried Dispersion (SDD)25 mgFasted58.2%[11]
Spray-Dried Dispersion (SDD)25 mgFed44.3%[11]
Spray-Dried Dispersion (SDD)200 mgFasted54.2%[11]
Spray-Dried Dispersion (SDD)200 mgFed75.6%[11]

Table 2: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Adults (Fasted)

DoseCmax (ng/mL)Tmax (h)Terminal Half-life (t1/2) (h)Citation
4 mg-38.3 - 13.8[10]
20 mg-38.3 - 13.8[10]
60 mg-38.3 - 13.8[10]
200 mg-38.3 - 13.8[10]
300 mg-38.3 - 13.8[10]
500 mg185338 - 14[9][12]

Table 3: Effect of Food on this compound Pharmacokinetics

DoseConditionEffect on BioavailabilityCitation
200 mgHigh-fat meal1.4-fold increase[12][13]
500 mgHigh-fat meal2.0-fold increase[12][13]

Table 4: Pharmacokinetic Parameters in Specific Healthy Adult Populations

PopulationDoseTmax (h)Half-life (t1/2) (h)Citation
Japanese50 mg & 200 mg2.5 - 3.08.9 - 11.9[14]
Japanese500 mg (fed)7.0 - 8.08.9 - 11.9[14]
Chinese25 mg, 100 mg, 200 mg3.0 - 4.09.0 - 10.0[15]
Mild Hepatic Impairment60 mg2.0 - 4.011.9 - 15.0[9]
Moderate Hepatic Impairment60 mg2.0 - 4.011.9 - 15.0[9]

Table 5: Preclinical Oral Bioavailability

SpeciesBioavailabilityCitation
Rat18%[16]
Cynomolgus Monkey32%[16]

Experimental Protocols

First-in-Human Single and Multiple Ascending Dose Study
  • Study Design: This was a two-part, double-blind, placebo-controlled study in healthy adult volunteers.[10]

  • Part 1 (SAD): Six panels of eight participants were randomized (3:1) to receive a single oral dose of this compound (4, 20, 60, 200, 300, or 500 mg) or a placebo in a fasted state. The 200 mg and 500 mg dose groups were also evaluated under fed conditions (high-fat meal) to assess the food effect.[10]

  • Part 2 (MAD): Seven panels of eight participants were randomized (3:1) to receive multiple doses of this compound or a placebo for 14 days. Dosing regimens included once-daily and twice-daily administrations.[10]

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of this compound.

  • Analytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[10]

Absolute Bioavailability Study with Intravenous Microtracer
  • Study Design: An open-label, two-period crossover study in healthy adult participants to assess the absolute oral bioavailability of the this compound spray-dried dispersion (SDD) formulation.[11]

  • Methodology: Participants received a single oral dose of this compound (25 mg or 200 mg of the SDD formulation) and a simultaneous intravenous (IV) microdose (100 µg) of [¹³C]-labeled this compound. The study was conducted under both fasted and fed conditions.[11]

  • Pharmacokinetic Sampling: Plasma samples were collected over time to measure the concentrations of both the unlabeled oral and the labeled IV this compound.

  • Analytical Method: LC-MS/MS was used to differentiate and quantify the concentrations of the oral and IV forms of this compound.

  • Bioavailability Calculation: The absolute bioavailability (F) was calculated as the ratio of the dose-normalized area under the curve (AUC) from oral administration to the AUC from IV administration.[11]

Visualizations

Signaling Pathway: The Coagulation Cascade

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X TF Tissue Factor VIIa_TF Factor VIIa-TF Complex TF->VIIa_TF VII Factor VII VII->VIIa_TF VIIa_TF->X Xa Factor Xa X->Xa Thrombin Thrombin (IIa) Xa->Thrombin Activates Prothrombin Prothrombin (II) Prothrombin->Thrombin Thrombin->XI Positive Feedback Fibrin Fibrin (Ia) Thrombin->Fibrin Activates Fibrinogen Fibrinogen (I) Fibrinogen->Fibrin This compound This compound This compound->XIa Inhibits

Caption: this compound's mechanism of action within the coagulation cascade.

Experimental Workflow: Oral Bioavailability Study

Bioavailability_Workflow cluster_screening Subject Screening & Enrollment cluster_dosing Dosing Period cluster_sampling Pharmacokinetic Sampling cluster_analysis Bioanalytical & Data Analysis Screening Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Obtained Screening->Informed_Consent Enrollment Subject Enrollment Informed_Consent->Enrollment Randomization Randomization to Treatment Arm (e.g., Fasted vs. Fed) Enrollment->Randomization Dosing Oral Administration of this compound Randomization->Dosing Blood_Draws Serial Blood Sample Collection (pre-dose and post-dose timepoints) Dosing->Blood_Draws Plasma_Processing Plasma Separation and Storage Blood_Draws->Plasma_Processing LCMS LC-MS/MS Analysis of Plasma Samples Plasma_Processing->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LCMS->PK_Analysis Report Final Report Generation PK_Analysis->Report

Caption: A typical experimental workflow for a clinical oral bioavailability study.

Logical Relationship: Dose, Food, and Bioavailability

Food_Effect_Logic cluster_low Low Dose (e.g., 25 mg SDD) cluster_high High Dose (e.g., 200 mg SDD) Dose This compound Dose Low_Dose_Fasted Fasted State Dose->Low_Dose_Fasted is low High_Dose_Fasted Fasted State Dose->High_Dose_Fasted is high Bioavailability_Decreased Bioavailability Decreased Low_Dose_Fasted->Bioavailability_Decreased with food Low_Dose_Fed Fed State Low_Dose_Fed->Bioavailability_Decreased Bioavailability_Increased Bioavailability Increased High_Dose_Fasted->Bioavailability_Increased with food High_Dose_Fed Fed State High_Dose_Fed->Bioavailability_Increased

Caption: The relationship between this compound dose, food intake, and oral bioavailability.

References

Milvexian's Selectivity for Factor XIa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, reversible, small-molecule inhibitor of Factor XIa (FXIa), a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade.[1] By selectively targeting FXIa, this compound aims to provide effective antithrombotic therapy with a reduced risk of bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[2][3] This technical guide provides an in-depth analysis of this compound's selectivity for FXIa, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Principles of this compound's Action

Factor XI is a component of the blood coagulation system and is activated to Factor XIa (FXIa) by Factor XIIa or thrombin in response to vascular injury.[1] FXIa then amplifies thrombin generation by activating Factor IX, contributing to the formation of a stable fibrin clot.[1] Genetic studies and preclinical models suggest that inhibiting FXIa can effectively prevent thrombosis while having a minimal impact on hemostasis, the physiological process that stops bleeding.[4]

This compound is an active-site inhibitor of FXIa, binding with high affinity and selectivity.[4][5] This targeted inhibition of the intrinsic pathway is designed to interrupt the amplification of thrombin generation involved in pathological thrombus formation without significantly impairing the extrinsic pathway, which is crucial for hemostasis.[6]

Quantitative Selectivity Profile

This compound demonstrates high selectivity for human Factor XIa over other related serine proteases. The inhibitory activity of this compound is quantified by the inhibition constant (Ki), with a lower Ki value indicating higher potency.

Target EnzymeSpeciesKi (nM)Selectivity vs. Human FXIa (-fold)Reference
Factor XIa Human 0.11 - [1]
Plasma KallikreinHuman44400[1]
ChymotrypsinBovine35318[1]
ThrombinRabbit170015,455[1]
Factor XaRabbit>18,000>163,636[1]
ThrombinCynomolgus Monkey6706,091[1]

Note: Data for other human serine proteases such as prothrombin, thrombin, FIXa, FVIIa, FXa, FXIIa, tPA, uPA, plasmin, and APC are not publicly available in the form of specific Ki values. However, it is reported that this compound has a greater than 5000-fold selectivity for FXIa over these related serine proteases.[1]

Coagulation Assay Data

The anticoagulant effect of this compound is further demonstrated in plasma-based coagulation assays.

AssaySpeciesParameterValueReference
Activated Partial Thromboplastin Time (aPTT)HumanConcentration for 2-fold increase0.5 - 2.4 µM[1]
Prothrombin Time (PT)HumanEffectUnaffected at therapeutic concentrations[1]
Thrombin Time (TT)HumanEffectUnaffected at therapeutic concentrations[1]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Determination of Ki)

This protocol outlines the general procedure for determining the inhibition constant (Ki) of this compound against a target serine protease, such as Factor XIa, using a chromogenic substrate.

Materials:

  • Purified human Factor XIa (or other target serine protease)

  • Chromogenic substrate specific for the target enzyme (e.g., S-2366 for FXIa)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-buffered saline with BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a series of dilutions of this compound in assay buffer. Prepare solutions of the target enzyme and chromogenic substrate at their respective working concentrations in assay buffer.

  • Assay Setup: To each well of the microplate, add the assay buffer, the this compound dilution (or vehicle control), and the enzyme solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Kinetic Measurement: Immediately begin reading the absorbance of the wells at a specific wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Fit the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a functional plasma-based assay that assesses the integrity of the intrinsic and common coagulation pathways.

Materials:

  • Citrated human plasma

  • aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

  • Calcium chloride (CaCl2) solution

  • This compound stock solution (in DMSO)

  • Coagulometer

Procedure:

  • Sample Preparation: Spike citrated human plasma with various concentrations of this compound or a vehicle control (DMSO).

  • Incubation with aPTT Reagent: Add the aPTT reagent to the plasma samples and incubate for a specific time at 37°C to activate the contact-dependent factors.

  • Clotting Initiation: Initiate the clotting cascade by adding a pre-warmed CaCl2 solution to the plasma-reagent mixture.

  • Clot Detection: The coagulometer detects the time taken for the formation of a fibrin clot.

  • Data Analysis: The clotting time in seconds is recorded. The concentration of this compound that causes a doubling of the baseline aPTT is often determined to quantify its anticoagulant effect.

Signaling Pathways and Experimental Workflows

Coagulation Cascade and this compound's Site of Action

Coagulation_Cascade XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X + VIIIa VIIIa Factor VIIIa Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin + Va Thrombin Thrombin Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->XIa

Caption: Intrinsic pathway of coagulation showing this compound's inhibition of Factor XIa.

Experimental Workflow for Determining this compound's Ki

Ki_Determination_Workflow start Start prep_reagents Prepare Reagent Dilutions (this compound, Enzyme, Substrate) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, this compound, Enzyme) prep_reagents->plate_setup incubation Incubate at 37°C plate_setup->incubation add_substrate Add Chromogenic Substrate incubation->add_substrate read_plate Kinetic Reading in Plate Reader (e.g., 405 nm) add_substrate->read_plate data_analysis Data Analysis: - Calculate Initial Velocities - Plot Velocity vs. [Inhibitor] - Fit to Inhibition Model read_plate->data_analysis determine_ki Determine Ki Value data_analysis->determine_ki end End determine_ki->end

Caption: Workflow for determining the inhibition constant (Ki) of this compound.

Logical Relationship of this compound's Selectivity

Selectivity_Logic This compound This compound FXIa Factor XIa (High Affinity) This compound->FXIa Inhibits Other_Proteases Other Serine Proteases (e.g., Thrombin, FXa) (Low Affinity) This compound->Other_Proteases Minimally Inhibits Antithrombosis Antithrombotic Efficacy FXIa->Antithrombosis Leads to Hemostasis Preservation of Hemostasis Other_Proteases->Hemostasis Crucial for

Caption: this compound's selective inhibition leads to antithrombosis while preserving hemostasis.

Conclusion

This compound is a highly potent and selective inhibitor of human Factor XIa. The quantitative data from in vitro enzyme assays and plasma-based coagulation tests consistently demonstrate its high affinity for FXIa and significant selectivity over other serine proteases involved in the coagulation cascade. This selectivity profile is the foundation of its proposed mechanism of action: to provide effective antithrombotic protection with a potentially lower risk of bleeding complications compared to less selective oral anticoagulants. The detailed experimental protocols provided in this guide offer a basis for the replication and further investigation of this compound's unique pharmacological properties.

References

Milvexian's Targeted Disruption of the Coagulation Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of milvexian, an oral, small-molecule inhibitor of activated Factor XI (FXIa). By selectively targeting a key component of the intrinsic coagulation pathway, this compound represents a novel approach to antithrombotic therapy, with the potential to uncouple hemostasis from pathological thrombosis. This document details the drug's effects on the coagulation cascade, supported by quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to evaluate its activity.

Core Mechanism: Selective Inhibition of Factor XIa

This compound is an active-site, reversible inhibitor of human Factor XIa.[1][2] Its mechanism centers on the highly specific and high-affinity binding to FXIa, a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][3] This targeted inhibition prevents the downstream amplification of thrombin generation, a key process in the formation and propagation of thrombi.[4]

Unlike traditional anticoagulants that target Factor Xa or thrombin in the common pathway, this compound's action is positioned upstream.[3][5] This selectivity is hypothesized to preserve the extrinsic pathway, which is crucial for initiating hemostasis in response to tissue injury, thereby potentially reducing the bleeding risk associated with broader-spectrum anticoagulants.[5][6] Evidence suggests that while the intrinsic pathway is central to pathological thrombus formation, it is less critical for normal hemostasis.[6][7][8]

Below is a diagram illustrating the position of this compound's action within the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIIa->XI Activates XIa FXIa XI->XIa IX FIX XIa->IX Activates IXa FIXa IX->IXa X FX IXa->X Activates VIIIa FVIIIa VIIIa->IXa TF Tissue Factor (TF) VIIa FVIIa TF->VIIa Forms Complex VII FVII VII->VIIa Activated by TF VIIa->X Activates Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Va FVa Va->Xa This compound This compound This compound->XIa Inhibits

This compound's site of action in the coagulation cascade.

Quantitative Effects on Coagulation Parameters

The inhibitory effect of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterSpeciesValueReference
Ki for FXIa Human0.11 nM[2][4]
Rabbit0.38 nM[2]
Selectivity over other proteases
vs. ChymotrypsinHuman>5000-fold (Ki = 35 nM)[2]
vs. Plasma KallikreinHuman>5000-fold (Ki = 44 nM)[2]
Table 2: Effect of this compound on In Vitro Coagulation Assays in Human Plasma
AssayParameterThis compound ConcentrationEffectReference
aPTT 2-fold increase0.44 - 2.1 µMConcentration-dependent prolongation[2]
PT Minimal increaseConcentrations that double aPTTMinimal effect, indicating specificity[2]
Thrombin Time (TT) Minimal increaseConcentrations that double aPTTMinimal effect[2]
Thrombin Generation (Intrinsic Pathway) Endogenous Thrombin Potential (ETP)Clinically relevant concentrations>70% to complete inhibition[5]
Thrombin Generation (Extrinsic Pathway) Endogenous Thrombin Potential (ETP)Clinically relevant concentrationsModest inhibition (<20%)[5]
Table 3: Pharmacodynamic Effects of this compound from Clinical and Preclinical Studies
Study TypeModel/PopulationDosageKey FindingsReference
Preclinical Rabbit Arteriovenous Shunt0.25 + 0.17 mg/kg + mg/kg/h34.3% reduction in thrombus weight[9]
1.0 + 0.67 mg/kg + mg/kg/h51.6% reduction in thrombus weight[9]
4.0 + 2.68 mg/kg + mg/kg/h66.9% reduction in thrombus weight[9]
Phase 1 Healthy AdultsSingle doses up to 500 mgDose-proportional prolongation of aPTT[10]
Phase 2 (AXIOMATIC-TKR) Patients undergoing knee arthroplasty100 mg twice daily9% incidence of venous thromboembolism (vs. 21% for enoxaparin)[11]
200 mg twice daily8% incidence of venous thromboembolism[12]

Detailed Experimental Protocols

The evaluation of this compound's effect on the coagulation cascade relies on a set of standardized and specialized assays. Below are the methodologies for key experiments cited.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: Plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids to initiate the intrinsic pathway. The time to clot formation after the addition of calcium is measured. FXIa inhibitors like this compound are expected to prolong the aPTT in a concentration-dependent manner.[2]

Typical Protocol:

  • Sample Preparation: Citrated platelet-poor plasma is prepared from whole blood by centrifugation.

  • Incubation: A known volume of plasma is mixed with an aPTT reagent containing a contact activator and phospholipids and incubated at 37°C for a specified time.

  • Clot Initiation: Calcium chloride is added to the mixture to initiate coagulation.

  • Detection: The time taken for a fibrin clot to form is measured optically or mechanically.

  • Analysis: The clotting time of the test sample is compared to that of a control plasma. For inhibitor studies, a dose-response curve is generated by spiking plasma with varying concentrations of the inhibitor.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to plasma to initiate the extrinsic pathway. The time to clot formation is measured. This compound is expected to have a minimal effect on the PT, demonstrating its specificity for the intrinsic pathway.[2]

Typical Protocol:

  • Sample Preparation: Citrated platelet-poor plasma is used.

  • Incubation: Plasma is warmed to 37°C.

  • Clot Initiation: A reagent containing thromboplastin and calcium chloride is added to the plasma.

  • Detection: The time to fibrin clot formation is recorded.

  • Analysis: The PT of the test sample is often reported as a ratio to the control (International Normalized Ratio - INR), though for inhibitor specificity studies, the absolute clotting time is compared.

Thrombin Generation Assay (TGA)

The TGA provides a more comprehensive assessment of the coagulation potential of a plasma sample by measuring the total amount of thrombin generated over time.

Principle: Coagulation is initiated in plasma by adding a trigger (e.g., a low concentration of tissue factor for the extrinsic pathway or a contact activator for the intrinsic pathway) and a fluorogenic substrate for thrombin. The rate of fluorescence generation is proportional to the amount of active thrombin.

Typical Protocol:

  • Sample Preparation: Platelet-poor or platelet-rich plasma is prepared.

  • Reagent Preparation: A fluorogenic thrombin substrate is reconstituted. Coagulation activators (e.g., STA®-PTT Automate reagent for the intrinsic pathway, PPP Reagent for the extrinsic pathway) are prepared.[5]

  • Assay Execution:

    • Plasma (with or without the inhibitor) is pipetted into a microplate well.

    • The coagulation activator is added.

    • The reaction is started by adding the fluorogenic substrate and calcium chloride.

  • Data Acquisition: The fluorescence is measured kinetically over time in a fluorometer at 37°C.

  • Analysis: The data is used to generate a thrombin generation curve. Key parameters calculated include the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the area under the curve.

The following diagram illustrates a generalized workflow for an in vitro coagulation assay.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution (at 37°C) cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Citrated) Centrifugation Centrifugation Blood_Collection->Centrifugation PPP Platelet-Poor Plasma (PPP) Centrifugation->PPP Inhibitor_Spiking Spiking with this compound (Dose-Response) PPP->Inhibitor_Spiking Incubation Incubation of PPP with Coagulation Activator Inhibitor_Spiking->Incubation Reagent_Prep Reagent Preparation (e.g., aPTT reagent, CaCl2) Reagent_Prep->Incubation Initiation Initiation of Coagulation (add CaCl2) Incubation->Initiation Detection Automated Detection of Clot Formation Initiation->Detection Record_Time Record Clotting Time (seconds) Detection->Record_Time Compare_Control Compare to Vehicle Control Record_Time->Compare_Control Generate_Curve Generate Dose-Response Curve Compare_Control->Generate_Curve

Generalized workflow for an in vitro coagulation assay.

Conclusion

This compound's targeted inhibition of Factor XIa represents a significant advancement in anticoagulant therapy. Its mechanism of action, focused on the intrinsic pathway of coagulation, is supported by robust quantitative data demonstrating its potency and selectivity. The minimal impact on the extrinsic pathway, as evidenced by in vitro assays, underpins its potential for a wider therapeutic window with a reduced risk of bleeding compared to conventional anticoagulants. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other next-generation antithrombotic agents. As this compound progresses through late-stage clinical trials, its unique profile holds promise for addressing unmet needs in the prevention and treatment of thromboembolic disorders.[6][13]

References

Milvexian Pharmacodynamics in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of milvexian, a novel, orally bioavailable, direct inhibitor of Factor XIa (FXIa). The data herein is collated from various animal models, offering insights into its antithrombotic efficacy and hemostatic profile.

Core Mechanism of Action

This compound is an active-site, reversible inhibitor of human and rabbit FXIa.[1] By selectively targeting FXIa in the intrinsic pathway of the coagulation cascade, this compound effectively inhibits the amplification of thrombin generation without significantly impacting the extrinsic pathway, which is crucial for hemostasis.[2][3] This targeted approach is hypothesized to uncouple antithrombotic efficacy from bleeding risk, a significant limitation of current anticoagulants.[4][5]

Signaling Pathway: The Coagulation Cascade and Site of this compound Action

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI Prekallikrein, HMWK FXIa FXIa XI->FXIa IX FIX FXIa->IX IXa FIXa IX->IXa Xa FXa IXa->Xa Tenase Complex VIIIa FVIIIa X FX X->Xa TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex VIIa FVIIa X_ext FX TF_VIIa->X_ext X_ext->Xa Thrombin Thrombin (FIIa) Xa->Thrombin Prothrombinase Complex Va FVa Prothrombin Prothrombin (FII) Prothrombin->Thrombin Thrombin->XI Amplification Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->FXIa

Caption: this compound inhibits Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade.

Antithrombotic Efficacy in Animal Models

This compound has demonstrated dose-dependent antithrombotic effects in various rabbit models of thrombosis.

Arterial Thrombosis: Electrolytic-Induced Carotid Artery Thrombosis (ECAT) Model

In a rabbit ECAT model, this compound was effective in both the prevention and treatment of arterial thrombosis.[1]

Table 1: Efficacy of this compound in Prevention of Arterial Thrombosis in Rabbits [1]

This compound Dose (IV Bolus + Infusion)Carotid Blood Flow Preservation (%)Thrombus Weight Reduction (%)
0.063 + 0.04 mg/kg + mg/kg/h32 ± 615 ± 10
0.25 + 0.17 mg/kg + mg/kg/h54 ± 1045 ± 2
1 + 0.67 mg/kg + mg/kg/h76 ± 570 ± 4
*p < .05 vs. vehicle

Table 2: Efficacy of this compound in Treatment of Arterial Thrombosis in Rabbits [1]

This compound Dose (IV Bolus + Infusion)Carotid Blood Flow at 90 min (%)
Vehicle1 ± 0.3
0.25 + 0.17 mg/kg + mg/kg/h39 ± 10
1 + 0.67 mg/kg + mg/kg/h66 ± 2
p < .05 vs. vehicle
Venous Thrombosis: Arteriovenous (AV) Shunt Model

This compound demonstrated potent, dose-dependent prevention of venous thrombosis in a rabbit AV shunt model.[2][6]

Table 3: Efficacy of this compound in a Rabbit AV Shunt Model of Venous Thrombosis [2][6]

This compound Dose (IV Bolus + Infusion)Thrombus Weight Reduction (%)Plasma Drug Level (μM)
0.25 + 0.17 mg/kg + mg/kg/h34.3 ± 7.90.515 ± 0.063
1.0 + 0.67 mg/kg + mg/kg/h51.6 ± 6.8 1.695 ± 0.059
4.0 + 2.68 mg/kg + mg/kg/h66.9 ± 4.8***5.467 ± 0.533
p < 0.01, ***p < 0.001 vs. vehicle

Pharmacodynamic Effects on Coagulation Parameters

Consistent with its mechanism of action, this compound selectively prolongs the activated partial thromboplastin time (aPTT), a marker of the intrinsic pathway, without significantly affecting prothrombin time (PT) or thrombin time (TT).[2][7]

Table 4: In Vitro and Ex Vivo Effects of this compound on Coagulation Parameters

Species/ModelParameterObservationReference
Rabbit, Cynomolgus Monkey, Dog (in vitro)aPTTConcentration-dependent increase. 2x increase at 0.5-2.4 μM.[7]
Rabbit (ECAT model)aPTTA 1.6-fold prolongation was associated with a 50% reduction in thrombus weight.[7]
Rabbit (AV shunt model)aPTTDose-dependent prolongation (1.54x, 2.23x, and 3.12x increase from baseline).[2][6]
Human, Rabbit (in vitro)PT, TTNo significant changes observed.[2][7]
Rabbit (AV shunt model)PT, TTNo changes observed.[2][6]

Hemostatic Profile in Animal Models

A key finding in preclinical studies is that this compound's antithrombotic activity does not appear to increase bleeding risk, even at full antithrombotic doses.[7][8]

  • Rabbit Cuticle Bleeding Time: In a rabbit cuticle bleeding time model, a full antithrombotic dose of this compound did not cause any changes in bleeding time.[7]

  • Combination with Antiplatelets: The combination of a high dose of this compound (1+0.67 mg/kg+mg/kg/h) with aspirin did not increase bleeding time compared to aspirin monotherapy in rabbits.[1]

Experimental Protocols

Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model[1]

This protocol describes the methodology for evaluating both the prevention and treatment of arterial thrombosis.

ECAT_Workflow cluster_prep Animal Preparation cluster_prevention Prevention Protocol cluster_treatment Treatment Protocol cluster_start Start Anesthesia Anesthetize Rabbit (e.g., ketamine/xylazine) Isolation Isolate Carotid Artery and Place Flow Probe Anesthesia->Isolation Catheter Catheterize Femoral Artery/Vein for Dosing and Monitoring Isolation->Catheter Dose_Prev Administer IV Bolus + Infusion of this compound or Vehicle Catheter->Dose_Prev Thrombus_Ind_Treat Induce Thrombosis until CBF Decreases to ~40% of Control (approx. 15 min) Catheter->Thrombus_Ind_Treat Thrombus_Ind_Prev Induce Thrombosis: Apply Electrical Current (e.g., 10 mA) via Needle Electrode to Carotid Artery Dose_Prev->Thrombus_Ind_Prev Monitor_Prev Monitor Carotid Blood Flow (CBF) for 90 minutes Thrombus_Ind_Prev->Monitor_Prev Endpoint_Prev Endpoint: Harvest and Weigh Thrombus, Calculate Integrated CBF Monitor_Prev->Endpoint_Prev Dose_Treat Administer IV Bolus + Infusion of this compound or Vehicle Thrombus_Ind_Treat->Dose_Treat Monitor_Treat Monitor CBF for 90 minutes Dose_Treat->Monitor_Treat Endpoint_Treat Endpoint: Measure Final CBF Monitor_Treat->Endpoint_Treat Start_Node Start Experiment Start_Node->Anesthesia

Caption: Workflow for the Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model.

Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis[2][6]

This protocol outlines the procedure for assessing the prevention of venous thrombosis.

AV_Shunt_Workflow cluster_prep Animal Preparation cluster_procedure Experimental Procedure cluster_start Start Anesthesia Anesthetize Rabbit Cannulation Cannulate Carotid Artery and Jugular Vein Anesthesia->Cannulation Dosing_Line Establish IV Line for Drug Administration Cannulation->Dosing_Line Dosing Administer IV Bolus + Continuous Infusion of this compound, Vehicle, or Comparator Dosing_Line->Dosing Shunt_Placement Connect Artery and Vein with a Thrombogenic Shunt (e.g., silk-thread-filled tubing) Dosing->Shunt_Placement Blood_Flow Allow Blood to Flow Through the Shunt for a Defined Period (e.g., 40 minutes) Shunt_Placement->Blood_Flow Blood_Sample Collect Blood Samples for Ex Vivo Coagulation Assays (aPTT, PT, TT) Blood_Flow->Blood_Sample Shunt_Removal Remove Shunt Blood_Flow->Shunt_Removal Thrombus_Weigh Isolate and Weigh the Formed Thrombus Shunt_Removal->Thrombus_Weigh Start_Node Start Experiment Start_Node->Anesthesia

Caption: Workflow for the Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis.

Rabbit Cuticle Bleeding Time Model[1][7]

This protocol is used to assess the hemostatic impact of the compound.

  • Animal Preparation: Rabbits are anesthetized.

  • Drug Administration: this compound, vehicle, or comparators (with or without aspirin) are administered, typically via IV infusion.

  • Incision: A standardized incision is made in the cuticle of a toenail.

  • Measurement: The time until bleeding stops is recorded. The bleeding site is blotted with filter paper at regular intervals (e.g., every 30 seconds) until no more blood is absorbed.

Conclusion

Preclinical data from various animal models, predominantly in rabbits, strongly support the pharmacodynamic profile of this compound as a potent antithrombotic agent with a wide therapeutic window. Its selective inhibition of FXIa leads to a dose-dependent reduction in both arterial and venous thrombosis without a corresponding increase in bleeding time, even when administered with antiplatelet agents. These findings have provided a solid foundation for the ongoing clinical development of this compound as a potentially safer anticoagulant therapy.[4][5]

References

Milvexian: A Technical Deep Dive into Target Binding and Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule anticoagulant that selectively targets activated Factor XI (FXIa).[1][2] This document provides a comprehensive technical overview of its binding characteristics, affinity for its primary target, and the experimental methodologies used to elucidate these properties. By selectively inhibiting FXIa, a key component of the intrinsic pathway of blood coagulation, this compound is being investigated as a novel antithrombotic agent with the potential for a wider therapeutic window and a reduced risk of bleeding compared to traditional anticoagulants.[3][4]

Target Binding and Mechanism of Action

This compound functions as a direct-acting, reversible, and competitive inhibitor of the active site of human coagulation FXIa.[1][5][6] Its mechanism involves binding with high affinity and selectivity to FXIa, thereby interrupting the amplification of thrombin generation that is crucial for thrombus formation.[4][6] This targeted action on the intrinsic pathway leaves the extrinsic pathway, essential for hemostasis, largely intact.[4] This selective inhibition is evidenced by the prolongation of the activated partial thromboplastin time (aPTT), which is dependent on the intrinsic pathway, without a significant effect on the prothrombin time (PT), a measure of the extrinsic pathway.[5][7]

Quantitative Binding Affinity

The binding affinity of this compound for its target, FXIa, and other related serine proteases has been quantified through various in vitro enzyme assays. The inhibition constant (Ki) is a key measure of this affinity, with lower values indicating tighter binding.

Target EnzymeSpeciesKi (nM)Selectivity vs. Human FXIa
Factor XIa (FXIa) Human 0.11 -
Factor XIa (FXIa)Rabbit0.38~3.5-fold lower affinity
Plasma KallikreinHuman44>400-fold
ChymotrypsinNot Specified35>318-fold
ThrombinRabbit1700>15,000-fold
ThrombinCynomolgus Monkey670>6,000-fold
Factor Xa (FXa)Rabbit>18,000>163,000-fold

Data compiled from multiple sources.[5]

Signaling Pathway: The Coagulation Cascade

This compound intervenes in the intrinsic pathway of the coagulation cascade. The following diagram illustrates the point of inhibition.

This compound's inhibition of Factor XIa in the coagulation cascade.

Experimental Protocols

The determination of this compound's binding affinity and mechanism of action relies on established in vitro experimental protocols.

Enzyme Inhibition Assay (Determination of Ki)

The inhibition constant (Ki) of this compound for FXIa is determined through steady-state enzyme kinetics.

Objective: To quantify the binding affinity of this compound for FXIa.

General Protocol:

  • Enzyme and Substrate Preparation: Purified human FXIa is prepared at a constant concentration. A chromogenic peptide substrate for FXIa (e.g., S-2366) is prepared at various concentrations.[5]

  • Inhibitor Preparation: this compound is dissolved and serially diluted to create a range of concentrations.

  • Assay Reaction: In a microplate format, FXIa is incubated with varying concentrations of this compound.

  • Initiation of Reaction: The reaction is initiated by adding the chromogenic substrate.

  • Data Acquisition: The rate of substrate hydrolysis is measured over time by monitoring the change in absorbance using a spectrophotometer.

  • Data Analysis: Reaction velocities are plotted against substrate concentrations for each inhibitor concentration. The data is then fitted to the Morrison equation for tight-binding inhibitors or analyzed using Lineweaver-Burk or other kinetic models to determine the Ki value and the mode of inhibition (e.g., competitive).[5]

In Vitro Coagulation Assays

These assays assess the functional consequences of FXIa inhibition in plasma.

Objective: To determine the effect of this compound on the intrinsic and extrinsic coagulation pathways.

Protocols:

  • Activated Partial Thromboplastin Time (aPTT):

    • Pooled human plasma is incubated with this compound at various concentrations.[5]

    • An intrinsic pathway activator (e.g., kaolin) and phospholipids are added.[8]

    • Coagulation is initiated by the addition of calcium chloride.

    • The time to clot formation is measured. A prolongation of aPTT indicates inhibition of the intrinsic pathway.[9]

  • Prothrombin Time (PT):

    • Pooled human plasma is incubated with this compound.

    • Coagulation is initiated by the addition of a reagent containing tissue factor and calcium chloride.

    • The time to clot formation is measured. A minimal change in PT suggests selectivity for the intrinsic pathway.[5]

The following diagram outlines the general workflow for determining these key parameters.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical Validation EnzymeAssay Enzyme Kinetic Assays (Purified FXIa) Ki_Value Ki_Value EnzymeAssay->Ki_Value Determine Ki & Mechanism CoagulationAssay Plasma Coagulation Assays (aPTT, PT) Pathway_Selectivity Pathway_Selectivity CoagulationAssay->Pathway_Selectivity Assess Functional Effect AnimalModels In Vivo Models (e.g., Rabbit Thrombosis) Pathway_Selectivity->AnimalModels Efficacy_Safety Efficacy_Safety AnimalModels->Efficacy_Safety Evaluate Antithrombotic Effect & Bleeding Risk

General experimental workflow for characterizing this compound.

Conclusion

This compound demonstrates high-affinity, selective, and reversible binding to Factor XIa. This specific mechanism of action, supported by robust in vitro and preclinical data, positions it as a promising next-generation anticoagulant. The detailed understanding of its binding kinetics and functional impact on the coagulation cascade is fundamental for its ongoing clinical development and potential future applications in the prevention and treatment of thrombotic disorders.[7][10]

References

Structural Analysis of the Milvexian-FXIa Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian (formerly BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule, direct, and reversible inhibitor of Factor XIa (FXIa).[1] As a key enzyme in the intrinsic pathway of the coagulation cascade, FXIa has emerged as a promising target for antithrombotic therapies with a potentially lower bleeding risk compared to conventional anticoagulants.[2][3] This technical guide provides an in-depth analysis of the structural and functional interactions between this compound and FXIa, offering valuable insights for researchers and professionals involved in the development of novel anticoagulants. The X-ray crystal structure of this compound in complex with the FXIa protease domain has been determined and is available in the Protein Data Bank under the accession code 7MBO.[4][5]

Quantitative Analysis of this compound-FXIa Interaction

The binding affinity and inhibitory potency of this compound against human FXIa and its selectivity over other related serine proteases are critical parameters for its therapeutic potential. The following tables summarize the key quantitative data from in vitro studies.

ParameterValueSpeciesNotes
Ki (Inhibition Constant) 0.11 nMHumanCompetitive inhibition versus a peptide substrate.[1]
Association Rate Constant (kon) -HumanCalculated from nonlinear time courses of inhibition using stopped-flow spectrophotometry.[1]

Table 1: Binding Affinity of this compound for Human FXIa

ProteaseKi (nM)Selectivity Fold (vs. Human FXIa)Species
Factor XIa 0.11-Human
Plasma Kallikrein 44>400Human
Chymotrypsin 35>300-
Thrombin 1700>15,000Rabbit
Thrombin 670 ± 40>6000Cynomolgus Monkey
Factor Xa >18,000>163,000Rabbit

Table 2: Selectivity Profile of this compound [1]

Structural Insights from X-ray Crystallography

The co-crystal structure of this compound bound to the active site of the FXIa protease domain reveals the molecular basis of its potent and selective inhibition. This compound occupies the S1 pocket and the prime side region of FXIa.[6] Key interactions are observed with the catalytic triad residues (His57, Asp102, Ser195) and other important residues within the active site, including Arg39, Asp189, Lys192, and Tyr228.[4] The molecular surface of FXIa in the binding pocket exhibits electrostatic potential that complements the chemical features of this compound, contributing to the high-affinity interaction.[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the structural and functional data. The following sections outline the key protocols used in the characterization of the this compound-FXIa complex.

Enzyme Affinity Assays

The inhibitory potency (Ki) of this compound against FXIa and other serine proteases was determined using enzymatic assays. The general principle involves measuring the rate of a chromogenic or fluorogenic substrate cleavage by the target enzyme in the presence and absence of the inhibitor.

  • Enzyme and Substrate: Purified human FXIa and a specific peptide substrate (e.g., S-2366) are used.[1]

  • Inhibitor: this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Conditions: The reaction is typically carried out in a buffer system at a controlled pH and temperature.

  • Data Analysis: The initial reaction rates are measured, and the Ki value is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).[1]

X-ray Crystallography

The three-dimensional structure of the this compound-FXIa complex was determined by X-ray crystallography.

  • Protein Preparation: The protease domain of human FXIa is expressed and purified.

  • Complex Formation: The purified FXIa is incubated with an excess of this compound to ensure complete binding.

  • Crystallization: The this compound-FXIa complex is subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is then solved and refined to provide a detailed atomic model of the complex.[5] The crystallographic data and refinement statistics for the FXIa complex with this compound are available.[5]

In Vitro Coagulation Assays

The anticoagulant activity of this compound is assessed using plasma-based coagulation assays.

  • Activated Partial Thromboplastin Time (aPTT): This assay measures the integrity of the intrinsic and common coagulation pathways. This compound demonstrates a concentration-dependent prolongation of aPTT.[1]

  • Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways. This compound has little to no effect on PT, which is consistent with its mechanism of targeting FXIa in the intrinsic pathway.[1]

  • Thrombin Time (TT): This assay assesses the final step of coagulation (conversion of fibrinogen to fibrin). This compound does not affect TT.[1]

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the coagulation cascade, the experimental workflow for structural analysis, and the logical relationship of this compound's mechanism of action.

Coagulation_Cascade Contact_Activation Contact Activation (Intrinsic Pathway) FXII FXII Contact_Activation->FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX FIXa FIXa FIX->FIXa FX FX FIXa->FX + FVIIIa FVIIIa FVIIIa FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin + FVa Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin This compound This compound This compound->FXIa Inhibits Tissue_Factor Tissue Factor (Extrinsic Pathway) FVIIa FVIIa Tissue_Factor->FVIIa FVIIa->FX

Caption: The Coagulation Cascade and the Site of this compound Action.

Experimental_Workflow Protein_Production FXIa Protease Domain Expression & Purification Complex_Formation Incubation of FXIa with this compound Protein_Production->Complex_Formation Crystallization Crystallization Screening Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination Structure Solution & Refinement Data_Collection->Structure_Determination Structural_Analysis Analysis of this compound-FXIa Interaction Structure_Determination->Structural_Analysis

Caption: Experimental Workflow for Structural Analysis.

Mechanism_of_Action This compound This compound (Oral Administration) Absorption Systemic Absorption This compound->Absorption Binding Reversible Binding to FXIa Active Site Absorption->Binding Inhibition Inhibition of FXIa Enzymatic Activity Binding->Inhibition Downstream_Effect Reduced Thrombin Generation Inhibition->Downstream_Effect Therapeutic_Outcome Antithrombotic Effect Downstream_Effect->Therapeutic_Outcome

Caption: Logical Relationship of this compound's Mechanism of Action.

References

Milvexian: A Technical Guide to Its Metabolism and Excretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian is an orally bioavailable, direct inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. By selectively targeting FXIa, this compound represents a novel approach to antithrombotic therapy, with the potential to prevent thromboembolic events with a lower risk of bleeding compared to conventional anticoagulants. A thorough understanding of its metabolic and excretion pathways is critical for its continued development and safe clinical use. This technical guide provides an in-depth overview of the current knowledge regarding the metabolism and excretion of this compound, based on preclinical and clinical data.

Metabolic Pathways

This compound undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Preclinical and clinical studies have identified CYP3A4 as the major enzyme responsible for its biotransformation, with a minor contribution from CYP3A5.[1][2][3] this compound is also a substrate of the efflux transporter P-glycoprotein (P-gp).[1][4]

While the complete structures of all metabolites have not been publicly disclosed, the primary metabolic pathway is understood to involve oxidation.

Hypothetical Metabolic Pathway of this compound

Milvexian_Metabolism This compound This compound Metabolites Oxidative Metabolites (Structures not publicly disclosed) This compound->Metabolites Oxidation CYP3A4 CYP3A4 (Major) CYP3A4->this compound Catalyzes CYP3A5 CYP3A5 (Minor) CYP3A5->this compound Catalyzes

Caption: Hypothetical metabolic pathway of this compound via CYP-mediated oxidation.

Excretion Pathways

This compound is eliminated from the body through multiple routes, with hepatic clearance being the predominant pathway. This includes both metabolism and direct biliary excretion of the parent drug. Renal excretion of unchanged this compound is a minor pathway.[3][5]

Based on preclinical data, metabolism accounts for approximately 40-50% of the administered dose, while direct biliary excretion contributes to about 30%.[2] In clinical studies, the amount of unchanged this compound excreted in the urine has been consistently low.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the metabolism and excretion of this compound.

Table 1: this compound Elimination Pathways
Elimination PathwayProportion of DoseSource
Hepatic Metabolism ~40-50%Preclinical Data
Direct Biliary Excretion ~30%Preclinical Data
Renal Excretion (unchanged) < 20%Clinical Data[3][5]
6.9% - 17.8%Clinical Data[4]
Table 2: Impact of CYP3A4 and P-gp Modulators on this compound Pharmacokinetics
Co-administered DrugModulator EffectChange in this compound AUCChange in this compound CmaxReference
Itraconazole Strong CYP3A4 & P-gp Inhibitor↑ 2.5-fold↑ 28%[6]
Diltiazem Moderate CYP3A4 Inhibitor↑ 38%↑ 9.6%[6]
Rifampin (multiple doses) Strong CYP3A4 & P-gp Inducer↓ 85%↓ 78%[1][7]
Rifampin (single dose) OATP InhibitorNo meaningful changeNo meaningful change[1][7][8]

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration

Experimental Protocols

The characterization of this compound's metabolism and excretion has been based on a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies
  • Objective: To identify the primary enzymes responsible for this compound metabolism.

  • Methodology:

    • Incubation: this compound was incubated with human liver microsomes, which contain a high concentration of CYP enzymes. Separate incubations were also performed with recombinant human CYP isozymes (e.g., CYP3A4, CYP3A5, CYP2C9, etc.) to pinpoint the specific enzymes involved.

    • Analysis: The rate of disappearance of the parent drug (this compound) and the formation of metabolites were monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Inhibition Studies: To confirm the role of specific CYP enzymes, incubations were conducted in the presence of known chemical inhibitors of individual CYP isozymes. A significant reduction in this compound metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) would confirm that enzyme's involvement.

Transporter Substrate Assays
  • Objective: To determine if this compound is a substrate of key drug transporters like P-gp and OATP.

  • Methodology:

    • Cell-based Transporter Assays: Polarized cell lines overexpressing specific transporters (e.g., MDCK-MDR1 cells for P-gp) were used.

    • Transport Measurement: The transport of this compound across the cell monolayer from the apical to the basolateral side and vice versa was measured. A significantly higher efflux ratio (basolateral-to-apical transport / apical-to-basolateral transport) compared to control cells would indicate that this compound is a substrate for the efflux transporter.

    • Inhibition: The transport experiments were also performed in the presence of known inhibitors of the transporter to confirm the interaction.

Human Pharmacokinetic and Drug-Drug Interaction Studies
  • Objective: To evaluate the pharmacokinetics of this compound in humans and to assess the clinical relevance of its metabolism by CYP3A4 and transport by P-gp.

  • Methodology:

    • Study Design: Open-label, single-sequence, crossover studies in healthy human volunteers.

    • Treatment Periods:

      • Period 1: A single oral dose of this compound was administered alone.

      • Period 2: A single oral dose of this compound was co-administered with a strong or moderate inhibitor (e.g., itraconazole, diltiazem) or an inducer (e.g., rifampin) of CYP3A4 and/or P-gp.

    • Pharmacokinetic Sampling: Serial blood samples were collected over time after each treatment to determine the plasma concentrations of this compound.

    • Analysis: Pharmacokinetic parameters such as AUC and Cmax were calculated and compared between the treatment periods to quantify the effect of the interacting drug.

Experimental Workflow for a Drug-Drug Interaction Study

DDI_Workflow cluster_0 Period 1 cluster_1 Period 2 Milvexian_Alone Administer this compound Alone PK_Sampling1 Serial Blood Sampling Milvexian_Alone->PK_Sampling1 Washout Washout Period Milvexian_Alone->Washout Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling1->Analysis Milvexian_DDI Administer this compound with CYP3A4/P-gp Modulator PK_Sampling2 Serial Blood Sampling Milvexian_DDI->PK_Sampling2 PK_Sampling2->Analysis Washout->Milvexian_DDI PK_Analysis Pharmacokinetic Analysis (Compare AUC, Cmax) Analysis->PK_Analysis

Caption: Workflow for a clinical drug-drug interaction study.

Conclusion

This compound is primarily cleared through hepatic mechanisms, involving both metabolism by CYP3A4/5 and direct biliary excretion. Its low renal excretion suggests that dose adjustments may not be necessary in patients with renal impairment. The significant impact of strong CYP3A4 and P-gp inducers and inhibitors on this compound's pharmacokinetics highlights the importance of considering potential drug-drug interactions in the clinical setting. Further research to fully characterize the chemical structures of its metabolites will provide a more complete understanding of its disposition.

References

The Antithrombotic Profile of Milvexian: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian is an orally bioavailable, reversible, small-molecule inhibitor of activated Factor XI (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively targeting FXIa, this compound represents a novel approach to antithrombotic therapy, with the potential to uncouple the prevention of pathological thrombosis from an increased risk of bleeding.[3][4] This technical guide provides an in-depth overview of the antithrombotic profile of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Mechanism of Action

This compound exerts its antithrombotic effect by directly binding to the active site of FXIa, thereby preventing the activation of Factor IX to Factor IXa. This interruption of the intrinsic pathway of the coagulation cascade leads to a reduction in thrombin generation and subsequent fibrin clot formation.[1][2] A key feature of this mechanism is the preservation of the extrinsic pathway, which is crucial for hemostasis in response to tissue injury. This selective inhibition of the intrinsic pathway is hypothesized to contribute to a lower bleeding risk compared to broader-acting anticoagulants.

Preclinical Profile

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and antithrombotic efficacy.

In Vitro Characterization

This compound has demonstrated high affinity and selectivity for FXIa. The inhibition constant (Ki) for human FXIa is 0.11 nM, indicating potent inhibition.[2] In preclinical species, the Ki for rabbit FXIa was found to be 0.38 nM.[2]

TargetSpeciesKi (nM)
Factor XIaHuman0.11[2]
Factor XIaRabbit0.38[2]
In Vivo Efficacy in Rabbit Thrombosis Models

The antithrombotic effects of this compound were evaluated in rabbit models of thrombosis. In a prevention model, this compound demonstrated a dose-dependent reduction in thrombus weight and preservation of carotid blood flow.[2] For instance, at a dose of 1+0.67 mg/kg+mg/kg/h, this compound reduced thrombus weight by 70 ± 4% and preserved 76 ± 5% of carotid blood flow.[5] In a treatment model where thrombosis was already initiated, this compound also showed a dose-dependent improvement in blood flow.[5]

This compound Dose (mg/kg+mg/kg/h)Thrombus Weight Reduction (%)Carotid Blood Flow Preservation (%)
0.063+0.0415 ± 10[5]32 ± 6[5]
0.25+0.1745 ± 2[5]54 ± 10[5]
1+0.6770 ± 4[5]76 ± 5[5]

Clinical Development

This compound has undergone extensive clinical evaluation in Phase 1 and Phase 2 trials, with a large-scale Phase 3 program currently underway.

Pharmacokinetics and Pharmacodynamics

In human studies, this compound is rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 3 hours.[1] Its terminal half-life ranges from 8 to 14 hours, supporting once or twice-daily dosing.[1][6] The pharmacodynamic effect of this compound is evident in a dose-dependent prolongation of the activated partial thromboplastin time (aPTT), a marker of the intrinsic coagulation pathway.[1] Notably, the prothrombin time (PT), which assesses the extrinsic and common pathways, remains largely unaffected.[3]

ParameterValue
Time to Maximum Concentration (Tmax)~3 hours[1]
Terminal Half-life (T1/2)8-14 hours[1][6]
Effect on aPTTDose-dependent prolongation[1]
Effect on PTNo significant effect[3]
Phase 2 Clinical Trials

Two key Phase 2 studies, AXIOMATIC-TKR and AXIOMATIC-SSP, have provided crucial insights into the efficacy and safety of this compound in different clinical settings.

This study evaluated various doses of this compound compared to enoxaparin for the prevention of venous thromboembolism (VTE) in patients undergoing total knee replacement surgery.[7] this compound demonstrated a dose-dependent reduction in the incidence of VTE.[7][8][9] Importantly, the rates of bleeding were low and comparable to enoxaparin.[3][7][8]

Treatment GroupIncidence of Venous Thromboembolism (%)Any Bleeding (%)Major or Clinically Relevant Non-Major Bleeding (%)
This compound (Twice Daily)
25 mg21[7]4 (combined this compound groups)[7][8]1 (combined this compound groups)[3][7][8]
50 mg11[7]
100 mg9[7]
200 mg8[7]
This compound (Once Daily)
25 mg25[7]
50 mg24[7]
200 mg7[7]
Enoxaparin (40 mg Once Daily) 21[7]4[7][8]2[3][7][8]

This trial investigated the efficacy and safety of different doses of this compound in addition to dual antiplatelet therapy for the prevention of recurrent stroke in patients with a recent ischemic stroke or transient ischemic attack.[10][11] The primary composite endpoint of symptomatic ischemic stroke or covert brain infarction was not significantly reduced with this compound compared to placebo.[10][11] However, there was no meaningful increase in the risk of major bleeding.[10][11]

Treatment GroupIncidence of Symptomatic Ischemic Stroke or Covert Brain Infarction (%)Major Bleeding (%)
This compound (Once Daily)
25 mg16.7[10][11]1[10][11]
This compound (Twice Daily)
25 mg16.6[10][11]1[10][11]
50 mg15.6[10][11]2[10][11]
100 mg15.4[10][11]2[10][11]
200 mg15.3[10][11]1[10][11]
Placebo 16.8[10][11]1[10][11]

Experimental Protocols

In Vitro Factor XIa Inhibition Assay

The inhibitory activity of this compound on FXIa is typically determined using a chromogenic or fluorogenic substrate-based assay.

Principle: Purified human FXIa is incubated with varying concentrations of the inhibitor (this compound). A substrate that is specifically cleaved by FXIa to produce a colored or fluorescent product is then added. The rate of product formation is measured spectrophotometrically or fluorometrically. The inhibition constant (Ki) is calculated by analyzing the enzyme kinetics at different inhibitor and substrate concentrations.

General Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate, add purified human FXIa to a buffer solution.

  • Add the this compound dilutions to the wells containing FXIa and incubate for a predetermined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a chromogenic or fluorogenic FXIa substrate.

  • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction velocities and determine the Ki value using appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a functional coagulation assay used to assess the integrity of the intrinsic and common pathways.

Principle: The assay measures the time it takes for a fibrin clot to form after the addition of a contact activator and calcium to a plasma sample. Inhibitors of the intrinsic pathway, such as this compound, will prolong the aPTT.

General Procedure:

  • Collect whole blood into a tube containing a citrate anticoagulant.

  • Centrifuge the blood sample to obtain platelet-poor plasma.

  • Pre-warm the plasma sample and the aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) to 37°C.

  • Mix the plasma with the aPTT reagent and incubate for a specific time to allow for the activation of contact factors.

  • Initiate the clotting cascade by adding a pre-warmed calcium chloride solution.

  • Measure the time until a fibrin clot is formed using an automated or manual coagulometer.

In Vivo Rabbit Thrombosis Model (Electrolytic-induced Carotid Artery Thrombosis)

This model is used to evaluate the antithrombotic efficacy of compounds in an in vivo setting.

Principle: An occlusive thrombus is induced in the carotid artery of an anesthetized rabbit by applying a mild electrical current. The effect of a test compound on thrombus formation is assessed by measuring blood flow and the final weight of the thrombus.

General Procedure:

  • Anesthetize a New Zealand White rabbit.

  • Surgically expose the carotid artery.

  • Place a flow probe around the artery to monitor blood flow.

  • Administer the test compound (this compound) or vehicle, typically as an intravenous bolus followed by a continuous infusion.

  • Induce thrombosis by applying a controlled electrical current to the arterial wall using an external electrode.

  • Continuously monitor carotid blood flow for a defined period (e.g., 90 minutes).

  • At the end of the experiment, euthanize the animal, excise the thrombosed arterial segment, and determine the weight of the thrombus.

Visualizations

Caption: this compound's mechanism of action within the coagulation cascade.

aPTT_Assay_Workflow start Start blood_collection Collect whole blood in citrate tube start->blood_collection centrifugation Centrifuge to obtain platelet-poor plasma (PPP) blood_collection->centrifugation prewarming Pre-warm PPP and aPTT reagent to 37°C centrifugation->prewarming incubation Mix PPP with aPTT reagent and incubate prewarming->incubation clot_initiation Add CaCl2 to initiate clotting incubation->clot_initiation measurement Measure time to fibrin clot formation clot_initiation->measurement end End measurement->end

Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) Assay.

Rabbit_Thrombosis_Model_Workflow start Start anesthesia Anesthetize rabbit start->anesthesia surgery Surgically expose carotid artery anesthesia->surgery instrumentation Place flow probe surgery->instrumentation drug_admin Administer this compound or vehicle instrumentation->drug_admin thrombus_induction Induce thrombosis with electrical current drug_admin->thrombus_induction monitoring Monitor blood flow thrombus_induction->monitoring endpoint Euthanize and measure thrombus weight monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for the in vivo rabbit thrombosis model.

References

Milvexian: An In-depth Technical Guide to Early-Phase Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian is an orally bioavailable, direct-acting inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. By targeting FXIa, this compound represents a novel approach to antithrombotic therapy, with the potential to uncouple hemostasis from pathological thrombosis. This mechanism suggests that this compound could prevent thrombotic events, such as venous thromboembolism (VTE) and stroke, with a lower risk of bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin. This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound, focusing on the quantitative outcomes, experimental designs, and underlying mechanisms of action.

Mechanism of Action: The Coagulation Cascade and Factor XIa Inhibition

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.

  • The Extrinsic Pathway: Initiated by tissue factor exposed at the site of vessel injury.

  • The Intrinsic Pathway: Activated by contact of blood with a foreign surface or through feedback activation by thrombin. Factor XI is a critical component of this pathway.

  • The Common Pathway: Begins with the activation of Factor X, leading to the generation of thrombin, which then converts fibrinogen to fibrin.

This compound's therapeutic rationale is based on the hypothesis that the intrinsic pathway, and specifically FXIa, plays a more significant role in the amplification of thrombin generation during pathological thrombus formation than in normal hemostasis. By inhibiting FXIa, this compound aims to reduce the risk of thrombosis without significantly impairing the body's ability to form essential clots in response to injury.

Caption: this compound's mechanism of action within the coagulation cascade.

Phase I Clinical Trial Data

The initial phase of clinical testing for this compound focused on its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy adult volunteers. These studies were crucial in establishing the dose range for subsequent Phase II trials.

Pharmacokinetics

A first-in-human, two-part, double-blind, placebo-controlled study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.

Experimental Protocol: Phase I SAD and MAD Study

  • Study Design: Randomized, double-blind, placebo-controlled, sequential single and multiple ascending dose study.

  • Participants: Healthy adult volunteers.

  • SAD Cohorts: Participants received single oral doses of this compound (4, 20, 60, 200, 300, or 500 mg) or placebo in a fasted state. The 200 mg and 500 mg cohorts also had a fed state arm to assess the impact of a high-fat meal.

  • MAD Cohorts: Participants received this compound once or twice daily for 14 days.

  • PK Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of this compound.

  • Analytical Method: Plasma concentrations of this compound were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers

DoseTmax (h) (median)T1/2 (h) (range)Effect of High-Fat Meal on Bioavailability
4 mg38.3 - 13.8Not reported
20 mg38.3 - 13.8Not reported
60 mg38.3 - 13.8Not reported
200 mg38.3 - 13.81.4-fold increase
300 mg38.3 - 13.8Not reported
500 mg38.3 - 13.82.0-fold increase

Data sourced from a first-in-human study.

Pharmacodynamics

The pharmacodynamic effects of this compound were primarily assessed by measuring the activated partial thromboplastin time (aPTT), a laboratory test that evaluates the integrity of the intrinsic and common coagulation pathways.

Experimental Protocol: Pharmacodynamic Assessment

  • PD Marker: Activated partial thromboplastin time (aPTT).

  • PD Sampling: Blood samples for aPTT measurement were collected at the same time points as the PK samples.

  • Assay: aPTT was measured using a commercially available reagent in a central laboratory.

The results demonstrated a dose-dependent prolongation of aPTT, consistent with the mechanism of FXIa inhibition. A twofold increase in aPTT was observed at the highest tested single dose of 500 mg.

Table 2: Summary of Pharmacodynamic Effects of this compound in Healthy Volunteers

DoseKey Pharmacodynamic Finding
Up to 500 mgDose-dependent prolongation of aPTT.
500 mg (single dose)Approximately 2-fold increase in aPTT.

Phase II Clinical Trial Data

Following the promising results from Phase I studies, this compound advanced to Phase II clinical trials to evaluate its efficacy and safety in specific patient populations. The two key Phase II studies were AXIOMATIC-TKR and AXIOMATIC-SSP.

AXIOMATIC-TKR: Venous Thromboembolism Prevention in Total Knee Replacement

The AXIOMATIC-TKR study was a Phase II, randomized, open-label, parallel-group, dose-ranging study that assessed the efficacy and safety of this compound for the prevention of VTE in patients undergoing elective total knee replacement (TKR) surgery.

Experimental Protocol: AXIOMATIC-TKR

  • Study Design: Randomized, open-label, parallel-group, dose-ranging, multicenter study.

  • Participants: 1,242 patients undergoing elective TKR surgery.

  • Treatment Arms: Patients were randomized to receive one of seven regimens of oral this compound (25 mg, 50 mg, 100 mg, or 200 mg twice daily; or 25 mg, 50 mg, or 200 mg once daily) or subcutaneous enoxaparin (40 mg once daily) for 10-14 days.

  • Primary Efficacy Outcome: The incidence of total VTE, which was a composite of asymptomatic deep-vein thrombosis (DVT) detected by mandatory venography, confirmed symptomatic VTE, or all-cause mortality up to 14 days.

  • Principal Safety Outcome: Any bleeding, defined as a composite of major, clinically relevant non-major, and minimal bleeding.

axiomatic_tkr_workflow Patient_Population Patients Undergoing Elective Total Knee Replacement (n=1,242) Randomization Randomization Patient_Population->Randomization Milvexian_BID This compound Twice Daily (25, 50, 100, 200 mg) Randomization->Milvexian_BID Milvexian_QD This compound Once Daily (25, 50, 200 mg) Randomization->Milvexian_QD Enoxaparin Enoxaparin 40 mg Once Daily Randomization->Enoxaparin Treatment_Period Treatment for 10-14 Days Milvexian_BID->Treatment_Period Milvexian_QD->Treatment_Period Enoxaparin->Treatment_Period Primary_Efficacy Primary Efficacy Outcome: Total Venous Thromboembolism Treatment_Period->Primary_Efficacy Principal_Safety Principal Safety Outcome: Any Bleeding Treatment_Period->Principal_Safety

Caption: AXIOMATIC-TKR experimental workflow.

Table 3: Efficacy Results of AXIOMATIC-TKR - Incidence of Total Venous Thromboembolism

Treatment GroupIncidence of VTE (%)Number of Patients (n)
This compound Twice Daily
25 mg21%Not specified
50 mg11%Not specified
100 mg9%Not specified
200 mg8%Not specified
This compound Once Daily
25 mg25%Not specified
50 mg24%Not specified
200 mg7%Not specified
Enoxaparin Once Daily
40 mg21%Not specified

Data sourced from the AXIOMATIC-TKR Phase 2 study.

Table 4: Safety Results of AXIOMATIC-TKR - Bleeding Events

Treatment GroupAny Bleeding (%)Major Bleeding (%)Clinically Relevant Non-Major Bleeding (%)
This compound (all doses)4%<1%2%
Enoxaparin 40 mg QD4%<1%2%

Data sourced from the AXIOMATIC-TKR Phase 2 study.

The AXIOMATIC-TKR study demonstrated a dose-dependent reduction in the risk of postoperative VTE with this compound, without an increased risk of bleeding compared to enoxaparin.

AXIOMATIC-SSP: Secondary Stroke Prevention

The AXIOMATIC-SSP study was a Phase 2, global, randomized, double-blind, placebo-controlled, dose-ranging study that evaluated the efficacy and safety of this compound for the prevention of new symptomatic ischemic stroke or new covert brain infarction in patients who had recently experienced an acute ischemic stroke or transient ischemic attack (TIA).

Experimental Protocol: AXIOMATIC-SSP

  • Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.

  • Participants: Patients with acute ischemic stroke or TIA.

  • Treatment Arms: Patients were randomized to receive one of five doses of this compound (25 mg once daily, or 25 mg, 50 mg, 100 mg, or 200 mg twice daily) or placebo for 90 days. All patients also received background antiplatelet therapy (dual antiplatelet therapy for the first 21 days, followed by single antiplatelet therapy).

  • Primary Efficacy Endpoint: A composite of new symptomatic ischemic stroke and new covert brain infarction detected by MRI at Day 90.

  • Main Safety Outcome: Major bleeding at 90 days.

axiomatic_ssp_workflow Patient_Population Patients with Acute Ischemic Stroke or TIA Randomization Randomization Patient_Population->Randomization Milvexian_QD This compound 25 mg Once Daily Randomization->Milvexian_QD Milvexian_BID This compound Twice Daily (25, 50, 100, 200 mg) Randomization->Milvexian_BID Placebo Placebo Randomization->Placebo Background_Therapy All patients receive background dual/single antiplatelet therapy Milvexian_QD->Background_Therapy Milvexian_BID->Background_Therapy Placebo->Background_Therapy Treatment_Period Treatment for 90 Days Background_Therapy->Treatment_Period Primary_Efficacy Primary Efficacy Endpoint: New Symptomatic Ischemic Stroke or New Covert Brain Infarction (MRI) Treatment_Period->Primary_Efficacy Main_Safety Main Safety Outcome: Major Bleeding Treatment_Period->Main_Safety

Caption: AXIOMATIC-SSP experimental workflow.

Table 5: Efficacy Results of AXIOMATIC-SSP - Composite of Ischemic Stroke and Covert Brain Infarction at 90 Days

Treatment GroupIncidence of Primary Endpoint (%)
Placebo16.8%
This compound 25 mg QD16.7%
This compound 25 mg BID16.6%
This compound 50 mg BID15.6%
This compound 100 mg BID15.4%
This compound 200 mg BID15.3%

Data sourced from the AXIOMATIC-SSP Phase 2 study.

While the primary endpoint of a dose-response for the composite of symptomatic ischemic stroke and covert brain infarction was not met, a 30% relative risk reduction in recurrent symptomatic ischemic strokes was observed in three of the this compound arms compared to placebo.

Table 6: Safety Results of AXIOMATIC-SSP - Bleeding Events at 90 Days

Treatment GroupMajor Bleeding (%)Any BARC Type Bleeding (%)
Placebo1%7.9%
This compound 25 mg QD1%10.8%
This compound 25 mg BID1%8.6%
This compound 50 mg BID2%12.3%
This compound 100 mg BID2%13.1%
This compound 200 mg BID1%10.2%

Data sourced from the AXIOMATIC-SSP Phase 2 study.

Importantly, there was no increase in symptomatic intracranial hemorrhage or fatal bleeding in any of the this compound arms compared to placebo.

Conclusion

The early-phase clinical trial data for this compound have provided a strong foundation for its continued development as a novel antithrombotic agent. The Phase I studies established a favorable pharmacokinetic and pharmacodynamic profile, demonstrating dose-proportional exposure and a predictable effect on aPTT. The Phase II AXIOMATIC program has provided proof-of-concept for the efficacy of FXIa inhibition with this compound in preventing VTE after major orthopedic surgery and has shown a potential benefit in reducing recurrent ischemic strokes without a significant increase in major bleeding. These findings have informed the design of the ongoing, large-scale Phase III program, which will further elucidate the role of this compound in the prevention and treatment of a broad range of thromboembolic diseases. The data to date support the hypothesis that targeting Factor XIa with this compound may offer a new paradigm in anticoagulation, potentially separating antithrombotic efficacy from bleeding risk.

Methodological & Application

Application Notes and Protocols for Milvexian in Experimental Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa).[1][2][3][4] As a key component of the intrinsic pathway of the coagulation cascade, FXIa has emerged as a promising therapeutic target for the prevention and treatment of thromboembolic events with a potentially lower risk of bleeding compared to traditional anticoagulants.[5][6][7] These application notes provide a comprehensive overview of the experimental protocols and data derived from preclinical studies of this compound in various thrombosis models. The information is intended to guide researchers in the design and execution of similar studies.

Mechanism of Action: Inhibition of the Intrinsic Coagulation Pathway

This compound selectively targets and inhibits the active site of FXIa, a critical enzyme in the amplification of thrombin generation.[3][5] By blocking FXIa, this compound effectively interrupts the intrinsic pathway of the coagulation cascade, which is a major contributor to the development of pathological thrombi.[5][7][8] Notably, this targeted inhibition is not expected to significantly impair hemostasis, which is primarily driven by the extrinsic pathway.[1][7] This mechanism of action suggests a wider therapeutic window for this compound compared to broader-acting anticoagulants.[1][2][3][4]

Below is a diagram illustrating the point of inhibition of this compound within the intrinsic coagulation pathway.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Complexes with Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Factor XIa Inhibits experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (Rabbit Models) Enzyme_Assays Enzyme Affinity Assays (Human and Animal FXIa) Coagulation_Assays Plasma Coagulation Assays (aPTT, PT, TT) Enzyme_Assays->Coagulation_Assays Platelet_Aggregation Platelet Aggregation Assays Coagulation_Assays->Platelet_Aggregation Arterial_Thrombosis Arterial Thrombosis Model (ECAT) Platelet_Aggregation->Arterial_Thrombosis Venous_Thrombosis Venous Thrombosis Model (AV Shunt) Arterial_Thrombosis->Venous_Thrombosis Hemostasis_Model Hemostasis Model (Cuticle Bleeding Time) Venous_Thrombosis->Hemostasis_Model

References

Application Notes and Protocols for In Vitro Coagulation Assays for Milvexian

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule, reversible, and direct inhibitor of activated Factor XI (FXIa).[1][2] FXIa is a critical enzyme in the intrinsic pathway of the coagulation cascade, playing a significant role in the amplification of thrombin generation and the formation of pathological thrombi.[3][4] By selectively targeting FXIa, this compound represents a promising antithrombotic therapy with the potential to uncouple thrombosis from hemostasis, thereby reducing the risk of bleeding events commonly associated with traditional anticoagulants that target Factor Xa or thrombin.[3][5]

These application notes provide detailed protocols for key in vitro coagulation assays used to characterize the anticoagulant activity and mechanism of action of this compound.

Mechanism of Action: Inhibition of the Intrinsic Pathway

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway. This compound specifically inhibits FXIa, a key protease in the intrinsic pathway.[3] This inhibition reduces the downstream amplification of the coagulation cascade, thereby preventing pathological clot formation while having a minimal impact on normal hemostasis.[1][4]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI Activates XIa FXIa XI->XIa IX FIX XIa->IX Activates IXa FIXa IX->IXa X_intrinsic FX IXa->X_intrinsic Activates VIIIa FVIIIa VIIIa->IXa Xa FXa X_intrinsic->Xa TF Tissue Factor (TF) X_extrinsic FX TF->X_extrinsic Activates VIIa FVIIa VIIa->TF X_extrinsic->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates Va FVa Va->Xa Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->XIa Inhibits

Caption: this compound's mechanism of action in the coagulation cascade.

Data Presentation

The following tables summarize the quantitative effects of this compound in various in vitro assays.

Table 1: In Vitro Affinity and Selectivity of this compound

Parameter Species Value Citation
Ki (FXIa) Human 0.11 nM [1][2]
Ki (FXIa) Rabbit 0.38 nM [1][2]

| Selectivity | >5000-fold over FXIa-related serine proteases (except chymotrypsin and plasma kallikrein) |[1] |

Table 2: Effect of this compound on In Vitro Coagulation Assays in Human Plasma

Assay Parameter This compound Concentration Result Citation
aPTT 2-fold Increase 0.44 µM to 2.1 µM Concentration-dependent prolongation [1]
aPTT Prolongation ≥ 0.3 µM Statistically significant differences between reagents [6]
PT Clotting Time Concentrations that double aPTT Minimally increased [1]
Thrombin Time (TT) Clotting Time Concentrations that double aPTT Minimally increased [1]

| FXI Clotting Activity | Activity | Dose-dependent | Decreased activity |[7] |

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.[8] Due to its mechanism of action, this compound causes a concentration-dependent prolongation of the aPTT.[1][9] The sensitivity of the assay can be influenced by the choice of aPTT reagent, particularly the type of contact activator (e.g., ellagic acid, kaolin, silica) and phospholipid composition.[6][10]

aptt_workflow start Start: Prepare Platelet-Poor Plasma (PPP) spike Spike PPP with this compound (or vehicle control) at various concentrations start->spike incubate1 Pre-warm spiked plasma samples to 37°C spike->incubate1 add_reagent Add aPTT reagent (containing activator and phospholipids) to plasma incubate1->add_reagent incubate2 Incubate mixture for a specific time (e.g., 3-5 minutes) at 37°C add_reagent->incubate2 add_calcium Initiate clotting by adding pre-warmed Calcium Chloride (CaCl2) incubate2->add_calcium measure Measure time to fibrin clot formation using a coagulometer add_calcium->measure end End: Report clotting time in seconds measure->end

Caption: Experimental workflow for the aPTT assay with this compound.

Protocol:

  • Plasma Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant.

    • Prepare platelet-poor plasma (PPP) by centrifuging the blood sample (e.g., at 2500 x g for 15 minutes).[11]

    • Carefully aspirate the plasma, avoiding the buffy coat, and transfer it to a clean plastic tube. A second centrifugation step is recommended to ensure the plasma is platelet-poor.[12]

  • Sample Spiking:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike aliquots of pooled human PPP with varying concentrations of this compound (e.g., 0.1 µM to 10 µM).[6] Include a vehicle control (plasma with solvent only).

  • Assay Procedure:

    • Pre-warm the spiked plasma samples, aPTT reagent, and 0.025 M calcium chloride (CaCl₂) solution to 37°C.

    • Pipette 50 µL of a spiked plasma sample into a pre-warmed cuvette.

    • Add 50 µL of the aPTT reagent to the cuvette, mix, and incubate for the manufacturer-specified time (typically 3-5 minutes) at 37°C to activate the contact factors.[13]

    • Dispense 50 µL of the pre-warmed CaCl₂ solution into the cuvette to initiate the clotting reaction.

    • Simultaneously start a timer and measure the time taken for a fibrin clot to form using an automated or semi-automated coagulometer.

  • Data Analysis:

    • Record the clotting time in seconds.

    • Plot the aPTT clotting time (or the ratio of clotting time relative to baseline) against the this compound concentration to determine the concentration-response relationship.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation by adding thromboplastin (a source of tissue factor) and calcium to plasma.[11] As this compound is a highly selective FXIa inhibitor, it has a minimal effect on the PT at concentrations that significantly prolong the aPTT.[1][5] This assay is therefore crucial for demonstrating the selectivity of this compound.

Protocol:

  • Plasma Preparation:

    • Prepare and spike PPP with this compound as described in the aPTT protocol.

  • Assay Procedure:

    • Pre-warm the spiked plasma samples and PT reagent (containing thromboplastin and calcium) to 37°C.

    • Pipette 50 µL of a spiked plasma sample into a pre-warmed cuvette.

    • Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate clotting.

    • Simultaneously start a timer and measure the time to clot formation using a coagulometer.

  • Data Analysis:

    • Record the clotting time in seconds.

    • Compare the PT values of this compound-spiked samples to the vehicle control. No significant prolongation is expected.

Thrombin Generation Assay (TGA)

The Thrombin Generation Assay (TGA) provides a comprehensive assessment of the overall coagulation potential of a plasma sample.[14] It measures the concentration of thrombin generated over time following the activation of coagulation.[15][16] This assay is valuable for characterizing the inhibitory effect of this compound on the dynamics of thrombin formation. The assay can be initiated with a low concentration of tissue factor or, more specifically for an FXIa inhibitor, with FXIa itself.[17]

tga_workflow start Start: Prepare Platelet-Poor Plasma (PPP) spike Spike PPP with this compound (or vehicle control) start->spike dispense_plasma Dispense spiked plasma into a 96-well plate spike->dispense_plasma add_trigger Add trigger solution (e.g., TF/FXIa) to initiate coagulation dispense_plasma->add_trigger add_substrate Add fluorogenic thrombin substrate and calcium add_trigger->add_substrate measure Measure fluorescence intensity over time at 37°C in a fluorometer add_substrate->measure calculate Calculate thrombin concentration vs. time using a calibrator measure->calculate analyze Analyze thrombogram parameters: Lag Time, Peak Thrombin, ETP calculate->analyze end End: Report TGA parameters analyze->end

Caption: Experimental workflow for the Thrombin Generation Assay.

Protocol:

  • Plasma Preparation:

    • Prepare and spike PPP with this compound as described in the aPTT protocol.

  • Assay Procedure (using a Calibrated Automated Thrombogram system):

    • Pipette 80 µL of spiked plasma into the wells of a 96-well microplate.

    • Add 20 µL of a trigger solution (e.g., low concentration tissue factor and phospholipids, or FXIa) to each well.

    • Initiate the reaction by dispensing 20 µL of a reagent containing a fluorogenic thrombin substrate and calcium chloride into each well.

    • Immediately place the plate into a fluorescent plate reader pre-heated to 37°C.

    • Monitor the fluorescence generated over time (e.g., for 60-90 minutes). A thrombin calibrator is run in parallel to convert the fluorescence signal into thrombin concentration (nM).

  • Data Analysis:

    • The software generates a "thrombogram" (thrombin concentration vs. time).

    • Key parameters are derived from this curve:

      • Lag Time: Time until the start of thrombin generation.

      • Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).[14]

      • Peak Thrombin: The maximum concentration of thrombin reached.

    • Analyze the concentration-dependent effect of this compound on these parameters. This compound is expected to prolong the lag time and reduce the ETP and peak thrombin.

References

Application Notes & Protocols: Evaluating Milvexian in a Rabbit Arteriovenous Shunt Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule, reversible inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2][3][4] FXIa has emerged as a promising therapeutic target for anticoagulants because its inhibition may prevent thrombosis with a lower risk of bleeding compared to agents targeting the common pathway, such as Factor Xa or thrombin.[3][5][6] The rabbit arteriovenous (AV) shunt model is a widely utilized preclinical model to assess the antithrombotic efficacy of anticoagulants in a scenario that mimics venous thrombosis.[1] The thrombus formed in this model is composed mainly of red blood cells and fibrin, which is characteristic of human venous thrombi.[1] These notes provide a detailed protocol for evaluating this compound in the rabbit AV shunt model, along with representative data and visualizations of the experimental workflow and underlying mechanism.

Mechanism of Action: FXIa Inhibition

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It consists of the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway. This compound specifically targets and inhibits FXIa, a critical enzyme in the intrinsic pathway.[3] This inhibition reduces the downstream amplification of thrombin generation, thereby preventing pathological thrombus formation while having a minimal impact on normal hemostasis.[2][6] Consistent with this mechanism, this compound selectively prolongs the activated partial thromboplastin time (aPTT), a measure of the intrinsic pathway, without significantly affecting the prothrombin time (PT) or thrombin time (TT).[1][4][5]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa Contact Activation IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->XIa Inhibition

Coagulation cascade showing this compound's inhibition of Factor XIa.

Experimental Protocols

This section details the methodology for assessing this compound's antithrombotic effects in the rabbit AV shunt model.

Animal Model
  • Species: Male New Zealand White rabbits.[7]

  • Housing: Animals should be housed in accordance with the NIH Guide for the Care and Use of Laboratory Animals.

  • Anesthesia: Anesthetize rabbits with an appropriate regimen, such as ketamine (50 mg/kg) and xylazine (10 mg/kg) administered intramuscularly, followed by a maintenance infusion.[7]

Arteriovenous (AV) Shunt Protocol

The rabbit AV shunt model is established as previously described.[8]

  • Surgical Preparation: Place the anesthetized rabbit on a surgical board. Surgically expose the left carotid artery and the right jugular vein.

  • Cannulation: Cannulate the carotid artery and jugular vein with polyethylene tubing.

  • Shunt Assembly: Create an extracorporeal shunt by connecting the arterial and venous cannulas with a central piece of silicone tubing (e.g., 8 cm length) that contains a thrombogenic surface, such as a silk thread or overlapping stents, to induce thrombus formation.[9]

  • Blood Flow Initiation: Open the cannulas to allow blood to flow from the carotid artery through the shunt to the jugular vein.

  • Thrombosis Period: Maintain blood flow through the shunt for a defined period (e.g., 40 minutes) to allow for thrombus development.

  • Thrombus Removal: At the end of the period, clamp the cannulas, remove the central silicone tubing, and carefully extract the formed thrombus.

  • Efficacy Measurement: Immediately weigh the extracted thrombus. This thrombus weight is the primary efficacy endpoint.[1][4]

Drug Administration
  • Vehicle Preparation: Prepare the vehicle solution. A common vehicle is 35% hydroxypropyl β-cyclodextrin in 10-mM phosphate buffer (pH 7.0).[1]

  • This compound Dosing Solution: Prepare this compound in the vehicle at the desired concentrations.

  • Administration Regimen: Administer vehicle or drugs as an intravenous (IV) bolus followed by a continuous IV infusion to achieve steady-state plasma drug levels during the thrombosis period.[1][4]

    • Example Dosing: A 30-minute infusion can be initiated prior to the start of the AV shunt thrombosis.[1]

Pharmacodynamic (PD) and Bioanalytical Assessments
  • Blood Sampling: Collect arterial blood samples into citrate tubes at baseline (before drug infusion) and at the end of the experiment.[10]

  • Plasma Preparation: Centrifuge the blood samples to obtain platelet-poor plasma.

  • Ex Vivo Coagulation Assays: Measure the following parameters using standard laboratory coagulometers:[1][4][10]

    • Activated Partial Thromboplastin Time (aPTT): To assess the intrinsic pathway.

    • Prothrombin Time (PT): To assess the extrinsic pathway.

    • Thrombin Time (TT): To assess the final step of fibrin formation.

  • Bioanalysis: Determine plasma concentrations of this compound using a validated liquid chromatographic tandem mass spectrometry (LC-MS/MS) method.[10]

Experimental Workflow

The overall experimental sequence is visualized below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Thrombosis cluster_analysis Data Collection & Analysis Anesthesia Anesthetize Rabbit Surgery Expose Carotid Artery & Jugular Vein Anesthesia->Surgery Cannulation Cannulate Vessels Surgery->Cannulation BaselineSample Collect Baseline Blood Sample Cannulation->BaselineSample DrugAdmin Administer this compound/Vehicle (IV Bolus + Infusion) BaselineSample->DrugAdmin ShuntFlow Initiate AV Shunt Flow (40 min) DrugAdmin->ShuntFlow EndSample Collect Final Blood Sample ShuntFlow->EndSample Thrombus Remove & Weigh Thrombus EndSample->Thrombus PD_Analysis Perform Ex Vivo Coagulation Assays (aPTT, PT, TT) EndSample->PD_Analysis PK_Analysis Measure Plasma Drug Concentration EndSample->PK_Analysis

References

Application Notes and Protocols for the Dissolution of Milvexian in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of milvexian (BMS-986177, JNJ-70033093) for in vitro and in vivo laboratory research. This compound is an orally bioavailable, reversible, and direct inhibitor of Factor XIa (FXIa), a key enzyme in the blood coagulation cascade.[1][2][3] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Weight626.45 g/mol [1][4]
Molecular FormulaC28H23Cl2F2N9O2[1][4]
AppearanceSolid[1]
CAS Number1802425-99-5[4]

Solubility Data

This compound is a small molecule that exhibits solubility in organic solvents.[2] The following table summarizes the known solubility of this compound.

SolventConcentrationRemarksSource
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (159.63 mM)Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. The "≥" symbol indicates that saturation may not have been reached at this concentration.[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common starting point for further dilutions in aqueous buffers for cell-based or enzymatic assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or appropriate vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 626.45 g/mol x 1000 mg/g = 6.26 mg

  • Weighing this compound:

    • Carefully weigh out 6.26 mg of this compound powder and transfer it to a clean, dry microcentrifuge tube.

  • Adding DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.

  • Storage:

    • Store the 10 mM stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in Aqueous Buffer

For most biological assays, the DMSO stock solution will need to be diluted into an aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris buffer)

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Determine the final desired concentration of this compound and DMSO in your experiment.

  • Perform serial dilutions: It is recommended to perform serial dilutions of the DMSO stock solution in the aqueous buffer to reach the final desired concentration. This helps to minimize the risk of precipitation.

  • Example Dilution: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of the aqueous buffer. This results in a 100 µM solution in 1% DMSO.

    • Further dilute this intermediate solution 1:10 by adding 10 µL of the 100 µM solution to 90 µL of the aqueous buffer. This will yield a final 10 µM this compound solution with 0.1% DMSO.

  • Vortexing: Gently vortex the working solution to ensure homogeneity.

  • Use immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential stability issues in aqueous solutions.

Mandatory Visualizations

This compound Dissolution Workflow

The following diagram illustrates the general workflow for dissolving and preparing this compound solutions for laboratory use.

Milvexian_Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation milvexian_powder This compound Powder weigh Weigh this compound milvexian_powder->weigh dissolve Dissolve in DMSO weigh->dissolve dmso Anhydrous DMSO dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution serial_dilution Serial Dilution stock_solution->serial_dilution Dilute aqueous_buffer Aqueous Buffer aqueous_buffer->serial_dilution working_solution Working Solution serial_dilution->working_solution

Caption: Workflow for preparing this compound solutions.

Factor XIa Inhibition Pathway

The following diagram illustrates the simplified signaling pathway of coagulation and the point of inhibition by this compound.

FactorXIa_Inhibition cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa Prothrombin Prothrombin FXIa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin This compound This compound This compound->FXIa Inhibits

Caption: this compound inhibits Factor XIa in the coagulation cascade.

References

Application Notes and Protocols for Milvexian Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian is an orally bioavailable, direct, and reversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] By selectively targeting FXIa, this compound offers a promising therapeutic strategy for the prevention and treatment of thrombotic events with a potentially lower risk of bleeding compared to traditional anticoagulants that target Factor Xa or thrombin.[2][3] These application notes provide a detailed protocol for a cell-based assay to evaluate the potency and mechanism of action of this compound and other FXIa inhibitors in a physiologically relevant environment.

This assay utilizes a co-culture of Human Umbilical Vein Endothelial Cells (HUVECs) and platelets to provide a surface for the initiation and propagation of the intrinsic coagulation cascade. Thrombin generation, a critical downstream event, is measured in real-time using a fluorogenic substrate. This cell-based model allows for the assessment of anticoagulants in a setting that more closely mimics the in vivo environment compared to purified enzyme or plasma-based assays.

Signaling Pathway: The Intrinsic Coagulation Cascade and this compound's Point of Intervention

The intrinsic pathway of coagulation is initiated by the contact of Factor XII with a negatively charged surface, leading to a cascade of enzymatic activations culminating in the generation of thrombin and the formation of a fibrin clot. This compound intervenes at the level of Factor XIa, preventing the activation of Factor IX and thereby inhibiting downstream thrombin generation.

Coagulation_Cascade XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates This compound This compound This compound->XIa inhibits IXa Factor IXa IX->IXa X Factor X IXa->X activates VIIIa Factor VIIIa VIIIa->IXa Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Va Factor Va Va->Xa Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot

Figure 1: Intrinsic Coagulation Pathway and this compound Inhibition.

Experimental Workflow

The following diagram outlines the major steps involved in the this compound cell-based thrombin generation assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis HUVEC_Culture Culture HUVECs to Confluence Co_culture Co-culture HUVECs and Platelets HUVEC_Culture->Co_culture Platelet_Isolation Isolate Platelets from Whole Blood Platelet_Isolation->Co_culture Add_this compound Add this compound or Vehicle Control Co_culture->Add_this compound Initiate_Coagulation Initiate Coagulation (Kaolin) Add_this compound->Initiate_Coagulation Add_Substrate Add Fluorogenic Thrombin Substrate Initiate_Coagulation->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Thrombin Generation Parameters Measure_Fluorescence->Data_Analysis

Figure 2: Cell-Based Thrombin Generation Assay Workflow.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs)

  • Primary Cells: Human Platelets (isolated from fresh whole blood)

  • Reagents:

    • This compound (or other FXIa inhibitors)

    • Kaolin

    • Fluorogenic Thrombin Substrate (e.g., Z-Gly-Gly-Arg-AMC)

    • Human Prothrombin

    • Human Factor X

    • Human Factor IX

    • Human Factor VIII

    • Human Factor XII

    • Calcium Chloride (CaCl₂)

    • Bovine Serum Albumin (BSA)

    • Cell Culture Media (e.g., EGM-2)

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

    • Acid-Citrate-Dextrose (ACD) solution

  • Equipment:

    • 96-well black, clear-bottom microplates

    • Fluorescence plate reader with kinetic reading capabilities (Excitation/Emission ~360/460 nm)

    • Cell culture incubator (37°C, 5% CO₂)

    • Centrifuge

    • Microplate shaker

HUVEC Culture
  • Culture HUVECs in EGM-2 medium in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells when they reach 80-90% confluency.

  • For the assay, seed HUVECs into a 96-well black, clear-bottom microplate at a density of 2 x 10⁴ cells/well.

  • Culture for 48-72 hours until a confluent monolayer is formed.

Platelet Isolation
  • Collect fresh human whole blood into tubes containing Acid-Citrate-Dextrose (ACD) solution.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully collect the PRP and add a prostaglandin I₂ solution to prevent platelet activation.

  • Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

  • Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration (e.g., 2 x 10⁸ platelets/mL).

Thrombin Generation Assay Protocol
  • Cell Preparation:

    • Wash the confluent HUVEC monolayer in the 96-well plate twice with pre-warmed PBS.

    • Add 50 µL of the prepared platelet suspension to each well containing the HUVEC monolayer.

    • Incubate the plate for 15 minutes at 37°C to allow the platelets to settle.

  • Inhibitor Addition:

    • Prepare serial dilutions of this compound (or other test compounds) in a suitable assay buffer.

    • Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate for 15 minutes at 37°C.

  • Initiation of Coagulation:

    • Prepare a coagulation initiation mixture containing kaolin, human prothrombin, and other necessary coagulation factors (FX, FIX, FVIII, FXII) in a calcium-containing buffer.

    • Add 20 µL of the initiation mixture to each well.

  • Thrombin Generation Measurement:

    • Immediately after adding the initiation mixture, add 20 µL of the fluorogenic thrombin substrate to each well.

    • Place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation/Emission ~360/460 nm) every minute for 60-90 minutes.

Data Presentation and Analysis

The kinetic fluorescence data is used to calculate the rate of thrombin generation. The primary parameters to be analyzed are:

  • Lag Time: The time to the start of thrombin generation.

  • Peak Thrombin: The maximum concentration of thrombin generated.

  • Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).

  • Time to Peak: The time at which the maximum thrombin concentration is reached.

The IC₅₀ value for this compound can be determined by plotting the percentage of inhibition of a key parameter (e.g., Peak Thrombin or ETP) against the log concentration of the inhibitor and fitting the data to a four-parameter logistic equation.

Example Data Table
This compound (nM)Lag Time (min)Peak Thrombin (nM)ETP (nM*min)Time to Peak (min)% Inhibition (Peak Thrombin)
0 (Vehicle)5.2 ± 0.4150.3 ± 12.12850 ± 21015.8 ± 1.20%
0.15.5 ± 0.5145.1 ± 11.52780 ± 19516.2 ± 1.33.5%
16.8 ± 0.6120.7 ± 9.82350 ± 18018.5 ± 1.519.7%
1010.2 ± 0.975.2 ± 6.51450 ± 13025.1 ± 2.149.9%
10018.5 ± 1.525.1 ± 2.8510 ± 5538.7 ± 3.283.3%
100025.3 ± 2.15.3 ± 0.9110 ± 1545.2 ± 4.196.5%

Data are presented as mean ± standard deviation (n=3).

Conclusion

This cell-based thrombin generation assay provides a robust and physiologically relevant platform for the evaluation of FXIa inhibitors like this compound. By incorporating endothelial cells and platelets, the assay models the cellular surfaces crucial for the intrinsic coagulation pathway. The detailed protocol and data analysis framework presented here will enable researchers to accurately determine the potency and characterize the mechanism of action of novel antithrombotic agents. This assay is a valuable tool in the preclinical development of next-generation anticoagulants.

References

Application Notes and Protocols for Milvexian Activated Partial Thromboplastin Time (aPTT) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian is an orally bioavailable, small-molecule, reversible, direct inhibitor of Factor XIa (FXIa), a key component of the intrinsic pathway of the coagulation cascade.[1][2][3] By selectively targeting FXIa, this compound is under investigation as an antithrombotic agent with the potential for a reduced bleeding risk compared to traditional anticoagulants.[1][2] The activated partial thromboplastin time (aPTT) assay is a fundamental pharmacodynamic tool used to measure the anticoagulant effect of drugs that inhibit the intrinsic and common pathways of coagulation.[4][5][6] As such, the aPTT assay is a critical tool for the preclinical and clinical development of this compound, providing a reliable measure of its anticoagulant activity.[1][7] This document provides a detailed protocol for performing the aPTT assay to evaluate the effect of this compound, guidance on data interpretation, and an overview of the underlying biochemical pathway.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active site of FXIa, thereby inhibiting its enzymatic activity.[2][3] FXIa is responsible for the activation of Factor IX to Factor IXa in the intrinsic pathway of the coagulation cascade. By inhibiting this step, this compound effectively reduces the amplification of thrombin generation, a central process in the formation of a stable fibrin clot, without significantly impacting the extrinsic pathway, which is crucial for hemostasis.[8] This targeted inhibition is consistent with the observation that this compound prolongs the aPTT, which is sensitive to the intrinsic pathway, while having no effect on the prothrombin time (PT), a measure of the extrinsic pathway.[3]

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIIa->XI Activates XIa FXIa XI->XIa IX FIX XIa->IX Activates IXa FIXa IX->IXa X FX IXa->X Activates Xa FXa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->XIa Inhibits

Caption: this compound's Inhibition of the Intrinsic Coagulation Pathway.

Quantitative Data Summary

This compound demonstrates a consistent, concentration-dependent prolongation of the aPTT across various studies. The tables below summarize the in vitro effects of this compound on aPTT in human plasma. It is important to note that the sensitivity of the aPTT assay to this compound can be influenced by the choice of reagent, with those containing ellagic acid or kaolin as activators showing higher sensitivity.[7][9]

Table 1: In Vitro aPTT Prolongation in Human Plasma by this compound

This compound Concentration (µM) aPTT Fold Increase vs. Baseline (Ratio) Species Reference
0.3 > 1.0 (statistically significant difference among reagents) Human [7]
0.5 - 2.4 ~ 2.0 Cynomolgus Monkey, Rabbit, Dog [7]

| 10 | ~ 4.4 | Human |[2] |

Table 2: Dose-Dependent Effect of Single Oral Doses of this compound on aPTT in Healthy Chinese Adults

This compound Dose Maximal Mean Increase in aPTT from Baseline (%) Time to Maximal Effect (hours) Reference
25 mg (Day 1) ~ 56% 4 [10]

| 25 mg (Day 12, QD) | ~ 69% | 3 |[10] |

Experimental Protocols

This section details the methodology for conducting an in vitro aPTT assay to determine the anticoagulant activity of this compound.

Materials and Reagents
  • This compound: Stock solution of known concentration (e.g., in DMSO).

  • Pooled Normal Human Plasma: Citrated, platelet-poor plasma (PPP) from healthy donors. Can be purchased commercially or prepared in-house.

  • aPTT Reagent: A commercial kit containing a contact activator (e.g., ellagic acid, kaolin) and phospholipids (e.g., cephalin, purified soy phosphatides). Reagents with ellagic acid or kaolin are recommended for higher sensitivity.[7][9]

  • Calcium Chloride (CaCl₂): 0.025 M solution, typically provided with the aPTT reagent kit.

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, 0.5% v/v).

  • Coagulation Analyzer: Automated or semi-automated instrument for measuring clot formation.

  • Calibrated Pipettes and Tips

  • Incubator or Water Bath (37°C)

  • Test Tubes or Cuvettes compatible with the coagulation analyzer.

Preparation of this compound-Spiked Plasma
  • Thaw Plasma: Thaw pooled normal human plasma at 37°C for approximately 10 minutes.

  • Prepare this compound Dilutions: Create a series of this compound dilutions from the stock solution to achieve the desired final concentrations in plasma (e.g., 0.1 to 10 µM).

  • Spike Plasma: Add a small, fixed volume of each this compound dilution or vehicle control to aliquots of the pooled plasma (e.g., a 1:200 dilution, resulting in a final vehicle concentration of 0.5% v/v).

  • Incubate: Gently mix and incubate the this compound-spiked and vehicle-control plasma samples for 10 minutes at room temperature (25°C) to allow for drug-protein binding.[2]

aPTT Assay Procedure (Automated Method)

The following is a general protocol. Users should always refer to the specific instructions provided by the coagulation analyzer and aPTT reagent manufacturer.

aptt_workflow start Start prep_plasma Prepare this compound-Spiked and Control Plasma Samples start->prep_plasma pre_warm Pre-warm Reagents and Samples to 37°C prep_plasma->pre_warm pipette_plasma Pipette 50 µL of Plasma (Sample or Control) into Cuvette pre_warm->pipette_plasma incubate1 Incubate Plasma at 37°C for 3 min pipette_plasma->incubate1 add_reagent Add 50 µL of aPTT Reagent incubate1->add_reagent incubate2 Incubate Mixture at 37°C for 3 min add_reagent->incubate2 add_calcium Add 50 µL of pre-warmed CaCl₂ and Start Timer Simultaneously incubate2->add_calcium detect_clot Instrument Detects Clot Formation add_calcium->detect_clot record_time Record Clotting Time in Seconds detect_clot->record_time end End record_time->end

Caption: Standard Workflow for the this compound aPTT Assay.

  • Pre-incubation: Pre-warm the aPTT reagent, CaCl₂ solution, and the prepared plasma samples to 37°C.

  • Plasma Addition: Pipette 50 µL of the this compound-spiked plasma or vehicle-control plasma into a test cuvette.

  • Incubation I: Incubate the cuvette at 37°C for a specified time (e.g., 3 minutes).

  • aPTT Reagent Addition: Add 50 µL of the pre-warmed aPTT reagent to the cuvette.

  • Incubation II (Activation): Incubate the plasma-reagent mixture at 37°C for a specified activation time (e.g., 3 minutes). This allows the contact activator in the reagent to activate Factor XII.

  • Initiate Clotting: Dispense 50 µL of the pre-warmed CaCl₂ solution into the cuvette. The coagulation analyzer will automatically start timing upon the addition of CaCl₂.

  • Clot Detection: The instrument will monitor the sample for clot formation (typically via optical or mechanical means) and record the time in seconds.

  • Data Analysis: Express the results as the clotting time in seconds or as a ratio of the clotting time of the this compound-spiked sample to the clotting time of the vehicle-control sample.

Quality Control

  • Run normal and abnormal control plasmas with each batch of tests to ensure the reagent and instrument are performing within acceptable limits.

  • Perform each sample measurement in duplicate or triplicate to ensure precision.

  • The coefficient of variability for aPTT measurements should typically be between 5-8%.[7]

Conclusion

The aPTT assay is an essential and reliable method for quantifying the pharmacodynamic effect of the Factor XIa inhibitor, this compound. A dose- and concentration-dependent prolongation of aPTT is consistently observed, reflecting this compound's mechanism of action on the intrinsic coagulation pathway. For optimal results, researchers should select a sensitive aPTT reagent and follow a standardized, well-controlled protocol as outlined in these notes. This will ensure the generation of high-quality, reproducible data critical for the research and development of this novel anticoagulant.

References

Application Notes and Protocols for Milvexian Solution Preparation and Stability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of milvexian solutions for intravenous (IV) and oral administration in preclinical in vivo studies. It also outlines a protocol for assessing the stability of these preparations, a critical step for ensuring accurate dosing and reliable experimental outcomes. This compound is an orally bioavailable, reversible, direct inhibitor of factor XIa with low aqueous solubility.[1] Proper formulation is therefore essential for achieving desired exposures in animal models.

I. Physicochemical Properties of this compound

A summary of relevant physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight626.45 g/mol [2][3]
Chemical FormulaC₂₈H₂₃Cl₂F₂N₉O₂[2][3]
AppearanceSolid powder[4]
SolubilityLow aqueous solubility[1]
In Vitro Kᵢ (human)0.11 nM[2]
In Vitro Kᵢ (rabbit)0.38 nM[2]

II. Intravenous Solution Preparation

This protocol is based on a formulation reported for use in rabbit thrombosis models.[2]

A. Materials and Reagents
  • This compound (BMS-986177/JNJ-70033093) powder

  • Polyethylene glycol (PEG), e.g., PEG 400

  • Ethanol (200 proof, absolute)

  • Sterile Water for Injection (WFI)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

B. Recommended Vehicle Composition

A commonly used vehicle for intravenous administration of this compound in preclinical rabbit studies consists of:

  • 70% Polyethylene glycol (PEG)

  • 10% Ethanol

  • 20% Sterile Water for Injection

C. Preparation Protocol
  • Vehicle Preparation:

    • In a sterile container, combine the required volumes of PEG and ethanol.

    • Slowly add the sterile water while stirring continuously until a homogenous solution is formed.

  • This compound Dissolution:

    • Weigh the required amount of this compound powder.

    • Slowly add the powder to the vehicle while stirring.

    • Continue stirring until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but care should be taken to avoid degradation.

  • Sterilization:

    • Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial.

  • Important Note on Stability:

    • It is highly recommended to prepare this solution fresh daily before each use. Studies have indicated that this formulation is prepared immediately prior to administration, suggesting potential for limited short-term stability.[2]

D. Experimental Workflow for IV Solution Preparation

IV_Preparation cluster_0 Vehicle Preparation cluster_1 Drug Dissolution cluster_2 Final Steps A Combine PEG and Ethanol B Add Sterile Water A->B Stir C Add this compound Powder B->C Homogenous Vehicle D Stir until dissolved C->D E Sterile Filtration (0.22 µm) D->E This compound Solution F Ready for IV Administration E->F

Caption: Workflow for preparing intravenous this compound solution.

III. Oral Suspension Preparation

As this compound has low aqueous solubility, a suspension is often the most practical formulation for oral gavage in preclinical studies. A methylcellulose-based vehicle is a standard and widely accepted choice for such compounds.[5][6]

A. Materials and Reagents
  • This compound (BMS-986177/JNJ-70033093) powder

  • Methylcellulose (e.g., 400 cP viscosity)

  • Tween 80 (Polysorbate 80) - optional, as a surfactant

  • Purified water

  • Hot plate and magnetic stirrer

  • Ice bath

  • Homogenizer (optional, for particle size reduction)

B. Recommended Vehicle Composition

A standard vehicle for oral suspensions of poorly soluble compounds is:

  • 0.5% (w/v) Methylcellulose in purified water

  • Optionally, 0.1% - 0.2% (v/v) Tween 80 can be added to improve wettability of the drug powder.

C. Preparation Protocol
  • Methylcellulose Vehicle Preparation:

    • Heat approximately one-third of the final required volume of purified water to 70-80°C.

    • Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure the particles are wetted and dispersed without clumping.[1]

    • Once dispersed, remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice.

    • Continue to stir the solution in an ice bath until it becomes clear and viscous. This process can take several hours, and overnight stirring at 4°C is common.[1]

    • If using Tween 80, it can be added to the final clear solution.

  • This compound Suspension:

    • Weigh the required amount of this compound powder.

    • Triturate the powder with a small amount of the methylcellulose vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration.

    • If necessary, the suspension can be briefly homogenized to ensure uniform particle size distribution.

  • Storage and Use:

    • Store the suspension in a refrigerator (2-8°C).

    • Always stir the suspension thoroughly before each dose administration to ensure homogeneity.

D. Experimental Workflow for Oral Suspension Preparation

Oral_Suspension_Preparation cluster_0 Vehicle Preparation cluster_1 Suspension Formulation A Disperse Methylcellulose in Hot Water (70-80°C) B Add Cold Water/Ice A->B C Stir until Clear (e.g., 4°C overnight) B->C D Triturate this compound with a small amount of vehicle C->D Prepared Vehicle E Gradually add remaining vehicle D->E F Ready for Oral Gavage E->F Homogenous Suspension

Caption: Workflow for preparing oral this compound suspension.

IV. Stability Assessment Protocol

No specific stability data for this compound in these preclinical formulations is publicly available. Therefore, it is essential to conduct a stability study to ensure the formulation maintains its concentration throughout the duration of the experiment.

A. Objective

To determine the stability of this compound in the prepared intravenous and oral formulations under intended storage and use conditions.

B. Experimental Design
  • Prepare a batch of the this compound formulation (IV or oral) as described above.

  • Divide the batch into aliquots for analysis at different time points.

  • Store the aliquots under the intended storage conditions (e.g., room temperature, 2-8°C).

  • At each time point (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of this compound in triplicate.

C. Analytical Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used. The method should be able to separate this compound from any potential degradants.

D. Data Analysis and Acceptance Criteria
  • The concentration of this compound at each time point should be expressed as a percentage of the initial (time 0) concentration.

  • The formulation is generally considered stable if the concentration remains within 90-110% of the initial concentration.[7]

  • Visual inspection for precipitation (for solutions) or changes in appearance/resuspendability (for suspensions) should also be performed at each time point.

E. Stability Testing Workflow

Stability_Testing Prep Prepare Formulation Batch Store Store at Defined Conditions (e.g., Room Temp, 2-8°C) Prep->Store Timepoints Sample at Timepoints (0, 2, 4, 8, 24h) Store->Timepoints Analysis Analyze this compound Concentration (e.g., HPLC) Timepoints->Analysis Data Calculate % of Initial Concentration Analysis->Data Result Acceptance Criteria: 90-110% of Initial Data->Result

Caption: General workflow for stability assessment of this compound formulations.

V. Summary of Formulations and Dosing

The following table summarizes the key quantitative data for the preparation of this compound solutions for in vivo studies.

Table 2: Summary of this compound Formulations for In Vivo Studies

ParameterIntravenous (IV) FormulationOral Gavage Formulation
Vehicle Composition 70% PEG, 10% Ethanol, 20% Water0.5% (w/v) Methylcellulose in Water (optional 0.1-0.2% Tween 80)
Preparation Method DissolutionSuspension
Reported Animal Model RabbitGeneral for poorly soluble drugs in rodents (e.g., rats, mice)[5][6]
Reported Doses 0.063 to 4 mg/kg (bolus + infusion)20 mg/kg (in rabbits, vehicle not specified)
Stability Prepare fresh daily ; stability should be confirmedStability should be determined; store refrigerated
Reference [2][1][5][6]

By following these detailed protocols and application notes, researchers can confidently prepare and use this compound solutions for their in vivo studies, ensuring accurate dosing and the generation of reliable and reproducible data.

References

Application Notes and Protocols for Preclinical Evaluation of Milvexian Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa).[1][2][3] FXIa is a serine protease in the intrinsic pathway of the coagulation cascade.[4] Targeting FXIa is a promising antithrombotic strategy with the potential for a wider therapeutic window compared to conventional anticoagulants.[5][6][7] Preclinical animal models are crucial for evaluating the efficacy and safety of novel anticoagulants like this compound. These models allow for the investigation of antithrombotic effects in both venous and arterial thrombosis settings, as well as the assessment of bleeding risk. This document provides an overview of relevant animal models, experimental protocols, and key efficacy data for this compound.

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

This compound selectively inhibits Factor XIa, a key enzyme in the intrinsic pathway of blood coagulation.[8] The intrinsic pathway is initiated by the contact of blood with certain surfaces, leading to a cascade of enzymatic reactions that culminate in the formation of a fibrin clot. By inhibiting FXIa, this compound disrupts the amplification of thrombin generation, a central process in thrombus formation.[9] A key advantage of targeting FXIa is that it is believed to play a more significant role in pathological thrombosis than in normal hemostasis.[5][6] This suggests that inhibiting FXIa could reduce the risk of thrombotic events with a lower propensity for bleeding complications compared to anticoagulants that target the common pathway, such as Factor Xa or thrombin inhibitors.[5][6]

Figure 1: Coagulation cascade showing this compound's inhibition of Factor XIa.

Animal Models for Efficacy and Safety Assessment

Several animal models have been utilized to characterize the antithrombotic and hemostatic effects of this compound. Rabbit models have been prominently featured in preclinical studies due to their suitable size for surgical procedures and the comparable pharmacodynamic response of this compound in rabbits and humans.[1][2][3]

Key Animal Models:
  • Rabbit Arteriovenous (AV) Shunt Model (Venous Thrombosis): This is a widely used model to evaluate the efficacy of antithrombotic agents in a venous thrombosis setting.[6][7]

  • Rabbit Electrolytic-induced Carotid Arterial Thrombosis (ECAT) Model (Arterial Thrombosis): This model is employed to assess the prevention and treatment of arterial thrombosis.[1][3]

  • Rabbit Cuticle Bleeding Time Model (Hemostasis): This model is used to evaluate the potential bleeding risk associated with antithrombotic therapies.[1][3]

  • Factor XI Knockout Mice: While not a direct testing model for this compound, studies in FXI-deficient mice provided the foundational evidence that inhibiting this factor could prevent thrombosis with minimal impact on hemostasis.[5][6]

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize the key findings.

Table 1: Efficacy of this compound in Rabbit AV Shunt Model of Venous Thrombosis [6][7]

This compound Dose (IV Bolus + Infusion)Thrombus Weight Reduction (%)Fold Increase in aPTT
0.25 + 0.17 mg/kg + mg/kg/h34.3 ± 7.91.54
1.0 + 0.67 mg/kg + mg/kg/h51.6 ± 6.82.23
4.0 + 2.68 mg/kg + mg/kg/h66.9 ± 4.83.12

aPTT: activated Partial Thromboplastin Time

Table 2: Efficacy of this compound in Rabbit ECAT Model of Arterial Thrombosis (Prevention) [1][3]

This compound Dose (IV Bolus + Infusion)Preservation of Carotid Blood Flow (%)Thrombus Weight Reduction (%)
0.063 + 0.04 mg/kg + mg/kg/h32 ± 615 ± 10
0.25 + 0.17 mg/kg + mg/kg/h54 ± 1045 ± 2
1.0 + 0.67 mg/kg + mg/kg/h76 ± 570 ± 4

Table 3: Efficacy of this compound in Rabbit ECAT Model of Arterial Thrombosis (Treatment) [1][3]

This compound Dose (IV Bolus + Infusion)Carotid Blood Flow (%) 90 min post-treatment
Vehicle1 ± 0.3
0.25 + 0.17 mg/kg + mg/kg/h39 ± 10
1.0 + 0.67 mg/kg + mg/kg/h66 ± 2

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the evaluation of this compound.

Protocol 1: Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis

Objective: To assess the antithrombotic efficacy of this compound in a model of venous thrombosis.

Materials:

  • Male New Zealand White rabbits

  • Anesthesia (e.g., ketamine/xylazine)

  • Polyethylene tubing for the AV shunt

  • Surgical silk thread

  • Infusion pumps

  • This compound or vehicle control

  • Blood collection tubes (for ex vivo coagulation assays)

Procedure:

  • Anesthetize the rabbits.

  • Isolate the carotid artery and jugular vein.

  • Administer this compound or vehicle as an intravenous bolus followed by a continuous infusion.

  • An AV shunt, consisting of a piece of polyethylene tubing containing a silk thread, is inserted between the carotid artery and the jugular vein.

  • Allow blood to circulate through the shunt for a predefined period (e.g., 40 minutes).

  • After the circulation period, clamp the shunt and carefully remove the silk thread bearing the thrombus.

  • Determine the wet weight of the thrombus.

  • Collect blood samples for ex vivo coagulation assays such as aPTT, Prothrombin Time (PT), and Thrombin Time (TT).

Primary Endpoint: Thrombus weight.

Protocol 2: Rabbit Electrolytic-induced Carotid Arterial Thrombosis (ECAT) Model

Objective: To evaluate the efficacy of this compound in preventing or treating arterial thrombosis.

Materials:

  • Male New Zealand White rabbits

  • Anesthesia

  • Doppler flow probe

  • Electrolytic injury device (e.g., a needle electrode connected to a constant current source)

  • This compound or vehicle control

  • Aspirin (for combination studies)

Procedure (Prevention):

  • Anesthetize the rabbit and isolate a segment of the carotid artery.

  • Place a Doppler flow probe proximally to the injury site to monitor blood flow.

  • Administer this compound or vehicle intravenously (bolus plus infusion).

  • Induce thrombosis by applying a low electrical current to the adventitial surface of the carotid artery for a specified duration.

  • Monitor carotid blood flow for a set period (e.g., 90 minutes) to assess vessel patency.

  • At the end of the experiment, excise the thrombotic segment of the artery and weigh the thrombus.

Procedure (Treatment):

  • Follow steps 1 and 2 from the prevention protocol.

  • Induce thrombosis as described in step 4.

  • Once blood flow is reduced to a specific level (e.g., 40% of baseline), administer this compound or vehicle.

  • Monitor carotid blood flow for a set period to assess reperfusion.

Primary Endpoints: Carotid blood flow, thrombus weight.

Protocol 3: Rabbit Cuticle Bleeding Time Model

Objective: To assess the effect of this compound on hemostasis.

Materials:

  • Male New Zealand White rabbits

  • Anesthesia

  • Template device for standardized incisions

  • Filter paper

  • Saline solution

  • This compound or vehicle control

  • Aspirin (for combination studies)

Procedure:

  • Anesthetize the rabbit.

  • Administer this compound, aspirin, the combination, or vehicle.

  • Make standardized incisions in the nail cuticle.

  • Gently blot the blood from the incision with filter paper at regular intervals (e.g., every 30 seconds) until bleeding ceases.

  • The bleeding time is defined as the time from incision to the cessation of bleeding.

Primary Endpoint: Bleeding time.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating a novel antithrombotic agent like this compound in a preclinical thrombosis model.

experimental_workflow start Start: Select Animal Model (e.g., Rabbit AV Shunt) animal_prep Animal Preparation (Anesthesia, Cannulation) start->animal_prep drug_admin Drug Administration (this compound vs. Vehicle/Comparator) animal_prep->drug_admin thrombus_induction Induce Thrombosis (e.g., Insert Silk Thread) drug_admin->thrombus_induction monitoring Monitor Physiological Parameters (e.g., Blood Flow, aPTT) thrombus_induction->monitoring endpoint Endpoint Measurement (Thrombus Weight, Bleeding Time) monitoring->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis conclusion Conclusion on Efficacy and Safety data_analysis->conclusion

Figure 2: General workflow for preclinical evaluation of this compound.

Conclusion

Preclinical animal models are indispensable for characterizing the efficacy and safety profile of novel anticoagulants. The rabbit AV shunt and ECAT models have demonstrated the dose-dependent antithrombotic efficacy of this compound in both venous and arterial thrombosis settings.[1][3][6][7] Importantly, these studies also suggest a favorable safety profile, with limited impact on hemostasis, even when combined with antiplatelet agents like aspirin.[1][3] The data generated from these models have been crucial in supporting the clinical development of this compound as a promising new therapy for the prevention and treatment of thromboembolic disorders.[5][7]

References

Milvexian Administration in Experimental Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milvexian is an orally bioavailable, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa), a key component of the intrinsic pathway of blood coagulation. Its mechanism of action makes it a promising candidate for antithrombotic therapy with a potentially lower risk of bleeding compared to current anticoagulants. This document provides a detailed overview of the administration routes of this compound in various experimental animal models, based on available preclinical research. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

I. Quantitative Data Summary

The following tables summarize the quantitative data on this compound administration in different animal species, including dosages, administration routes, and key pharmacokinetic parameters.

Table 1: Intravenous Administration of this compound in Experimental Animals

SpeciesDosageAdministration DetailsKey Pharmacokinetic/Pharmacodynamic ParametersReference(s)
Rabbit (New Zealand White) 0.8 mg/kgBolus injectionCmax: ~2000 nM (at 10 min); Concentration at 8h: ~100 nM[1]
0.063 mg/kg bolus + 0.04 mg/kg/h infusionContinuous infusionPreserved 32 ± 6% of carotid blood flow[2]
0.25 mg/kg bolus + 0.17 mg/kg/h infusionContinuous infusionPreserved 54 ± 10% of carotid blood flow; Reduced thrombus weight by 45 ± 2%[2]
1 mg/kg bolus + 0.67 mg/kg/h infusionContinuous infusionPreserved 76 ± 5% of carotid blood flow; Reduced thrombus weight by 70 ± 4%[2]
4.0 mg/kg bolus + 2.68 mg/kg/h infusionContinuous infusionReduced thrombus weight by 66.9 ± 4.8%[3]

Table 2: Oral Administration of this compound in Experimental Animals

SpeciesDosageAdministration DetailsKey Pharmacokinetic/Pharmacodynamic ParametersReference(s)
Rabbit (New Zealand White) 20 mg/kgOral gavageCmax: ~2000 nM (at 1h); Concentration at 24h: ~40 nM[1]
Rat (Sprague-Dawley) Not specifiedOral administration mentioned in preclinical studiesReduced potency observed in plasma from rats.[1]
Cynomolgus Monkey Not specifiedOral administration mentioned in preclinical studiesConcentration-dependent prolongation of aPTT observed in plasma.[1]

II. Experimental Protocols

A. Intravenous Administration Protocol in Rabbits

This protocol is based on studies investigating the antithrombotic effects of this compound in a rabbit model of thrombosis.[2][3]

1. Animal Model:

  • Male New Zealand White rabbits.

2. Materials:

  • This compound

  • Vehicle: 70% polyethylene glycol (PEG) 400, 10% ethanol, and 20% sterile water for injection.

  • Syringes and infusion pump.

  • Catheters for intravenous administration (e.g., marginal ear vein).

3. Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare a stock solution of this compound in the vehicle.

    • Further dilute the stock solution to the desired final concentrations for bolus and infusion.

  • Administration:

    • Anesthetize the rabbit according to the approved institutional animal care and use committee (IACUC) protocol.

    • Place a catheter in the marginal ear vein for drug administration.

    • Administer an initial intravenous bolus of this compound over a short period (e.g., 1-2 minutes).

    • Immediately following the bolus, start a continuous intravenous infusion at the specified rate for the duration of the experiment.

  • Blood Sampling:

    • Collect blood samples at predetermined time points from a contralateral vessel to assess pharmacokinetic and pharmacodynamic parameters (e.g., aPTT, this compound plasma concentration).

B. Oral Administration Protocol in Rabbits

This protocol is based on pharmacokinetic studies of orally administered this compound in rabbits.[1]

1. Animal Model:

  • Male New Zealand White rabbits.

2. Materials:

  • This compound

  • Vehicle for oral administration (e.g., appropriate suspension or solution).

  • Oral gavage needle.

  • Syringes.

3. Procedure:

  • Preparation of Dosing Solution:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

  • Administration:

    • Gently restrain the rabbit.

    • Administer the this compound formulation directly into the stomach using an appropriately sized oral gavage needle.

  • Blood Sampling:

    • Collect blood samples at various time points post-administration (e.g., predose, 1, 2, 4, 8, and 24 hours) to determine the pharmacokinetic profile.[1]

III. Signaling Pathways and Experimental Workflows

A. This compound's Mechanism of Action in the Coagulation Cascade

This compound targets Factor XIa (FXIa) in the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, this compound prevents the amplification of thrombin generation, a critical step in the formation of a stable fibrin clot.

This compound Mechanism of Action Contact\nActivation Contact Activation FXII FXII Contact\nActivation->FXII activates FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX activates FIXa FIXa FIX->FIXa Thrombin Thrombin FIXa->Thrombin leads to Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->FXIa inhibits

Caption: this compound inhibits Factor XIa, a key enzyme in the intrinsic coagulation pathway.

B. Experimental Workflow for Evaluating Antithrombotic Efficacy in Rabbits

The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of this compound in a rabbit model of thrombosis.

Experimental Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal\nAcclimatization Animal Acclimatization Baseline\nMeasurements Baseline Measurements Animal\nAcclimatization->Baseline\nMeasurements Anesthesia Anesthesia Baseline\nMeasurements->Anesthesia Surgical\nProcedure Surgical Procedure Anesthesia->Surgical\nProcedure This compound\nAdministration This compound Administration Surgical\nProcedure->this compound\nAdministration Thrombosis\nInduction Thrombosis Induction This compound\nAdministration->Thrombosis\nInduction Monitoring Monitoring Thrombosis\nInduction->Monitoring Data\nCollection Data Collection Monitoring->Data\nCollection Analysis Analysis Data\nCollection->Analysis

Caption: Workflow for in vivo evaluation of this compound in a rabbit thrombosis model.

IV. Discussion

The available data primarily focuses on the administration of this compound in rabbits, where both intravenous and oral routes have been successfully employed to achieve systemic exposure and demonstrate antithrombotic efficacy. The vehicle formulation of 70% PEG 400, 10% ethanol, and 20% water has been used for intravenous studies in this species.

While preclinical studies have also involved rats and cynomolgus monkeys, detailed administration protocols and comprehensive pharmacokinetic data for these species are not as readily available in the public domain. It is noted that this compound exhibits reduced potency in rat plasma, which may necessitate higher doses in this species to achieve a therapeutic effect.[1] For cynomolgus monkeys, in vitro studies confirm a concentration-dependent anticoagulant effect, suggesting their utility in preclinical safety and efficacy evaluations.[1]

Researchers planning to use this compound in rats or cynomolgus monkeys may need to perform initial dose-ranging and pharmacokinetic studies to establish appropriate dosing regimens and vehicle formulations. The principles of the protocols outlined for rabbits can serve as a starting point for developing species-specific administration procedures.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive literature review and consultation with appropriate experts. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Troubleshooting & Optimization

milvexian assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the variability and reproducibility of assays related to milvexian. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on assay performance to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an oral, direct, and reversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2][3] By selectively targeting FXIa, this compound is being investigated as an antithrombotic agent with the potential to prevent pathological clot formation with a lower risk of bleeding compared to traditional anticoagulants that target Factor Xa or thrombin.[1][3]

Q2: Which laboratory assays are used to measure the effect of this compound?

The primary pharmacodynamic assay used to measure the anticoagulant effect of this compound is the Activated Partial Thromboplastin Time (APTT) assay.[4] Other key assays include a chromogenic anti-XIa assay to measure FXIa activity and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to quantify this compound concentrations in plasma.[4]

Q3: What are the expected effects of this compound on routine coagulation assays?

This compound produces a concentration-dependent prolongation of the APTT.[4] It does not significantly affect the Prothrombin Time (PT) or platelet aggregation.[4]

Q4: Why am I seeing high variability in my APTT results with this compound?

Variability in APTT results can be attributed to several factors, including the type of APTT reagent used (specifically the activator and phospholipid composition), the concentration of this compound in the sample, and pre-analytical variables such as sample collection and processing.[5] Different commercial APTT reagents exhibit varying sensitivity to FXIa inhibitors like this compound.[5]

Q5: How can I improve the reproducibility of my this compound assays?

To enhance reproducibility, it is crucial to use standardized and validated protocols for all assays. For APTT, selecting a sensitive reagent and ensuring consistent incubation times are important. For all assays, careful sample handling, adherence to instrument-specific procedures, and the use of appropriate calibrators and controls are essential.

Troubleshooting Guides

Activated Partial Thromboplastin Time (APTT) Assay
Issue Potential Cause(s) Troubleshooting Steps
High Coefficient of Variation (CV) in replicate measurements Inconsistent pipetting, temperature fluctuations, reagent instability, or instrument malfunction.- Ensure proper pipette calibration and technique. - Verify that the instrument's temperature is stable at 37°C. - Use freshly reconstituted reagents and controls. - Perform instrument maintenance and quality control checks as per the manufacturer's instructions.
Inconsistent results between different batches of reagent Lot-to-lot variability in reagent sensitivity to FXIa inhibitors.- Perform a lot-to-lot comparison study before using a new batch of reagents. - If a significant shift is observed, re-establish baseline values and quality control ranges.
APTT results are shorter than expected at a given this compound concentration - Use of an APTT reagent with low sensitivity to FXIa inhibition. - Pre-analytical issues such as a short-drawn blood collection tube or a clotted sample.- Switch to an APTT reagent containing a kaolin or ellagic acid activator, which have shown higher sensitivity. - Ensure proper blood collection techniques and sample quality.
APTT results are unexpectedly prolonged in control samples Contamination of glassware or reagents, or improper sample handling leading to activation of the coagulation cascade.- Use clean, dedicated labware for coagulation testing. - Ensure proper sample collection and processing to avoid hemolysis or tissue factor contamination.
Chromogenic Anti-XIa Assay
Issue Potential Cause(s) Troubleshooting Steps
Low signal or poor dose-response - Inappropriate substrate concentration. - Sub-optimal incubation time or temperature. - Degraded enzyme or substrate.- Optimize substrate concentration according to the kit manufacturer's instructions. - Ensure accurate incubation timing and temperature control. - Use fresh reagents and store them properly.
High background noise - Contamination of reagents or microplate. - Non-specific binding.- Use high-quality, sterile reagents and labware. - Include appropriate blocking steps in the assay protocol.
LC-MS/MS Assay for this compound Quantification
Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape or resolution - Improper mobile phase composition. - Column degradation. - Matrix effects.- Optimize the mobile phase composition and gradient. - Use a guard column and replace the analytical column as needed. - Employ appropriate sample clean-up procedures to minimize matrix interference.
Inconsistent retention times - Fluctuations in column temperature. - Inconsistent mobile phase flow rate.- Use a column oven to maintain a stable temperature. - Ensure the LC pump is functioning correctly and the mobile phase is properly degassed.
Low sensitivity - Inefficient ionization. - Sub-optimal mass spectrometer settings.- Optimize ion source parameters (e.g., temperature, gas flow). - Tune the mass spectrometer for the specific m/z transitions of this compound and its internal standard.

Quantitative Data on Assay Variability and Reproducibility

Activated Partial Thromboplastin Time (APTT) Assay

The variability of APTT measurements in plasma samples containing this compound is dependent on the reagent used. The following table summarizes the coefficient of variability (CV) for two commercially available APTT reagents.

APTT Reagent Intra-assay CV (%) Inter-assay CV (%) Notes
Dade® Actin® FS5.6 - 7.9Not ReportedData from plasma of 12 individual donors.
STA®-C.K. Prest® 57.1 - 8.0Not ReportedData from plasma of 12 individual donors.

Specific this compound validation data for inter-assay CV was not publicly available. In general, for coagulation assays, an inter-assay CV of <15% is considered acceptable.

Chromogenic Anti-XIa Assay

Specific validation data for a chromogenic assay for this compound was not publicly available. However, based on FDA and ICH guidelines for bioanalytical method validation, the following performance characteristics are typically expected.

Parameter Acceptance Criteria
Intra-assay Precision (CV%) ≤ 15%
Inter-assay Precision (CV%) ≤ 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
LC-MS/MS Assay for this compound Quantification

A validated LC-MS/MS method is used for the quantification of this compound in human plasma. While the specific validation report with detailed precision and accuracy data for a this compound assay was not found in the public domain, the performance of such an assay must meet the criteria set by regulatory bodies like the FDA and ICH.

Parameter Acceptance Criteria
Intra-assay Precision (CV%) ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ)
Inter-assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)

Experimental Protocols

Activated Partial Thromboplastin Time (APTT) Assay

This protocol provides a general procedure for determining the APTT of citrated plasma samples containing this compound. It is essential to follow the specific instructions provided by the manufacturer of the APTT reagent and the coagulation analyzer.

Materials:

  • Coagulation analyzer

  • APTT reagent (e.g., Dade® Actin® FS or equivalent)

  • 0.025 M Calcium Chloride solution

  • Patient and control plasma samples

Procedure:

  • Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1. Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

  • Reagent Preparation: Reconstitute the APTT reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Assay Performance: a. Pre-warm the coagulation analyzer to 37°C. b. Pipette 100 µL of plasma into a pre-warmed cuvette. c. Add 100 µL of the APTT reagent to the cuvette and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C. d. Add 100 µL of pre-warmed 0.025 M calcium chloride to the cuvette to initiate clotting. e. The analyzer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

Chromogenic Anti-XIa Assay (General Principle)

This protocol outlines the general principle of a chromogenic assay to measure FXIa activity in the presence of an inhibitor like this compound. Specific kit instructions should be followed.

Principle: The assay measures the residual activity of FXIa after incubation with the plasma sample containing this compound. A known amount of FXIa is added to the plasma sample. The remaining active FXIa then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the FXIa inhibitor in the sample.

Materials:

  • Microplate reader

  • Purified human Factor XIa

  • Chromogenic substrate specific for FXIa

  • Assay buffer

  • This compound calibrators and controls

Procedure:

  • Add calibrators, controls, and unknown plasma samples to the wells of a microplate.

  • Add a fixed amount of purified human FXIa to each well and incubate to allow for inhibition by this compound.

  • Add the chromogenic substrate to each well.

  • Incubate for a specified time at 37°C to allow for color development.

  • Stop the reaction (if required by the kit).

  • Read the absorbance at 405 nm using a microplate reader.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the this compound calibrators.

  • Determine the this compound concentration in the unknown samples by interpolating their absorbance values from the calibration curve.

LC-MS/MS Assay for this compound Quantification (General Workflow)

This protocol describes a general workflow for the quantification of this compound in plasma using LC-MS/MS. A validated method specific to the laboratory's instrumentation should be used.

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer

  • Analytical column (e.g., C18)

  • This compound analytical standard and a stable isotope-labeled internal standard (SIL-IS)

  • Solvents for mobile phase (e.g., acetonitrile, methanol, water with formic acid or ammonium formate)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

Procedure:

  • Sample Preparation (Protein Precipitation): a. To a known volume of plasma sample (e.g., 100 µL), add the SIL-IS. b. Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile). c. Vortex the mixture to precipitate the proteins. d. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate this compound and the SIL-IS from other matrix components on the analytical column using a gradient elution. c. Detect and quantify this compound and the SIL-IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of this compound to the SIL-IS against the concentration of the calibrators. b. Quantify this compound in the unknown samples by comparing their peak area ratios to the calibration curve.

Visualizations

Milvexian_Mechanism_of_Action cluster_intrinsic Intrinsic Pathway cluster_inhibition cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Activation Factor IX Factor IX Factor XIa->Factor IX Activates This compound This compound This compound->Factor XIa Inhibits Factor IXa Factor IXa Factor X Factor X Factor IXa->Factor X Activates (with FVIIIa) Factor Xa Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates (with FVa) Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot)

Caption: this compound's mechanism of action in the intrinsic coagulation pathway.

APTT_Workflow Start Start Plasma_Sample Citrated Plasma Sample Start->Plasma_Sample Incubate_37C Incubate at 37°C Plasma_Sample->Incubate_37C Add_APTT_Reagent Add APTT Reagent (Activator + Phospholipid) Incubate_37C->Add_APTT_Reagent Incubate_Activation Incubate for Activation Add_APTT_Reagent->Incubate_Activation Add_CaCl2 Add Calcium Chloride Incubate_Activation->Add_CaCl2 Measure_Clot_Time Measure Time to Clot Formation Add_CaCl2->Measure_Clot_Time Result Result Measure_Clot_Time->Result

Caption: Experimental workflow for the Activated Partial Thromboplastin Time (APTT) assay.

Troubleshooting_Logic Problem Inconsistent Assay Results Check_QC Are Quality Controls within range? Problem->Check_QC Investigate_Sample Investigate Pre-analytical Variables (Sample Collection, Handling) Check_QC->Investigate_Sample No Review_Protocol Review Assay Protocol and Execution Check_QC->Review_Protocol Yes Investigate_Reagent Investigate Reagents (Preparation, Storage, Lot#) Investigate_Sample->Investigate_Reagent Investigate_Instrument Investigate Instrument (Calibration, Maintenance) Investigate_Reagent->Investigate_Instrument Consult_Support Consult Technical Support Investigate_Instrument->Consult_Support Review_Protocol->Consult_Support

Caption: Logical workflow for troubleshooting inconsistent this compound assay results.

References

Optimizing Milvexian Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for milvexian, a direct, reversible inhibitor of Factor XIa (FXIa). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in in vitro experiments. Our goal is to help you optimize your experimental conditions and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, small-molecule that acts as a direct and reversible inhibitor of Factor XIa (FXIa).[1][2][3][4] By binding to the active site of FXIa, this compound blocks its enzymatic activity, which is a key step in the intrinsic pathway of the coagulation cascade.[2] This inhibition leads to a reduction in thrombin generation, thereby producing an anticoagulant effect.[1]

Q2: Which in vitro assays are most sensitive to this compound's effects?

A2: The activated partial thromboplastin time (APTT) assay is highly sensitive to the anticoagulant effects of this compound.[1][4][5][6] The prolongation of APTT is concentration-dependent.[1][5][6] In contrast, this compound has a minimal effect on the prothrombin time (PT) and thrombin time (TT), which is consistent with its specific inhibition of FXIa in the intrinsic pathway.[1][4]

Q3: Does this compound affect platelet aggregation?

A3: Studies have shown that this compound does not alter platelet aggregation in response to agonists such as ADP, arachidonic acid, or collagen.[4][7][8] Its antithrombotic effect is not due to a direct impact on platelet function but rather the inhibition of thrombin generation.[1]

Q4: What is the solubility of this compound?

A4: this compound is soluble in DMSO (≥ 100 mg/mL).[8] It is recommended to use freshly opened DMSO for preparing stock solutions as hygroscopic DMSO can affect solubility.[8]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected APTT results.

  • Question: My APTT is not prolonged as expected after adding this compound. What could be the reason?

    • Answer:

      • Incorrect Concentration: Double-check your dilutions and calculations to ensure the final concentration of this compound in the plasma is within the effective range. The concentration required to double the APTT in human plasma ranges from 0.44 µM to 2.1 µM.[1]

      • Reagent Variability: Different APTT reagents can have varying sensitivities to FXIa inhibitors.[1][5][6] Consider testing a few different reagents to find one that provides a robust and reproducible response. Extending the contact activation time in the APTT assay may also improve sensitivity at lower this compound concentrations.[1]

      • Plasma Quality: Ensure you are using fresh or properly stored pooled human plasma. The quality of the plasma can significantly impact coagulation assay results.

  • Question: The variability in my APTT results is high between experiments. How can I improve reproducibility?

    • Answer:

      • Standardize Protocol: Ensure all experimental parameters, including incubation times, temperature, and reagent volumes, are kept consistent.

      • Use a Positive Control: Include a known concentration of this compound or another FXIa inhibitor in each experiment to monitor assay performance.

      • Automated Coagulometer: If possible, use an automated coagulometer for precise and consistent measurement of clotting times.

Issue 2: Observing effects in PT or TT assays.

  • Question: I am seeing a slight prolongation in my PT or TT assays. Is this expected?

    • Answer: this compound is highly selective for FXIa and should have minimal impact on PT and TT at concentrations that significantly prolong APTT.[1][4] A slight effect might be observed at very high concentrations due to off-target effects, though this compound has over 5000-fold selectivity for FXIa over related serine proteases.[1] If you observe significant changes, it could indicate an issue with your experimental setup or reagents. Verify the specificity of your reagents and consider testing for potential contaminants.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpeciesValueReference
Ki (FXIa) Human0.11 nM[1][3][4][9]
Rabbit0.38 nM[1][3][4][9]
Dog0.64 nM[8]
Rat490 nM[8]
Mouse350 nM[8]
Ki (Plasma Kallikrein) Human44 nM[1]
Ki (Chymotrypsin) Human35 nM[1]
Ki (Thrombin) Rabbit1700 nM[1]
Ki (Factor Xa) Rabbit>18,000 nM[1]

Table 2: Anticoagulant Activity of this compound in Human Plasma

AssayParameterConcentration RangeReference
APTT 2-fold increase0.44 µM - 2.1 µM[1]
EC50 (Thrombus Prevention) N/A375 nM[1]

Experimental Protocols

1. Activated Partial Thromboplastin Time (APTT) Assay

  • Objective: To measure the anticoagulant activity of this compound in plasma.

  • Materials:

    • Pooled human plasma (citrated)

    • This compound stock solution (in DMSO)

    • APTT reagent (e.g., Dade® Actin® FS)

    • 0.025 M Calcium Chloride (CaCl2) solution

    • Coagulometer

  • Methodology:

    • Prepare serial dilutions of this compound in the plasma to achieve the desired final concentrations. Include a vehicle control (DMSO).

    • Pre-warm the plasma samples, APTT reagent, and CaCl2 solution to 37°C.

    • Pipette 50 µL of the plasma sample (with or without this compound) into a cuvette.

    • Add 50 µL of the pre-warmed APTT reagent to the cuvette and incubate for the manufacturer-recommended time (typically 3-5 minutes) at 37°C.

    • Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.

    • The coagulometer will measure the time until clot formation.

    • Record the clotting time in seconds.

2. Factor XIa Enzyme Inhibition Assay

  • Objective: To determine the inhibitory constant (Ki) of this compound for FXIa.

  • Materials:

    • Purified human Factor XIa

    • Chromogenic FXIa substrate (e.g., S-2366)

    • Assay buffer (e.g., Tris-buffered saline with BSA)

    • This compound stock solution

    • 96-well microplate

    • Microplate reader

  • Methodology:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, this compound dilutions, and purified human FXIa.

    • Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the chromogenic substrate.

    • Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

    • Calculate the reaction velocities and determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).[1]

Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa VIII FVIIIa Tenase Intrinsic Tenase (FIXa + FVIIIa) VIII->Tenase XIIa->XI XIa->IX IXa->Tenase X FX Tenase->X VII FVII VIIa_TF FVIIa-TF Complex VII->VIIa_TF TF Tissue Factor TF->VIIa_TF VIIa_TF->X Xa FXa X->Xa V FVa Prothrombinase Prothrombinase (FXa + FVa) V->Prothrombinase II Prothrombin (FII) Thrombin Thrombin (FIIa) II->Thrombin I Fibrinogen (FI) Fibrin Fibrin I->Fibrin Xa->Prothrombinase Prothrombinase->Thrombin Thrombin->Fibrin This compound This compound This compound->XIa

Caption: Mechanism of action of this compound in the coagulation cascade.

Troubleshooting_Workflow Start Start: Inconsistent APTT Results Check_Concentration Verify this compound Concentration (Calculations, Dilutions) Start->Check_Concentration Concentration_OK Concentration Correct? Check_Concentration->Concentration_OK Adjust_Concentration Recalculate and Prepare Fresh Dilutions Concentration_OK->Adjust_Concentration No Check_Reagent Evaluate APTT Reagent Sensitivity Concentration_OK->Check_Reagent Yes Adjust_Concentration->Check_Concentration Reagent_OK Reagent Suitable? Check_Reagent->Reagent_OK Test_New_Reagent Test Alternative APTT Reagents or Modify Assay Conditions (e.g., incubation time) Reagent_OK->Test_New_Reagent No Check_Plasma Assess Plasma Quality (Freshness, Storage) Reagent_OK->Check_Plasma Yes Test_New_Reagent->Check_Reagent Plasma_OK Plasma Quality Good? Check_Plasma->Plasma_OK Use_New_Plasma Use Fresh or Properly Stored Pooled Plasma Plasma_OK->Use_New_Plasma No Standardize_Protocol Review and Standardize Experimental Protocol Plasma_OK->Standardize_Protocol Yes Use_New_Plasma->Check_Plasma End Consistent Results Standardize_Protocol->End

Caption: Troubleshooting workflow for inconsistent APTT results.

References

Milvexian Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and assessing the stability of milvexian in various solvent solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is a lipophilic compound with poor aqueous solubility.[1] For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2][3] It is advisable to use freshly opened, anhydrous grade DMSO to minimize the impact of moisture on both solubility and stability.[2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions in DMSO should be stored in tightly sealed vials at low temperatures. Recommended storage conditions are -20°C for up to one month and -80°C for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]

Q3: How can I improve the solubility of this compound if I observe precipitation?

A3: If precipitation is observed, gentle warming of the solution to 37°C and brief sonication in an ultrasonic bath may help to redissolve the compound.[3] However, it is crucial to ensure that the final concentration does not exceed the solubility limit in the chosen solvent system. When diluting the DMSO stock solution into aqueous buffers for experiments, it is important to do so gradually while vortexing to prevent precipitation.

Q4: Is there a validated analytical method to quantify this compound in solution?

A4: Yes, a validated liquid chromatography-mass spectrometry (LC-MS) assay has been used to analyze this compound in plasma and urine samples.[4] While the specific parameters for a stability-indicating method for this compound in various solvents are not publicly available, a reverse-phase HPLC or UPLC method coupled with a UV or MS detector would be a suitable starting point for method development.

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of this compound in my aqueous working solution over time.

Possible Causes & Solutions:

  • Degradation: this compound, like many complex organic molecules, may be susceptible to degradation under certain conditions (e.g., pH, temperature, light). It is recommended to perform a forced degradation study to understand its stability profile in your specific experimental matrix.

  • Adsorption to Container Surfaces: Poorly soluble compounds can sometimes adsorb to the surfaces of plastic or glass containers. Using low-adsorption microplates or vials, or adding a small percentage of a non-ionic surfactant (e.g., Tween-20) to the aqueous buffer (if compatible with the downstream assay) may mitigate this issue.

  • Precipitation: Even if not immediately visible, micro-precipitation can occur, leading to a decrease in the measured concentration in the supernatant. Ensure the final concentration in your aqueous solution is well below the solubility limit. You can assess this by centrifuging your sample and analyzing both the supernatant and the redissolved pellet (if any).

Issue: I need to develop a stability-indicating HPLC method for this compound. Where do I start?

Guidance:

A stability-indicating method is one that can separate the intact drug from its degradation products. Here is a general starting point for developing such a method for this compound:

  • Column: A C18 reversed-phase column is a common choice for molecules of this type.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at multiple wavelengths to help distinguish between this compound and its degradants. An MS detector would provide more definitive identification of the parent compound and any degradation products.

  • Forced Degradation Samples: To validate the stability-indicating nature of the method, you will need to analyze samples of this compound that have been subjected to forced degradation conditions (see Experimental Protocols section). The method should demonstrate resolution between the this compound peak and any new peaks that appear due to degradation.

Data Presentation

Table 1: Known Solubility and Recommended Storage for this compound

SolventSolubilityRecommended Storage of Stock Solution
DMSO≥ 100 mg/mL (159.63 mM)[2][3]-20°C for up to 1 month; -80°C for up to 6 months[2]
Aqueous BuffersPoor solubility[1]Not recommended for long-term storage

Table 2: Template for Recording this compound Stability Data

ConditionSolvent/BufferTimepointThis compound Concentration (% of Initial)Observations (e.g., color change, precipitate)
Acid Hydrolysis 0.1 N HCl0 hr100%
2 hr
6 hr
Base Hydrolysis 0.1 N NaOH0 hr100%
2 hr
6 hr
Oxidation 3% H₂O₂0 hr100%
2 hr
6 hr
Thermal Specify Solvent0 hr100%
(e.g., 60°C)24 hr
72 hr
Photostability Specify Solvent0 hr100%
(ICH Q1B)TBD

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Appropriate volumetric flasks and pipettes

    • Vortex mixer

    • Ultrasonic bath (optional)

    • Cryo-vials for aliquoting

  • Procedure:

    • Equilibrate this compound powder and DMSO to room temperature.

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a volumetric flask.

    • Add a portion of DMSO to the flask and vortex thoroughly to dissolve the powder. If needed, use an ultrasonic bath for a short period to aid dissolution.

    • Once fully dissolved, add DMSO to the final volume and mix well.

    • Aliquot the stock solution into single-use cryo-vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol is based on general principles outlined in ICH guidelines. The conditions may need to be adjusted based on the observed stability of this compound.

  • Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and to generate potential degradation products for the development of a stability-indicating analytical method.

  • Materials:

    • This compound stock solution in an appropriate organic solvent (e.g., acetonitrile or methanol, as DMSO can interfere with some stress conditions).

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • High-purity water

    • Temperature-controlled oven

    • Photostability chamber (compliant with ICH Q1B guidelines)

    • Calibrated pH meter

    • HPLC or UPLC-UV/MS system

  • Procedure:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the stress media described below. Include a control sample of this compound in the same solvent, stored at a protected condition (e.g., 4°C in the dark).

    • Acid Hydrolysis: Mix the this compound solution with 0.1 N HCl. Store at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the this compound solution with 0.1 N NaOH. Store at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store the this compound solution (in a relatively inert solvent like water/acetonitrile) at an elevated temperature (e.g., 60°C or 80°C).

    • Photostability: Expose the this compound solution to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Sample Analysis: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a developed HPLC or UPLC-UV/MS method.

    • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample. Calculate the percentage of this compound remaining. Identify and, if possible, characterize any significant degradation products.

Visualizations

Milvexian_Solution_Workflow cluster_prep Solution Preparation cluster_test Stability Testing cluster_data Data Analysis start Weigh this compound Powder dissolve Dissolve in DMSO start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute into Test Solvent store->dilute For Experiment stress Apply Stress Condition (pH, Temp, Light) dilute->stress sample Sample at Timepoints stress->sample analyze Analyze by HPLC/UPLC-MS sample->analyze evaluate Evaluate Degradation analyze->evaluate report Report Stability Profile evaluate->report

Caption: Workflow for the preparation and stability testing of this compound solutions.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (Light) This compound This compound hydrolysis_product_1 Hydrolyzed Amide Bond This compound->hydrolysis_product_1 H₂O/H⁺ or OH⁻ hydrolysis_product_2 Hydrolyzed Triazole Ring This compound->hydrolysis_product_2 H₂O/H⁺ or OH⁻ oxidation_product N-oxide Formation This compound->oxidation_product [O] photo_product Isomerization or Ring Cleavage This compound->photo_product

Caption: Hypothetical degradation pathways for this compound under stress conditions.

References

troubleshooting interference in milvexian coagulation assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting interference in milvexian coagulation assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect coagulation assays?

This compound is an oral, direct inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1] By selectively targeting FXIa, this compound prevents the amplification of thrombin generation, thereby inhibiting thrombus formation.[1][2] This targeted mechanism of action means that this compound primarily affects coagulation assays that measure the integrity of the intrinsic pathway.

The most common effect observed is a concentration-dependent prolongation of the Activated Partial Thromboplastin Time (APTT).[2][3][4] Conversely, assays that assess the extrinsic and common pathways, such as the Prothrombin Time (PT) and Thrombin Time (TT), are generally not affected by therapeutic concentrations of this compound.[2]

Q2: We are observing a prolonged APTT in our samples containing this compound. Is this expected?

Yes, a prolonged APTT is the expected pharmacodynamic effect of this compound in plasma.[2][3] this compound directly inhibits FXIa, a critical component of the intrinsic pathway, which the APTT assay is designed to evaluate. The degree of APTT prolongation is directly related to the concentration of this compound in the sample.[4]

Q3: Our PT and TT results are normal, even in the presence of this compound. Does this indicate a problem with our assay?

No, this is also an expected result. This compound's high selectivity for FXIa means it does not significantly impact the extrinsic pathway (measured by PT) or the final common pathway (conversion of fibrinogen to fibrin, measured by TT).[2] Normal PT and TT results, in conjunction with a prolonged APTT, are consistent with the known mechanism of action of this compound.

Q4: We are seeing variability in our APTT results with this compound across different lots of reagents. Why is this happening?

Different commercial APTT reagents have varying sensitivities to FXIa inhibitors like this compound.[3][4] This variability can be attributed to differences in the composition of the reagents, particularly the type of activator (e.g., silica, ellagic acid, kaolin) and the phospholipid composition used.[5] It is crucial to use a consistent lot of APTT reagent within a single study to ensure reproducible results. If you must switch reagent lots, a validation study should be performed to compare the performance of the new lot with the old one.

Q5: Can this compound interference be removed from a sample if we need to perform other coagulation tests?

Yes, studies have shown that treatment with activated charcoal-based adsorbents can effectively remove this compound from plasma samples, thus mitigating its interference in FXIa-dependent coagulation assays.[6] This can be a useful strategy if you need to assess the underlying coagulation status of a patient or sample without the confounding effect of this compound.

Troubleshooting Guides

Issue 1: Unexpectedly long or variable APTT results

Potential Cause Troubleshooting Step
High concentration of this compound Confirm the expected concentration of this compound in your samples. A dose-dependent prolongation of APTT is the intended effect.
Inconsistent APTT reagent Ensure you are using the same lot of APTT reagent for all samples in a given experiment. Different reagents have varying sensitivities to this compound.[3][4]
Pre-analytical errors Review sample collection and processing procedures. Ensure proper tube filling, immediate and gentle mixing, and correct centrifugation to obtain platelet-poor plasma.[4][7]
Incorrect incubation times Adhere strictly to the incubation times specified in your APTT assay protocol. Deviations can lead to inaccurate results.
Temperature fluctuations Maintain a constant 37°C for all incubation steps. Coagulation reactions are highly sensitive to temperature changes.[2]

Issue 2: Normal APTT results in the presence of this compound

Potential Cause Troubleshooting Step
Low concentration or absence of this compound Verify the concentration of this compound in your samples. Consider if there were any errors in compound addition.
Use of an insensitive APTT reagent Some APTT reagents may be less sensitive to FXIa inhibition. Consult literature or perform validation studies to select a reagent with appropriate sensitivity.
Degradation of this compound Ensure proper storage and handling of this compound stock solutions and samples to prevent degradation.

Issue 3: Unexpected results in other coagulation assays (e.g., PT, factor assays)

Potential Cause Troubleshooting Step
Presence of another anticoagulant Rule out the presence of other anticoagulants that could affect different parts of the coagulation cascade.
Underlying coagulopathy If the sample is from an in-vivo study, consider the possibility of an underlying coagulopathy independent of this compound's effect.
This compound interference in intrinsic factor assays Be aware that this compound can lead to apparently reduced intrinsic factor activities (e.g., FVIII, FIX, FXI) in one-stage clotting assays due to the prolongation of the APTT-based clotting time.[6]

Quantitative Data Summary

The following table summarizes the impact of this compound on various coagulation assays. Note that specific values can vary depending on the reagent and analytical system used.

AssayParameterEffect of this compoundReference Range (Example)
APTT Clotting Time (seconds)Concentration-dependent prolongation[2][4]25.0–32.0 s (Dade® Actin® FSL)[3]
PT Clotting Time (seconds)No significant effect[2]9.6–13.0 s (Thromborel® S)[3]
TT Clotting Time (seconds)No significant effect[2]Varies by laboratory
Factor XI Activity % ActivityApparent reduction in one-stage assays[3]Varies by laboratory

Experimental Protocols

Protocol 1: Activated Partial Thromboplastin Time (APTT) Assay

This protocol provides a general procedure for performing a manual APTT assay. Automated coagulometers will have specific procedures.

Materials:

  • Patient platelet-poor plasma (PPP)

  • APTT reagent (containing a contact activator and phospholipids)

  • 0.025 M Calcium Chloride (CaCl2) solution

  • Normal and abnormal control plasmas

  • Water bath at 37°C

  • Stopwatch

  • Test tubes

Procedure:

  • Pre-warm the APTT reagent and CaCl2 solution to 37°C.

  • Pipette 100 µL of patient PPP into a clean test tube.

  • Incubate the PPP at 37°C for 3-5 minutes.

  • Add 100 µL of the pre-warmed APTT reagent to the test tube.

  • Mix gently and incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C.

  • Forcibly add 100 µL of the pre-warmed CaCl2 solution into the tube and simultaneously start a stopwatch.

  • Gently tilt the tube back and forth and observe for the formation of a fibrin clot.

  • Stop the stopwatch as soon as the clot is visible and record the time in seconds.

  • Perform the assay in duplicate for each sample and control.

Protocol 2: Removal of this compound Interference with Activated Charcoal

This protocol describes a method to remove this compound from plasma samples to allow for accurate measurement of other coagulation parameters.

Materials:

  • Patient plasma sample containing this compound

  • Activated charcoal-based adsorbent product

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Follow the manufacturer's instructions for the specific activated charcoal product. Generally, this involves adding a specified amount of the adsorbent to the plasma sample.

  • Vortex the mixture for a specified time to ensure adequate mixing of the adsorbent and plasma.

  • Centrifuge the tube at a high speed (e.g., 2000 x g for 5-10 minutes) to pellet the adsorbent.

  • Carefully aspirate the supernatant (the this compound-depleted plasma) without disturbing the pellet.

  • The treated plasma can now be used for coagulation testing. It is advisable to run a control sample treated in the same manner to account for any non-specific effects of the treatment.

Visualizations

Milvexian_Mechanism_of_Action cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX TF Tissue Factor FVIIa FVIIa TF->FVIIa Binds FVIIa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Fibrin->Clot Forms This compound This compound This compound->FXIa Inhibits

Caption: this compound's mechanism of action in the coagulation cascade.

Troubleshooting_Workflow Start Unexpected Coagulation Assay Result Check_Assay Which assay is affected? Start->Check_Assay APTT_Prolonged APTT Prolonged? Check_Assay->APTT_Prolonged Troubleshoot_Other Troubleshoot Other Assays: - Concomitant anticoagulants - Underlying coagulopathy Check_Assay->Troubleshoot_Other Other assays affected APTT_Normal APTT Normal Check_Assay->APTT_Normal APTT not prolonged PT_Normal PT/TT Normal? APTT_Prolonged->PT_Normal Expected_Effect Expected this compound Effect. Confirm concentration. PT_Normal->Expected_Effect Yes Troubleshoot_APTT Troubleshoot APTT Assay: - Reagent consistency - Pre-analytics - Temperature PT_Normal->Troubleshoot_APTT No Unexpected_Effect Unexpected Result. Investigate further. Check_this compound Verify this compound concentration and reagent sensitivity. APTT_Normal->Check_this compound

Caption: A logical workflow for troubleshooting unexpected results.

Caption: A standard workflow for coagulation testing with a troubleshooting option.

References

Technical Support Center: Milvexian Solubility for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with milvexian in a research setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: Publicly available data on the precise aqueous solubility of this compound is limited. However, it is known to have low aqueous solubility.[1][2] The discovery and development of this compound involved optimization to improve its solubility and pharmacokinetic properties for oral administration.[1][2] For clinical use, it has been formulated as a spray-dried dispersion to enhance its bioavailability.[3] For research purposes, it is crucial to select an appropriate solvent or formulation strategy to achieve the desired concentration for in vitro and in vivo studies.

Q2: What are the known physicochemical properties of this compound?

Q3: In which organic solvents is this compound soluble?

A3: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 10 mM and ≥ 100 mg/mL (159.63 mM).[4][6][7] When preparing stock solutions in DMSO, it is recommended to use a fresh, anhydrous grade of the solvent, as hygroscopic DMSO can negatively impact solubility.[6] For long-term storage, stock solutions should be stored at -80°C.[7]

Section 2: Troubleshooting Guide

This section addresses common issues encountered when working with this compound and provides systematic approaches to resolve them.

Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.

  • Potential Cause: The concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit. The percentage of DMSO in the final solution may be too low to maintain this compound in solution.

  • Troubleshooting Steps:

    • Decrease the Final Concentration: Determine the highest tolerable concentration of this compound in your assay buffer that does not lead to precipitation.

    • Increase the Co-solvent Concentration: If your experimental system can tolerate it, increase the final concentration of DMSO. However, be mindful that high concentrations of DMSO can affect cellular assays.

    • Use a Different Solubilization Strategy: Consider using alternative methods to improve aqueous solubility, such as complexation with cyclodextrins or using surfactants.[8][9]

Issue 2: I am observing inconsistent results in my experiments, which I suspect are due to poor solubility.

  • Potential Cause: this compound may be precipitating out of solution over the course of the experiment, leading to a decrease in the effective concentration.

  • Troubleshooting Steps:

    • Visually Inspect for Precipitation: Before and after your experiment, carefully inspect your solutions for any signs of precipitation.

    • Perform a Solubility Check: Prepare your final working solution and let it stand for the duration of your experiment. Afterward, centrifuge the solution and measure the concentration of this compound in the supernatant to check for any loss.

    • Consider a Formulation Approach: For longer-term experiments, a more stable formulation, such as a nanosuspension or a lipid-based formulation, may be necessary.[10][11]

Section 3: Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventReported SolubilityStorage ConditionsCitations
Dimethyl Sulfoxide (DMSO)10 mM-20°C (1 month), -80°C (6 months)[4][7]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (159.63 mM)-20°C (1 month), -80°C (6 months)[6][7]

Section 4: Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound powder accurately.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.[7] Gentle warming to 37°C can also aid in dissolution.[7]

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a general method for using cyclodextrins to enhance the solubility of poorly soluble compounds like this compound.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer of choice (e.g., PBS)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).

    • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

    • Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

    • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).

Section 5: Visualizations

Solubility_Troubleshooting_Workflow start Start: Need to dissolve this compound in aqueous buffer prep_stock Prepare high-concentration stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute check_precip Observe for precipitation dilute->check_precip success Solution is clear: Proceed with experiment check_precip->success No precip_occurs Precipitation occurs check_precip->precip_occurs Yes option1 Option 1: Reduce final concentration of this compound precip_occurs->option1 option2 Option 2: Increase co-solvent % (if tolerated) precip_occurs->option2 option3 Option 3: Use alternative solubilization method (e.g., Cyclodextrin, Surfactant) precip_occurs->option3

Caption: A decision-making workflow for troubleshooting this compound solubility issues.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation milvexian_insoluble Insoluble this compound (Hydrophobic) complex Hydrophilic Exterior This compound (Guest) in Hydrophobic Cavity (Host) milvexian_insoluble->complex:int Encapsulation cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cyclodextrin->complex:ext Forms complex water Aqueous Solution soluble_complex Soluble Inclusion Complex complex->soluble_complex Results in

Caption: Mechanism of solubility enhancement using cyclodextrins.

References

Milvexian Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of milvexian. The content is structured to address common experimental challenges through detailed FAQs, troubleshooting guides, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally bioavailable, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa).[1][2] It binds to the active site of FXIa, a serine protease in the intrinsic pathway of the coagulation cascade, thereby blocking its enzymatic activity and subsequent amplification of thrombin generation.[1][2][3] This targeted inhibition is intended to provide an antithrombotic effect with a potentially lower risk of bleeding compared to broader-acting anticoagulants.[1][4][5][6]

Q2: What are the known primary off-targets of this compound?

Preclinical studies have identified plasma kallikrein and chymotrypsin as the most significant off-targets of this compound among the serine proteases tested.[1][2] While this compound shows high selectivity for FXIa, it does exhibit inhibitory activity against these related enzymes, albeit at higher concentrations.[1][2]

Q3: How is this compound metabolized, and could this influence off-target effects?

This compound is a substrate for the cytochrome P450 enzymes CYP3A4/5 and the efflux transporter P-glycoprotein (P-gp).[7][8] It is not a substrate for the organic anion transporting polypeptide (OATP).[7][8] Co-administration of strong inducers or inhibitors of CYP3A4/5 and P-gp can alter this compound plasma concentrations, which could in turn influence its off-target activity profile.[7] Researchers should consider these interactions when designing in vivo studies.

Q4: Has this compound been screened against a broad panel of kinases?

Publicly available literature to date has not presented a comprehensive kinase inhibition profile for this compound. While primarily a serine protease inhibitor, broad off-target screening is a standard practice in drug development to identify any unintended interactions. The absence of such data in the public domain does not preclude its existence in internal pharmaceutical company documentation. Researchers investigating novel effects of this compound may consider performing a broad kinase screen as part of their due diligence.

Quantitative Data Summary

The following tables summarize the known inhibitory activity of this compound against its primary target and key off-targets.

Table 1: this compound Inhibitory Potency (Ki) Against Target and Off-Target Serine Proteases

Target EnzymeSpeciesKi (nM)Selectivity vs. Human FXIa
Factor XIa Human 0.11 -
Factor XIaRabbit0.383.5-fold less potent
Plasma KallikreinHuman44>400-fold
Chymotrypsin-35>300-fold
ThrombinRabbit1700>15,000-fold
ThrombinCynomolgus Monkey670>6,000-fold
Factor XaRabbit>18,000>160,000-fold

Data sourced from in vitro studies.[1][2]

Table 2: this compound and Drug Transporter/Metabolizing Enzyme Interactions

SystemInteractionNote
CYP3A4/5 Substrate Co-administration with strong inducers (e.g., rifampin) decreases this compound exposure.[7]
P-glycoprotein (P-gp) Substrate Potential for drug-drug interactions with P-gp inhibitors or inducers.[7][8]
OATP Not a substrate Unlikely to be involved in drug-drug interactions via this transporter.[7][8]

Experimental Protocols & Troubleshooting

Serine Protease Off-Target Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound against a panel of serine proteases (e.g., plasma kallikrein, thrombin, Factor Xa).

Methodology:

  • Reagent Preparation:

    • Reconstitute purified human serine proteases (e.g., plasma kallikrein, thrombin, Factor Xa) in an appropriate assay buffer (e.g., Tris-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a corresponding chromogenic or fluorogenic substrate for each protease.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of this compound (or DMSO for control).

    • Add the specific serine protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the corresponding substrate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • If the inhibition mechanism is competitive, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation, requiring knowledge of the substrate concentration and its Km for the enzyme.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
High variability between replicates Pipetting errors; improper mixing; temperature fluctuations.Use calibrated pipettes; ensure thorough mixing; use a temperature-controlled plate reader.
No or low signal Inactive enzyme; incorrect substrate; incompatible buffer.Verify enzyme activity with a positive control inhibitor; confirm substrate specificity; check buffer pH and composition.
High background signal Substrate auto-hydrolysis; compound interference.Run a no-enzyme control; test for compound absorbance/fluorescence at the assay wavelengths.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with its potential off-targets in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cell line endogenously expressing the potential off-target) to ~80% confluency.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Target Detection:

    • Analyze the soluble protein fractions by Western blot using an antibody specific to the potential off-target protein.

    • Quantify the band intensities.

  • Data Analysis:

    • Plot the relative amount of soluble target protein against the heating temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
No detectable target protein Low protein expression in the chosen cell line; poor antibody quality.Use a cell line with higher expression or an overexpression system; validate the antibody with a positive control lysate.
No thermal shift observed No or weak target engagement at the tested concentrations; insufficient heating.Increase this compound concentration; optimize the temperature range for the thermal challenge.
Inconsistent Western blot results Uneven protein loading; transfer issues.Normalize protein loading based on a total protein assay; use a loading control (e.g., GAPDH).

Visualizations

Milvexian_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Factor XIa Inhibits Plasma Kallikrein Plasma Kallikrein This compound->Plasma Kallikrein Potential Off-Target Inhibition

Caption: this compound's primary mechanism of action and a potential off-target interaction.

Off_Target_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays Broad Kinase Panel Broad Kinase Panel Biochemical Assays Biochemical Assays Broad Kinase Panel->Biochemical Assays IC50/Ki Determination Serine Protease Panel Serine Protease Panel Serine Protease Panel->Biochemical Assays IC50/Ki Determination Identify Hits Identify Hits Biochemical Assays->Identify Hits CETSA CETSA Identify Hits->CETSA Phenotypic Assays Phenotypic Assays Identify Hits->Phenotypic Assays Target Engagement Target Engagement CETSA->Target Engagement Functional Consequences Functional Consequences Phenotypic Assays->Functional Consequences

Caption: A generalized workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Protocol Refinement for Milvexian Studies in Rabbit Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting studies with milvexian in rabbit models. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa).[1] Its mechanism of action involves selectively targeting and inhibiting FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[2] By inhibiting FXIa, this compound interrupts the amplification of thrombin generation, which in turn reduces the formation of pathological blood clots while having a minimal impact on hemostasis.[1][2][3] This targeted approach is being investigated for the prevention and treatment of various thrombotic disorders, including venous thromboembolism (VTE) and stroke.[2]

Q2: Why are rabbit models utilized for preclinical studies of this compound?

Rabbit models are well-established for studying thrombosis.[4][5][6] For this compound, these models are particularly relevant because this compound is a potent, active-site, reversible inhibitor of both human and rabbit FXIa, with Ki values of 0.11 nM and 0.38 nM, respectively.[7][8] Furthermore, this compound prolongs the activated partial thromboplastin time (aPTT) equipotently in both human and rabbit plasma, making the rabbit a suitable species for evaluating its in vivo antithrombotic efficacy and pharmacodynamic effects before moving to human clinical trials.[7][8] Commonly used models include the electrically mediated carotid arterial thrombosis (ECAT) model and the arteriovenous (AV) shunt model of venous thrombosis.[1][9]

Q3: What are the expected pharmacodynamic effects of this compound in rabbits?

The primary pharmacodynamic effect of this compound is the prolongation of the activated partial thromboplastin time (APTT), which is consistent with the inhibition of the intrinsic coagulation pathway.[1][8] Prothrombin time (PT) and thrombin time (TT) are generally unaffected.[1] The increase in APTT has been shown to be a reasonable biomarker for the antithrombotic activity of this compound in rabbit models.[1] For instance, a 1.6-fold prolongation of APTT was associated with a 50% reduction in thrombus weight in the rabbit ECAT model.[1]

Q4: Does this compound administration increase the risk of bleeding in rabbit models?

Studies have shown that this compound has a limited impact on hemostasis in rabbits, even at full antithrombotic doses.[1] In a rabbit cuticle bleeding time (BT) model, this compound did not cause any changes in BT.[1] Furthermore, when combined with aspirin, a common antiplatelet agent, this compound did not significantly increase bleeding time compared to aspirin monotherapy, suggesting a wide therapeutic window and a lower bleeding risk compared to other anticoagulants.[1][7]

Troubleshooting Guide

Problem: High variability in thrombus weight is observed between animals in the thrombosis model.

  • Possible Cause 1: Inconsistent vessel injury. The extent of endothelial injury is a critical factor in initiating thrombosis. In the ECAT model, ensure the electrode placement and the applied current (e.g., 250 µA or 4 mA) are consistent across all animals.[5][10] For surgical models like the AV shunt, standardized handling of the vessel is crucial to avoid unintended trauma.

  • Possible Cause 2: Animal-to-animal physiological differences. Biological variability is inherent. Ensure that animals are of a consistent age, weight, and health status. Acclimatize animals properly to the laboratory environment to minimize stress, which can influence coagulation parameters.

  • Solution: Refine surgical techniques through consistent practice. Ensure all experimental parameters (anesthesia, temperature, hydration) are tightly controlled. Increase the number of animals per group (n=6 per group has been used in published studies) to improve statistical power and account for biological variability.[1][8]

Problem: Activated Partial Thromboplastin Time (APTT) results are inconsistent or do not correlate with this compound dosage.

  • Possible Cause 1: Improper blood sample collection and handling. Contamination with tissue factor during difficult venipuncture can activate the extrinsic pathway and affect coagulation assays. Delays in processing or improper anticoagulant-to-blood ratios can also lead to erroneous results.

  • Possible Cause 2: Timing of blood collection. The pharmacokinetic profile of this compound dictates its plasma concentration. Blood samples should be collected at consistent time points relative to drug administration to accurately reflect the pharmacodynamic response.

  • Solution: Use clean venipuncture techniques and appropriate anticoagulants (e.g., citrate). Process blood samples promptly to obtain plasma. Standardize the timing of blood draws based on the known pharmacokinetic properties of this compound (peak plasma concentration occurs around 3 hours post-dose in fasted healthy humans, though this may vary in rabbit models).[11]

Problem: Unexpected bleeding complications are observed during the experiment.

  • Possible Cause 1: Dose miscalculation. An overdose of any anticoagulant can lead to bleeding. Double-check all dose calculations, concentrations of dosing solutions, and infusion rates.

  • Possible Cause 2: Concurrent medications or conditions. Although this compound alone has a low bleeding risk, its co-administration with other antithrombotic or antiplatelet agents could potentiate bleeding.[1] Underlying health issues in an animal could also contribute.

  • Solution: Carefully review and verify all dosing calculations. When combining this compound with other agents like aspirin, be aware of the potential for increased bleeding risk, even though studies have shown it to be minimal.[1] Ensure animals are healthy and free from any conditions that might affect hemostasis.

Problem: Difficulty achieving consistent and complete vessel occlusion in the ECAT model.

  • Possible Cause: Insufficient electrical stimulation. The parameters for electrical injury (current and duration) must be sufficient to induce a consistent thrombotic response.

  • Solution: Calibrate the model using a standard anticoagulant with a known dose-response, such as apixaban.[10] Studies have successfully used a 3-minute electrical stimulation at 4 mA to induce thrombosis that reduces carotid blood flow to zero within 40-45 minutes in vehicle-treated animals.[10] Ensure the external bipolar electrode has good contact with the carotid artery throughout the stimulation period.

Quantitative Data Summary

Table 1: In Vitro Inhibitory and Selectivity Profile of this compound

Target EnzymeSpeciesKi (nM)Selectivity vs. Rabbit FXIa
Factor XIa (FXIa) Rabbit 0.38 [1][8]-
Factor XIa (FXIa)Human0.11[1][8]-
ThrombinRabbit1700[1]>4000-fold[1]
Factor Xa (FXa)Rabbit>18,000[1]>47,000-fold
Plasma KallikreinHuman44[1]-

Table 2: Efficacy of this compound in Rabbit Electrically Mediated Carotid Arterial Thrombosis (ECAT) Model - Prevention Protocol

IV Dose (Bolus + Infusion) (mg/kg + mg/kg/h)Preserved Carotid Blood Flow (%)Thrombus Weight Reduction (%)
0.063 + 0.0432 ± 6[7][8]15 ± 10[7][8]
0.25 + 0.1754 ± 10[7][8]45 ± 2[7][8]
1 + 0.6776 ± 5[7][8]70 ± 4[7][8]

Table 3: Efficacy of this compound in Rabbit Electrically Mediated Carotid Arterial Thrombosis (ECAT) Model - Treatment Protocol

IV Dose (Bolus + Infusion) (mg/kg + mg/kg/h)Carotid Blood Flow at 90 min (%)Thrombus Weight Reduction (%)
Vehicle1 ± 0.3[1]-
0.25 + 0.1739 ± 10[1]25 ± 7[1]
1 + 0.6766 ± 2[1]61 ± 6[1]

Table 4: Efficacy of this compound in Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis

IV Dose (Bolus + Infusion) (mg/kg + mg/kg/h)Thrombus Weight Inhibition vs. Vehicle (%)
0.25 + 0.1734.3 ± 7.9[9]
1.0 + 0.6751.6 ± 6.8[9]
4.0 + 2.6866.9 ± 4.8[9]

Detailed Experimental Protocols

Protocol 1: Electrically Mediated Carotid Arterial Thrombosis (ECAT) Model

This protocol is adapted from methodologies described for evaluating antithrombotic agents in rabbits.[1][10]

  • Animal Preparation:

    • Anesthetize male New Zealand White rabbits using an appropriate regimen (e.g., ketamine and xylazine).

    • Isolate the left carotid artery and place an electromagnetic flow probe to monitor carotid blood flow (CBF).

  • Thrombosis Induction:

    • Place an external stainless-steel bipolar electrode around the carotid artery, distal to the flow probe.

    • Induce thrombosis by applying a continuous anodal current (e.g., 4 mA for 3 minutes).[10]

  • Drug Administration (Prevention or Treatment):

    • For Prevention Studies: Administer this compound or vehicle as an intravenous (IV) bolus followed by a continuous infusion before inducing thrombosis.[7][8]

    • For Treatment Studies: Initiate thrombosis and allow it to proceed for a set time (e.g., 15 minutes) until blood flow is reduced. Then, administer the this compound or vehicle IV bolus and infusion.[1]

  • Monitoring and Endpoint Measurement:

    • Continuously measure CBF for a defined period (e.g., 90 minutes) to monitor vessel occlusion.

    • At the end of the experiment, carefully excise the thrombosed arterial segment.

    • Remove the thrombus, blot it to remove excess fluid, and measure its wet weight.

Protocol 2: Arteriovenous (AV) Shunt Model of Venous Thrombosis

This protocol is based on a well-established model for evaluating venous thrombosis.[9]

  • Animal Preparation:

    • Anesthetize male New Zealand White rabbits.

    • Surgically expose the jugular vein and the contralateral carotid artery.

  • Shunt Placement:

    • Cannulate the exposed vessels and connect them with a length of biocompatible tubing containing a thrombogenic surface (e.g., a cotton thread) to create an extracorporeal AV shunt.

  • Drug Administration:

    • Administer this compound or vehicle as an IV bolus followed by a continuous infusion prior to opening the shunt to blood flow.

  • Thrombus Formation and Measurement:

    • Allow blood to circulate through the shunt for a predetermined period (e.g., 30-40 minutes).

    • After the circulation period, clamp the shunt and carefully remove the tubing containing the cotton thread.

    • Weigh the thread with the formed thrombus and subtract the pretared weight of the thread to determine the thrombus weight.

Mandatory Visualizations

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor VIIa_TF Factor VIIa-TF Complex TF->VIIa_TF VII Factor VII VII->VIIa_TF VIIa_TF->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin This compound This compound This compound->XIa Inhibits

Caption: this compound inhibits Factor XIa in the intrinsic coagulation pathway.

ecat_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Anesthesia Anesthetize Rabbit Isolation Isolate Carotid Artery Anesthesia->Isolation Flow_Probe Place Flow Probe Isolation->Flow_Probe Drug_Admin Administer this compound or Vehicle (IV) Injury Induce Electrical Injury (e.g., 4mA, 3 min) Drug_Admin->Injury Monitor Monitor Blood Flow (90 min) Injury->Monitor Excise Excise Artery Monitor->Excise Weigh Weigh Thrombus Excise->Weigh

Caption: Experimental workflow for the rabbit ECAT model.

avshunt_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Anesthesia Anesthetize Rabbit Surgery Expose Jugular Vein & Carotid Artery Anesthesia->Surgery Drug_Admin Administer this compound or Vehicle (IV) Shunt Connect AV Shunt (with cotton thread) Drug_Admin->Shunt Circulate Allow Blood Circulation (30-40 min) Shunt->Circulate Remove Remove Shunt Circulate->Remove Weigh Weigh Thrombus Remove->Weigh

Caption: Experimental workflow for the rabbit AV shunt model.

References

Technical Support Center: Addressing Milvexian Interference in Diagnostic Coagulation Tests

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the interference of Milvexian, a direct Factor XIa (FXIa) inhibitor, in diagnostic coagulation tests.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect coagulation?

A1: this compound is an orally bioavailable small-molecule that directly inhibits Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1] By inhibiting FXIa, this compound interrupts the amplification of thrombin generation, leading to an anticoagulant effect.[1][2] This mechanism is designed to prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[1][3]

Q2: Which coagulation assays are most affected by this compound?

A2: this compound significantly interferes with coagulation assays that are dependent on the intrinsic pathway. The most prominently affected assay is the Activated Partial Thromboplastin Time (aPTT), which shows a concentration-dependent prolongation in the presence of this compound.[4][5] Assays for intrinsic coagulation factor activities that are based on the aPTT will also be markedly reduced.[6]

Q3: Are Prothrombin Time (PT) and Thrombin Time (TT) affected by this compound?

A3: No, Prothrombin Time (PT) and Thrombin Time (TT) are generally not affected by this compound at therapeutic concentrations.[2][5] This is because the PT assay evaluates the extrinsic and common pathways of coagulation, which are not directly impacted by FXIa inhibition, and the TT assay assesses the final step of fibrin formation from fibrinogen, which is downstream of FXIa's action.

Q4: How can I interpret aPTT results in samples containing this compound?

A4: A prolonged aPTT in a sample containing this compound is an expected pharmacodynamic effect of the drug.[4] The degree of prolongation is directly related to the concentration of this compound.[7] It is crucial not to misinterpret this prolongation as a sign of a bleeding disorder or a deficiency in other coagulation factors. For accurate assessment of hemostatic function in patients on this compound, alternative testing strategies that are insensitive to FXIa inhibition may be necessary.

Q5: Can the interference of this compound in coagulation assays be neutralized?

A5: Yes, studies have shown that the anticoagulant effects of this compound can be reversed in vitro. Activated prothrombin complex concentrates (aPCCs) and recombinant activated factor VII (rFVIIa) have been shown to correct the prolongation of aPTT caused by this compound.[3] Additionally, activated charcoal-based adsorbents, such as DOAC-Stop, can effectively remove this compound from plasma samples, thereby normalizing aPTT results.[6][8]

Troubleshooting Guide

Issue: Unexpectedly prolonged aPTT in a research sample.

  • Possible Cause 1: Presence of this compound or another FXIa inhibitor.

    • Troubleshooting Step: Review the experimental design and sample source to confirm if this compound was administered or added. If so, the prolonged aPTT is an expected outcome.

    • Solution: To obtain a baseline aPTT, consider treating the plasma sample with an activated charcoal-based adsorbent to remove the inhibitor.[6]

  • Possible Cause 2: Incorrect sample handling or reagent issue.

    • Troubleshooting Step: Ensure proper sample collection, processing, and storage procedures were followed. Verify the integrity and expiration date of the aPTT reagent.

    • Solution: Rerun the assay with a fresh sample and new lot of reagents. Include control plasma samples to validate the assay performance.

Issue: Inconsistent aPTT results across different reagent lots with this compound-spiked samples.

  • Possible Cause: Differential sensitivity of aPTT reagents to FXIa inhibitors.

    • Troubleshooting Step: Be aware that different aPTT reagents can exhibit varying degrees of sensitivity to this compound, especially at higher concentrations.[4]

    • Solution: If consistent measurement of this compound's effect is required, it is advisable to use a single, well-characterized aPTT reagent and methodology throughout the study.

Quantitative Data Summary

The following tables summarize the in vitro effects of this compound on key coagulation parameters.

Table 1: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)

This compound Concentration (ng/mL)Mean aPTT (seconds)Fold Increase from Baseline
030.21.0
10042.51.4
25055.81.8
50075.12.5
1000102.73.4
2000140.34.6
4000185.66.1

Data are representative and compiled from in vitro studies.[4][7] Actual values may vary depending on the specific aPTT reagent and analytical system used.

Table 2: Effect of this compound on Prothrombin Time (PT) and Thrombin Time (TT)

This compound Concentration (ng/mL)Mean PT (seconds)Mean TT (seconds)
012.515.1
100012.615.3
400012.815.5

This compound has a minimal to no effect on PT and TT.[2][5]

Experimental Protocols

Protocol 1: Determination of aPTT in Plasma Samples Containing this compound

Objective: To measure the aPTT in human plasma samples spiked with this compound.

Materials:

  • Citrated human plasma

  • This compound stock solution of known concentration

  • aPTT reagent (e.g., Dade® Actin® FS)

  • Calcium chloride (CaCl2) solution (as provided with the aPTT reagent kit)

  • Coagulometer

Methodology:

  • Prepare a series of this compound dilutions in the plasma to achieve the desired final concentrations (e.g., 0 to 4000 ng/mL).

  • Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

  • Pipette 100 µL of the this compound-spiked plasma sample into a pre-warmed cuvette.

  • Incubate the plasma sample for 3 minutes at 37°C.

  • Add 100 µL of the pre-warmed aPTT reagent to the cuvette, mix, and incubate for a further 3-5 minutes at 37°C (incubation time may vary depending on the reagent manufacturer's instructions).

  • Initiate the clotting reaction by adding 100 µL of the pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time taken for clot formation. This is the aPTT value.

  • Perform each measurement in replicate to ensure accuracy.

Protocol 2: Removal of this compound Interference using Activated Charcoal

Objective: To neutralize the effect of this compound on the aPTT using an activated charcoal-based adsorbent.

Materials:

  • Plasma sample containing this compound

  • Activated charcoal-based adsorbent (e.g., DOAC-Stop)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Coagulometer and aPTT reagents

Methodology:

  • Add the specified amount of the activated charcoal adsorbent to the plasma sample containing this compound, as per the manufacturer's instructions.

  • Vortex the tube for the recommended duration to ensure thorough mixing.

  • Centrifuge the sample to pellet the adsorbent material.

  • Carefully aspirate the supernatant (the treated plasma) without disturbing the pellet.

  • Perform the aPTT assay on the treated plasma as described in Protocol 1.

  • Compare the aPTT result of the treated sample to an untreated aliquot of the same sample to confirm the removal of this compound's inhibitory effect.[6]

Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa VIII FVIII VIIIa FVIIIa VIII->VIIIa XIIa->XI Activates XIa->IX Activates X FX IXa->X Activates (with FVIIIa) Xa FXa X->Xa This compound This compound This compound->XIa Inhibits TF Tissue Factor VIIa FVIIa TF->VIIa Activates (with FVII) VII FVII VIIa->X Activates V FV Va FVa V->Va II Prothrombin (FII) IIa Thrombin (FIIa) II->IIa I Fibrinogen (FI) Ia Fibrin (FIa) I->Ia Xa->II Activates (with FVa) IIa->I Activates Fibrin Clot Fibrin Clot Ia->Fibrin Clot

Caption: this compound's mechanism of action in the coagulation cascade.

Troubleshooting_Workflow start Start: Unexpectedly Prolonged aPTT check_this compound Is this compound present in the sample? start->check_this compound expected_effect Prolonged aPTT is an expected pharmacodynamic effect. check_this compound->expected_effect Yes investigate_other Investigate other causes: - Sample integrity - Reagent issues - Instrument error check_this compound->investigate_other No need_baseline Is a baseline aPTT required? expected_effect->need_baseline end_analysis Analyze results. investigate_other->end_analysis charcoal_treatment Treat sample with activated charcoal (e.g., DOAC-Stop). need_baseline->charcoal_treatment Yes need_baseline->end_analysis No rerun_assay Rerun aPTT assay on treated sample. charcoal_treatment->rerun_assay rerun_assay->end_analysis

Caption: Troubleshooting workflow for prolonged aPTT with potential this compound interference.

References

Technical Support Center: Oral Administration of Milvexian in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oral administration of milvexian in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the oral administration of this compound in animal models.

Question/Issue Possible Cause(s) Recommended Solution(s)
High variability in plasma concentrations between animals? 1. Inconsistent dosing volume or technique. 2. Regurgitation or incomplete swallowing of the dose. 3. Differences in fed/fasted state. 4. Formulation issues (e.g., settling of suspension).1. Ensure precise calibration of dosing equipment. Use positive displacement pipettes for viscous formulations. Standardize animal restraint and gavage technique.[1][2] 2. Observe animals for a short period post-dosing to ensure the dose is retained. Consider using flavored solutions to improve voluntary intake if the study design allows.[3][4] 3. Standardize the fasting period for all animals before dosing. Note that food can affect this compound's bioavailability.[5][6] 4. If using a suspension, ensure it is thoroughly vortexed before drawing each dose to maintain homogeneity.
Difficulty with oral gavage procedure (e.g., animal distress, esophageal injury)? 1. Improper restraint technique. 2. Incorrect gavage needle size or insertion angle. 3. Forcing the needle against resistance.1. Use a firm but gentle restraint method that immobilizes the head and aligns the esophagus.[1][2] 2. Select a gavage needle with a ball-tipped end that is appropriate for the animal's size. Measure the correct insertion length from the mouth to the last rib.[1][2] 3. Advance the needle gently, allowing the animal to swallow. If resistance is met, withdraw and re-attempt. Never force the needle.[1][2]
Unexpected adverse events (e.g., lethargy, abdominal distension)? 1. Perforation of the esophagus or stomach. 2. Aspiration of the compound into the lungs. 3. High dose leading to systemic toxicity.1. Immediately euthanize the animal if stomach perforation is suspected. Review and refine the gavage technique to prevent future occurrences.[1] 2. If fluid appears at the nose or mouth during dosing, withdraw the needle immediately. Monitor the animal closely for respiratory distress. Euthanize if signs are severe.[1] 3. Review the dose calculations. Consider a dose-ranging study to determine the maximum tolerated dose in your specific animal model.
This compound formulation appears unstable or difficult to administer? 1. Poor solubility of this compound in the chosen vehicle. 2. The vehicle is too viscous or not palatable.1. This compound has been formulated as a spray-dried dispersion (SDD) for clinical studies to improve bioavailability.[7] For preclinical studies, consider vehicles known to be effective for poorly soluble compounds, such as methylcellulose or polyethylene glycol solutions. Conduct small-scale formulation tests for stability and suspendability. 2. Adjust the viscosity of the vehicle. For voluntary administration, palatable vehicles like flavored syrups can be used, but their potential interaction with the compound should be assessed.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally bioavailable, small-molecule, reversible, and direct inhibitor of Factor XIa (FXIa).[8][9] By selectively targeting FXIa in the intrinsic pathway of the coagulation cascade, this compound is expected to inhibit thrombin generation and reduce thrombosis with a potentially lower risk of bleeding compared to direct oral anticoagulants (DOACs) that target Factor Xa or thrombin.[10][11][12]

Q2: In which animal models has oral this compound been tested?

A2: Oral this compound has been evaluated in various preclinical animal models, with significant data coming from rabbit models of thrombosis.[8][13][14] Specifically, the electrolytic-induced carotid arterial thrombosis (ECAT) model and an arteriovenous (AV) shunt model of venous thrombosis in rabbits have been used to demonstrate its antithrombotic efficacy.[8][15] Pharmacokinetic studies have also been conducted in rats, rabbits, and cynomolgus monkeys.[9][14]

Q3: What are the typical pharmacokinetic parameters of oral this compound in animal models?

A3: In rabbits, a 20 mg/kg oral dose of this compound resulted in an average plasma concentration of 2000 nM at 1 hour and 40 nM at 24 hours post-dose.[13] In healthy human volunteers, the time to maximum plasma concentration (Tmax) is typically around 3-4 hours, and the terminal half-life is approximately 9-14 hours, which may provide an indication of its behavior in larger animal models.[5][6][16]

Q4: How does food affect the oral absorption of this compound?

A4: In human studies, food has been shown to increase the bioavailability of this compound in a dose-dependent manner.[5][6] For a 200 mg dose of a spray-dried dispersion (SDD) formulation, administration with food increased the absolute bioavailability from 54% to 76%.[7] Therefore, it is critical to control and report the feeding status of animals in your experiments to ensure consistency.

Q5: What pharmacodynamic effects can be expected after oral administration of this compound?

A5: Oral administration of this compound leads to a dose-dependent prolongation of the activated partial thromboplastin time (aPTT) without significantly affecting the prothrombin time (PT).[8][9][13] In rabbit thrombosis models, this compound has been shown to dose-dependently reduce thrombus weight and preserve blood flow.[8][15]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rabbits

ParameterIV Administration (0.8 mg/kg)PO Administration (20 mg/kg)
Average Plasma Concentration (10 min / 1 hr) 2000 nM (at 10 min)2000 nM (at 1 hr)
Average Plasma Concentration (8 hr / 24 hr) 100 nM (at 8 hr)40 nM (at 24 hr)
Data sourced from rabbit pharmacokinetic studies.[13]

Table 2: Efficacy of this compound in Rabbit Arterial Thrombosis Model (ECAT)

This compound Dose (IV Bolus + Infusion)Carotid Blood Flow Preservation (%)Thrombus Weight Reduction (%)
0.063 + 0.04 mg/kg + mg/kg/h32 ± 6%15 ± 10%
0.25 + 0.17 mg/kg + mg/kg/h54 ± 10%45 ± 2%
1 + 0.67 mg/kg + mg/kg/h76 ± 5%70 ± 4%
Data represents the preventative effect of this compound in an electrolytic-induced carotid arterial thrombosis model.[8][13]

Table 3: Efficacy of this compound in Rabbit Venous Thrombosis Model (AV Shunt)

This compound Dose (IV Bolus + Infusion)Thrombus Weight Inhibition (%)
0.25 + 0.17 mg/kg34.3 ± 7.9%
1.0 + 0.67 mg/kg51.6 ± 6.8%
4.0 + 2.68 mg/kg66.9 ± 4.8%
Data from a rabbit arteriovenous (AV) shunt model.[15]

Experimental Protocols

1. Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model

This protocol is used to assess the antithrombotic effects of this compound in an arterial thrombosis setting.[8][13]

  • Animal Model: Male New Zealand White rabbits.

  • Anesthesia: Anesthesia is induced and maintained throughout the procedure.

  • Surgical Procedure:

    • The carotid artery is isolated.

    • An electrode is placed on the artery to induce injury and thrombus formation.

    • A flow probe is placed around the artery to monitor carotid blood flow (CBF).

  • Drug Administration (Prevention Protocol):

    • This compound or vehicle is administered as an intravenous (IV) bolus followed by a continuous infusion.

    • Thrombosis is initiated after the start of the infusion.

    • CBF is monitored for a set period (e.g., 90-120 minutes).

  • Drug Administration (Treatment Protocol):

    • Thrombosis is initiated, and CBF is allowed to decrease to a certain percentage of baseline (e.g., 40%).[8][13]

    • This compound or vehicle is then administered.

    • CBF is monitored to assess reperfusion.

  • Endpoints:

    • Percentage of carotid blood flow preservation.

    • Thrombus weight at the end of the experiment.

    • Ex vivo aPTT measurements from blood samples.

2. Oral Gavage in Rodents

This protocol outlines the standard procedure for oral administration of compounds to mice or rats.

  • Preparation:

    • Weigh the animal to calculate the correct dosing volume. The volume should generally not exceed 10 mL/kg.[1]

    • Select an appropriately sized gavage needle (ball-tipped).

    • Measure the needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[2]

  • Restraint:

    • Restrain the animal firmly, immobilizing the head and ensuring the neck and back are in a straight line to facilitate passage into the esophagus.[1]

  • Administration:

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should be allowed to swallow the tube.

    • If any resistance is felt, withdraw and reposition. Do not force the needle.[2]

    • Once the needle is at the predetermined depth, administer the compound slowly.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[4]

    • Monitor animals again at 12-24 hours for any adverse effects.[4]

Visualizations

Milvexian_Mechanism_of_Action cluster_pathway Coagulation Cascade Intrinsic_Pathway Intrinsic Pathway (Contact Activation) FXIIa Factor XIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIXa Factor IXa FXIa->FIXa Activates Common_Pathway Common Pathway FIXa->Common_Pathway Leads to Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot This compound This compound This compound->Inhibition Inhibition->FXIa Inhibits

Caption: Mechanism of action of this compound in the coagulation cascade.

Oral_Administration_Workflow Start Start: Acclimatize Animals Fasting 1. Fasting Period (e.g., overnight) Start->Fasting Dosing 2. Prepare & Administer this compound (Oral Gavage) Fasting->Dosing PK_Sampling 3. Pharmacokinetic (PK) Sampling (Serial blood collection) Dosing->PK_Sampling PD_Assay 4. Pharmacodynamic (PD) Assay (e.g., aPTT) PK_Sampling->PD_Assay Efficacy_Model 5. Efficacy Model Induction (e.g., Arterial Injury) PD_Assay->Efficacy_Model Monitoring 6. Monitor Efficacy Endpoints (e.g., Blood Flow) Efficacy_Model->Monitoring Termination 7. Experiment Termination & Tissue Collection Monitoring->Termination Analysis 8. Data Analysis (PK/PD/Efficacy) Termination->Analysis End End: Report Results Analysis->End

Caption: General workflow for in vivo oral this compound studies.

References

Technical Support Center: Accurate Measurement of Milvexian Plasma Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate measurement of milvexian plasma concentrations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the bioanalysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound in plasma?

A1: The most specific and sensitive method for determining this compound concentrations in plasma samples is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[1][2] This technique offers high selectivity and sensitivity, allowing for accurate quantification of this compound in a complex biological matrix like plasma.

Q2: What are the most common sources of variability in this compound plasma concentration measurements?

A2: The most significant sources of variability can be categorized into three main areas:

  • Pre-analytical variables: This includes sample collection, handling, processing, and storage. Inconsistencies in these steps can significantly impact the integrity of the sample and the accuracy of the results.[3][4]

  • Matrix effects: Components of the plasma matrix can interfere with the ionization of this compound and the internal standard in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[5][6][7][8]

  • Analytical variables: Issues with the LC-MS/MS system itself, such as improper calibration, column degradation, or mobile phase inconsistencies, can lead to unreliable results.[9][10]

Q3: Can this compound's anticoagulant properties interfere with its own measurement?

A3: this compound is a direct inhibitor of Factor XIa (FXIa) and can prolong the activated partial thromboplastin time (aPTT).[1][11] While this is its intended pharmacodynamic effect, it does not directly interfere with quantification by LC-MS/MS, which separates the drug from plasma proteins before detection. However, it's crucial to be aware of these anticoagulant effects, as they can lead to misinterpretation of coagulation assays if the presence of this compound is not considered.[11][12]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Samples
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling - Ensure standardized procedures for blood collection, including the type of anticoagulant tube (K2EDTA is commonly used).[13] - Follow a strict protocol for the time between collection and centrifugation.[14] - Use a consistent centrifugation speed and temperature to separate plasma.[15]
Improper Sample Storage - Aliquot plasma samples immediately after separation to avoid multiple freeze-thaw cycles.[16] - Store samples at -80°C for long-term stability.[16] - Ensure samples are completely thawed and vortexed gently before analysis.[16]
Pipetting Errors - Calibrate pipettes regularly. - Use reverse pipetting for viscous plasma samples.
Issue 2: Poor Peak Shape or Shifting Retention Times in LC-MS/MS
Potential Cause Troubleshooting Steps
Column Degradation - Use a guard column to protect the analytical column from plasma components. - Flush the column regularly according to the manufacturer's instructions. - Replace the column if performance does not improve.
Mobile Phase Issues - Prepare fresh mobile phase daily. - Degas the mobile phase to prevent air bubbles in the system.[17] - Ensure the pH of the mobile phase is consistent.[9]
Sample Preparation Inconsistencies - Optimize the protein precipitation or solid-phase extraction (SPE) method to ensure complete removal of proteins and phospholipids.[10] - Ensure the final sample solvent is compatible with the mobile phase to prevent peak distortion.[18]
Issue 3: Inaccurate Results (Bias) or Poor Recovery
Potential Cause Troubleshooting Steps
Matrix Effects - Evaluate for ion suppression or enhancement by performing a post-column infusion experiment. - Use a stable isotope-labeled internal standard for this compound if available. - Optimize the sample clean-up procedure (e.g., switch from protein precipitation to SPE) to remove interfering matrix components.[8][10] - Dilute the sample, though this may impact sensitivity.[5][6]
Improper Calibration Curve - Prepare calibration standards in the same matrix as the study samples (e.g., drug-free human plasma). - Use a fresh set of calibration standards for each analytical run. - Ensure the concentration range of the calibration curve brackets the expected concentrations in the samples.
Analyte Instability - Investigate the stability of this compound in plasma under different storage conditions (bench-top, freeze-thaw, long-term).[19]

Experimental Protocols

Key Experiment: this compound Plasma Concentration Measurement by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized and validated for your laboratory's instrumentation and reagents.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and quality controls on ice.

  • Vortex samples gently to ensure homogeneity.

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

Parameter Typical Conditions
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase blood_collection 1. Blood Collection (K2EDTA tube) centrifugation 2. Centrifugation (e.g., 2000 x g, 15 min, 4°C) blood_collection->centrifugation plasma_separation 3. Plasma Separation centrifugation->plasma_separation storage 4. Storage (-80°C) plasma_separation->storage sample_prep 5. Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis 6. LC-MS/MS Analysis sample_prep->lcms_analysis data_processing 7. Data Processing & Quantification lcms_analysis->data_processing troubleshooting_logic cluster_pre Check Pre-analytical Factors cluster_matrix Investigate Matrix Effects cluster_analytical Assess Analytical Performance start Inaccurate or Variable This compound Results check_pre Pre-analytical Issues? start->check_pre Start Here start->check_pre check_collection Review Sample Collection Protocol check_handling Verify Sample Handling & Storage check_collection->check_handling solution Accurate & Precise Results check_handling->solution eval_matrix Perform Post-Column Infusion optimize_cleanup Optimize Sample Clean-up eval_matrix->optimize_cleanup optimize_cleanup->solution check_system Check LC-MS/MS System Suitability check_cal Validate Calibration Curve check_system->check_cal check_cal->solution check_pre->check_collection Yes check_analytical Analytical Issues? check_pre->check_analytical No check_analytical->check_system Yes check_matrix Matrix Effect Suspected? check_analytical->check_matrix No check_matrix->eval_matrix Yes

References

Technical Support Center: Milvexian Pharmacodynamic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with milvexian. The focus is on minimizing variability and ensuring data accuracy in pharmacodynamic (PD) assays.

This compound's Mechanism of Action

This compound is an oral, direct, and reversible inhibitor of Factor XIa (FXIa).[1][2] By selectively targeting FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade, this compound effectively interrupts the amplification of thrombin generation.[3][4] This mechanism is central to its anticoagulant effect and explains its significant impact on the activated Partial Thromboplastin Time (aPTT) assay, with minimal to no effect on the Prothrombin Time (PT) assay.[1][2]

coagulation_cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Injury) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa + Ca++ VIIIa_IXa VIIIa-IXa Complex IXa->VIIIa_IXa X X VIIIa_IXa->X VIII VIII VIIIa VIIIa VIII->VIIIa Thrombin VIIIa->VIIIa_IXa TF Tissue Factor VIIa_TF VIIa-TF Complex TF->VIIa_TF VIIa_TF->X VII VII VII->VIIa_TF Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa + Va + Ca++ Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Stable Fibrin Clot Stable Fibrin Clot Fibrin->Stable Fibrin Clot XIIIa This compound This compound This compound->XIa Inhibition

Caption: this compound's inhibitory effect on Factor XIa in the coagulation cascade.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacodynamic assay for measuring this compound's effect? A1: The activated Partial Thromboplastin Time (aPTT) assay is the primary PD assay used to measure the anticoagulant activity of this compound.[1][5][6] this compound produces a concentration-dependent prolongation of the aPTT.[1][7]

Q2: Does this compound affect the Prothrombin Time (PT) or Thrombin Time (TT)? A2: No, this compound is highly selective for FXIa and does not significantly affect the PT or TT at clinically relevant concentrations.[1][2]

Q3: How sensitive are different commercial aPTT reagents to this compound? A3: The sensitivity of aPTT reagents to this compound varies depending on their composition, specifically the type of contact activator and phospholipids used.[1][7][8] Studies have shown that reagents containing kaolin or ellagic acid as activators tend to be more sensitive than those with silica.[7] It is crucial to validate the specific reagent being used.

Q4: What is the expected prolongation of aPTT with this compound? A4: The degree of aPTT prolongation is directly related to the plasma concentration of this compound.[1][5] For example, in human plasma in vitro, the concentration of this compound required to double the aPTT relative to baseline has been reported to range from 0.44 µM to 2.1 µM, depending on the reagent used.[1]

Troubleshooting Guide for aPTT Assays

High variability is a common challenge in coagulation assays. This guide addresses specific issues you may encounter.

troubleshooting_workflow cluster_preanalytical Pre-Analytical Checks cluster_reagents Reagent & Control Checks cluster_instrument Instrument Checks cluster_protocol Protocol Review Start Problem: High aPTT Variability or Unexpected Results CheckPreanalytical Step 1: Review Pre-Analytical Factors Start->CheckPreanalytical CheckReagents Step 2: Verify Reagents & Controls CheckPreanalytical->CheckReagents Pre-analytical OK Resolved Problem Resolved CheckPreanalytical->Resolved Issue Found & Corrected CheckInstrument Step 3: Assess Instrument Performance CheckReagents->CheckInstrument Reagents OK CheckReagents->Resolved Issue Found & Corrected ReviewProtocol Step 4: Re-evaluate Assay Protocol CheckInstrument->ReviewProtocol Instrument OK CheckInstrument->Resolved Issue Found & Corrected ReviewProtocol->Resolved Protocol OK TubeFill Correct Blood:Anticoagulant Ratio? (Tube >90% full) Collection Traumatic Venipuncture? Processing Timely & Correct Centrifugation? (Platelet-Poor Plasma) Storage Proper Sample Storage Temp/Time? Prep Correct Reconstitution? (Reagents, Controls) StorageReagent Proper Reagent Storage? Lot New Reagent Lot? (Requires Validation) MilvexianStock This compound Stock Integrity? QC Internal QC Within Range? Temp Incubation Block at 37°C? Calib Calibration Valid? Pipetting Accurate Pipetting? Timing Consistent Incubation Times? Mixing Proper Sample/Reagent Mixing?

Caption: A logical workflow for troubleshooting common aPTT assay issues.

Q5: My aPTT results are unexpectedly prolonged, even in control samples. What could be the cause? A5: This often points to pre-analytical or reagent issues.

  • Pre-analytical Errors : The most common cause is an underfilled collection tube, which alters the 9:1 blood-to-anticoagulant ratio, leading to excess citrate and falsely prolonged clotting times.[9][10] Contamination of the sample, for instance with heparin from a catheter line, can also cause significant prolongation.[11][12]

  • Reagent/Instrument Issues : Improperly prepared or stored reagents can lose activity.[13] Additionally, ensure the instrument's heating block is consistently at 37°C, as coagulation tests are highly temperature-dependent.[14]

Q6: I'm seeing high variability between my sample replicates. How can I improve precision? A6: High replicate variability typically stems from procedural inconsistencies.

  • Pipetting and Mixing : Inaccurate or inconsistent pipetting of plasma or reagents is a primary source of error.[14] Ensure pipettes are calibrated. After adding reagents, mix the sample thoroughly but gently to ensure a homogenous reaction.

  • Incubation Times : The incubation step after adding the aPTT reagent is critical. This timing must be precise and consistent for all samples in a run.

  • Temperature : Ensure all samples and reagents are properly warmed to 37°C before starting the assay. Temperature fluctuations can significantly impact enzyme kinetics and clotting times.[14]

Q7: My results are consistent within a batch, but vary significantly from day to day. Why? A7: Batch-to-batch variability can be caused by several factors.[15][16]

  • Reagent Lots : A change in the lot number for aPTT reagents or controls can introduce systematic shifts in results.[15] Always run validation checks when introducing a new lot.

  • Calibrator and Controls : Use of a historical calibration curve that is no longer appropriate for the current reagent lot can cause issues. Recalibration with each new batch or reagent lot is recommended.[14]

  • Plasma Source : If using pooled normal plasma, variability can arise from different donor pools. Using a large, consistent, well-characterized plasma pool can minimize this.

Q8: The aPTT prolongation does not seem to correlate with the this compound concentration. What should I check? A8: This suggests an issue with either the drug solution, the assay's sensitivity, or sample integrity.

  • This compound Solution : Verify the concentration and stability of your this compound stock and working solutions. Prepare fresh dilutions if degradation is suspected.

  • Assay Sensitivity : As mentioned in FAQ A3, not all aPTT reagents are equally sensitive to FXIa inhibitors.[7][8] If you are expecting effects at low concentrations, you may need a more sensitive reagent, such as one with an extended contact activation time.[1]

  • Pre-analytical Variables : Improper sample handling, such as delayed centrifugation, platelet contamination (which can neutralize some effects), or improper storage (e.g., storing at 4°C can activate Factor VII and shorten clotting times), can compromise sample integrity and lead to misleading results.[9][10][17]

Quantitative Data Summary

The following tables provide key quantitative data to help guide experimental design and data interpretation.

Table 1: Representative Effect of this compound on aPTT in Pooled Human Plasma

aPTT Fold Increase (vs. Baseline) This compound Concentration Range (µM)
1.5-fold 0.16 - 0.43
2.0-fold 0.44 - 2.1

Note: Ranges reflect variability due to different aPTT reagents. Data sourced from in vitro studies.[1]

Table 2: Relative Sensitivity of aPTT Activators to this compound

Activator Type Typical Sensitivity to FXIa Inhibition Dynamic Range
Kaolin High Wide
Ellagic Acid High Wide
Silica Moderate to Low Narrower

Note: Kaolin and ellagic acid-based reagents generally demonstrate higher sensitivity to this compound-induced aPTT prolongation.[7]

Table 3: Impact of Common Pre-Analytical Variables on Coagulation Assays

Variable Potential Impact Recommendation
Underfilled Tube (<90%) Falsely prolonged PT and aPTT due to excess citrate.[9][10] Ensure tubes are filled to the manufacturer's mark.
Hemolysis Falsely shortened aPTT due to release of procoagulant substances.[14] Use proper collection technique (e.g., 19-22 gauge needle) to avoid traumatic draw.[10]
Platelet Contamination (>10,000/µl) Falsely shortened aPTT; may neutralize heparin and affect LA testing.[10] Use a double-centrifugation protocol to prepare platelet-poor plasma.[18]

| Improper Storage (e.g., 4°C) | Can cause cold activation of Factor VII, potentially shortening PT.[17] | Process samples promptly or freeze plasma at ≤-40°C if storage is needed.[18] |

Experimental Protocols

These are generalized protocols. Researchers must adhere to specific manufacturer instructions for reagents and instruments.

Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay

This assay measures the integrity of the intrinsic and common coagulation pathways.

aptt_workflow Start Start: Obtain Citrated Whole Blood Centrifuge1 1. Centrifuge at 1500 x g for 15 min to separate plasma. Start->Centrifuge1 Transfer 2. Carefully transfer plasma to a new polypropylene tube. Centrifuge1->Transfer Centrifuge2 3. Re-centrifuge plasma at 1500 x g for 15 min to obtain platelet-poor plasma (PPP). Transfer->Centrifuge2 Aliquot 4. Aliquot PPP, avoiding the bottom 0.25 mL to prevent platelet contamination. Centrifuge2->Aliquot Spike 5. Spike PPP with this compound or vehicle control. Mix gently. Aliquot->Spike Prewarm 6. Pre-warm PPP samples, aPTT reagent, and CaCl2 solution to 37°C. Spike->Prewarm AddReagent 7. Pipette 50 µL of PPP into a pre-warmed coagulometer cuvette. Prewarm->AddReagent IncubateReagent 8. Add 50 µL of aPTT reagent. Incubate for a precise time (e.g., 3-5 min). AddReagent->IncubateReagent AddCalcium 9. Add 50 µL of 0.025 M CaCl2 to start the reaction. Simultaneously start the timer. IncubateReagent->AddCalcium Measure 10. The coagulometer automatically detects clot formation and records the time in seconds. AddCalcium->Measure End End: aPTT Result (seconds) Measure->End

Caption: Standard experimental workflow for an aPTT assay.

Methodology:

  • Sample Preparation: Collect whole blood into a 3.2% sodium citrate tube. Prepare platelet-poor plasma (PPP) by double-centrifuging the sample.[18] The first spin separates plasma; the second removes residual platelets.

  • Reagent Preparation: Reconstitute aPTT reagent (containing a contact activator and phospholipids) and 0.025 M calcium chloride (CaCl2) solution according to the manufacturer's instructions.

  • Assay Procedure (at 37°C): a. Pre-warm PPP, aPTT reagent, and CaCl2 to 37°C. b. Pipette an equal volume (e.g., 50-100 µL) of PPP and aPTT reagent into a coagulometer cuvette. c. Incubate the mixture for a precise period as specified by the reagent manufacturer (typically 3-5 minutes). d. Add an equal volume of pre-warmed CaCl2 to the cuvette to initiate clotting. e. The instrument's optical or mechanical system detects the formation of a fibrin clot and records the time in seconds.

Protocol 2: Prothrombin Time (PT) Assay

This assay is used as a control to demonstrate this compound's selectivity and should not be affected. It measures the extrinsic and common pathways.

Methodology:

  • Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the aPTT assay.

  • Reagent Preparation: Reconstitute the PT reagent (thromboplastin and calcium) as directed by the manufacturer.

  • Assay Procedure (at 37°C): a. Pre-warm PPP and the PT reagent to 37°C. b. Pipette PPP (e.g., 50 µL) into a coagulometer cuvette. c. Add the PT reagent (e.g., 100 µL) to the cuvette to initiate clotting. d. The instrument measures and records the time to clot formation in seconds.[19][20]

Protocol 3: Chromogenic Factor XIa Activity Assay

This is a specific assay to directly measure FXIa activity or its inhibition by this compound.

Methodology:

  • Sample Preparation: Use platelet-poor plasma or a purified system. Some protocols may recommend a chloroform pretreatment of plasma to remove inhibitors.[21][22]

  • Activation: In a plasma sample, Factor XI is activated to FXIa using an activator solution (e.g., containing kaolin). This step is incubated to allow for complete activation.[23]

  • Inhibition of Interferences: Other proteases that might cleave the substrate (like Factor XIIa) are blocked using specific inhibitors provided in the assay kit.[23]

  • Substrate Addition: A chromogenic substrate that is specifically cleaved by FXIa is added. The substrate is typically a small peptide linked to para-nitroaniline (pNA).[21][24]

  • Measurement: Cleavage of the substrate by FXIa releases free pNA, which has a yellow color. The rate of color development is measured kinetically by reading the absorbance at 405 nm on a microplate reader.[21][23] The rate is proportional to the FXIa activity in the sample.

References

Navigating Milvexian Bioavailability in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals, understanding the oral bioavailability of a compound under various conditions is critical for successful clinical translation. This guide provides a focused technical overview of the impact of food on the bioavailability of milvexian in preclinical studies, offering troubleshooting advice and answers to frequently asked questions encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of food on the oral bioavailability of this compound in preclinical species?

While specific quantitative data from preclinical food effect studies on this compound are not extensively published, it is a crucial parameter investigated during drug development.[1] Generally, for orally administered drugs, food can have several effects on bioavailability:

  • Increased Bioavailability: Food can enhance solubilization of poorly soluble compounds, leading to greater absorption.

  • Decreased Bioavailability: Food components can bind to the drug, or gastric pH changes can reduce absorption.

  • Delayed Absorption: Food can delay gastric emptying, leading to a later Tmax without a significant change in overall exposure (AUC).

In clinical studies with healthy human participants, food has been shown to increase the bioavailability of this compound in a dose-dependent manner.[1][2][3] This effect in humans provides a strong rationale for investigating similar effects in preclinical models to ensure robust and translatable data.

Q2: Which preclinical species have been used in the development of this compound?

Preclinical studies for this compound have utilized several species to evaluate its pharmacology, pharmacokinetics, and safety. These include:

  • Rabbits[4][5][6][7]

  • Rats[4]

  • Dogs[4]

  • Cynomolgus monkeys[4]

The choice of species for a food effect study would depend on which species' gastrointestinal physiology and drug metabolism are most relevant to humans for this class of compounds.

Q3: We are observing high variability in our preclinical food effect study with this compound. What are the potential causes and troubleshooting steps?

High variability in food effect studies can obscure the true impact of food on drug absorption. Consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Inconsistent Food Composition Ensure the composition and amount of the test meal are standardized across all animals. For rodents, utilize a consistent, palatable high-fat diet.
Variable Food Consumption Monitor and record the amount of food consumed by each animal to ensure it is consistent. Acclimatize animals to the test meal beforehand.
Timing of Drug Administration Relative to Meal Strictly control the timing of drug administration after the presentation of the meal. A common protocol is to administer the drug 30 minutes after providing the food.
Coprophagy (in rodents) House rodents in cages designed to prevent coprophagy, as this can introduce variability in gut content and drug absorption.
Formulation Issues Ensure the drug formulation is homogenous and stable. For suspensions, ensure adequate mixing before each administration.
Analytical Method Variability Validate the bioanalytical method for precision and accuracy. Include a sufficient number of quality control samples in each analytical run.

Experimental Protocols

A typical food effect study in a preclinical setting involves a crossover design where the same group of animals receives the drug under both fasted and fed conditions, with a washout period in between.

Key Experimental Details
Parameter Fasted State Protocol Fed State Protocol
Fasting Period Animals are fasted overnight (typically 8-12 hours) with free access to water.Animals are fasted overnight, then provided with a standardized high-fat meal approximately 30 minutes to 1 hour before drug administration.
Drug Administration This compound is administered orally via gavage at the specified dose.This compound is administered orally via gavage at the specified dose, following the presentation of the meal.
Blood Sampling Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).Serial blood samples are collected at the same predetermined time points as the fasted group.
Sample Processing Plasma is harvested from blood samples and stored frozen until analysis.Plasma is harvested and stored under the same conditions as the fasted group.
Bioanalysis Plasma concentrations of this compound are determined using a validated LC-MS/MS method.Plasma concentrations are determined using the same validated bioanalytical method.
Pharmacokinetic Analysis Key pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for each animal in both states.Key pharmacokinetic parameters are calculated and compared to the fasted state to determine the food effect.

Data Presentation

While specific preclinical data is not publicly available, the following table illustrates how quantitative data from a hypothetical preclinical food effect study in dogs would be presented.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs Following a Single Oral Dose (10 mg/kg) in Fasted and Fed States (n=6)

Parameter Fasted Fed Ratio (Fed/Fasted)
AUC0-t (ng*h/mL) 1500 ± 3502100 ± 4201.40
Cmax (ng/mL) 300 ± 75250 ± 600.83
Tmax (h) 2.0 ± 0.54.0 ± 1.0N/A

Data are presented as mean ± standard deviation. AUC0-t: Area under the concentration-time curve from time 0 to the last quantifiable concentration. Cmax: Maximum observed plasma concentration. Tmax: Time to reach maximum plasma concentration.

Visualizations

Experimental Workflow for a Preclinical Food Effect Study

G cluster_acclimatization Acclimatization cluster_grouping Grouping cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 (Crossover) cluster_analysis Analysis acclimate Animal Acclimatization grouping Randomize into Groups acclimate->grouping fasted Group A: Fasted grouping->fasted fed Group B: Fed grouping->fed dose1 Dose this compound fasted->dose1 fed->dose1 sampling1 Blood Sampling dose1->sampling1 washout Washout Period sampling1->washout fed2 Group A: Fed washout->fed2 fasted2 Group B: Fasted washout->fasted2 dose2 Dose this compound fed2->dose2 fasted2->dose2 sampling2 Blood Sampling dose2->sampling2 bioanalysis Bioanalysis (LC-MS/MS) sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis report Report Generation pk_analysis->report

Caption: Crossover design for a preclinical food effect study.

Logical Relationship of Food Effect on this compound Pharmacokinetics

G cluster_input Input cluster_physiological Physiological Changes cluster_pk_outcome Pharmacokinetic Outcome food Food Intake gastric_emptying Delayed Gastric Emptying food->gastric_emptying gi_ph Altered GI pH food->gi_ph splanchnic_blood_flow Increased Splanchnic Blood Flow food->splanchnic_blood_flow solubility Increased Drug Solubility food->solubility This compound Oral this compound Administration This compound->gastric_emptying This compound->gi_ph This compound->splanchnic_blood_flow This compound->solubility tmax Increased Tmax (Delayed Absorption) gastric_emptying->tmax cmax Variable Cmax (Increase or Decrease) gi_ph->cmax auc Increased AUC (Increased Bioavailability) gi_ph->auc splanchnic_blood_flow->auc solubility->auc

Caption: Potential mechanisms of food's impact on this compound oral absorption.

References

Technical Support Center: Milvexian Dosage in Renal and Hepatic Impairment Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting milvexian dosage in preclinical and clinical models of renal or hepatic impairment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of this compound?

A1: In a clinical study involving participants with moderate to severe renal impairment, a single 60 mg dose of this compound resulted in an increase in overall drug exposure.[1][2][3] The maximum concentration (Cmax) of this compound remained similar across all groups, but the area under the curve (AUC) was 41% higher in participants with an eGFR of 30 mL/min/1.73 m² and 54% higher in those with an eGFR of 15 mL/min/1.73 m² compared to individuals with normal renal function.[1][2][3] The half-life of the drug was also prolonged in participants with moderate (18.0 h) and severe (17.7 h) renal impairment compared to those with normal renal function (13.8 h).[1][2][3] Despite these changes, the single dose was found to be safe and well-tolerated.[1][2][3]

Q2: Is a dose adjustment for this compound required in patients with renal impairment?

A2: While pharmacokinetic data show increased exposure with worsening renal function, studies suggest that this compound has a favorable safety profile in this population.[1][4] this compound has a low renal excretion rate, estimated to be below 20%.[1][5] A single 60 mg dose was well-tolerated in individuals with moderate to severe renal impairment, with no serious adverse or bleeding events reported.[1][2][3] However, for chronic dosing regimens or in patients with end-stage renal disease, the increased exposure should be taken into consideration, and careful monitoring is advised.[1]

Q3: What is the impact of hepatic impairment on the pharmacokinetics of this compound?

A3: A study in participants with mild (Child-Pugh class A) and moderate (Child-Pugh class B) hepatic impairment showed slight increases in the exposure to both total and unbound this compound after a single 60 mg dose.[6] For total this compound, the maximum concentration (Cmax) and the area under the curve (AUC) increased by up to 18%.[6] For unbound this compound, the Cmax increased by up to 40% and the AUC by up to 30%.[6] The drug was well-tolerated in these populations.[6][7][8]

Q4: Is it necessary to adjust the dosage of this compound in patients with hepatic impairment?

A4: Based on the observed pharmacokinetic changes, it is considered unlikely that dose adjustments for this compound will be necessary for patients with mild to moderate hepatic impairment.[6][7][8] this compound is primarily metabolized by CYP3A4, with minor contributions from CYP3A5.[6] The disposition of the drug involves both metabolism and direct biliary excretion.[6][9] The conducted studies have shown that a single 60 mg dose was safe and well-tolerated in individuals with mild to moderate liver dysfunction.[6][7][8]

Troubleshooting Guide

Issue: Unexpectedly high plasma concentrations of this compound in a renal impairment model.

  • Possible Cause 1: Severity of renal impairment.

    • Troubleshooting: Confirm the estimated glomerular filtration rate (eGFR) or creatinine clearance (CrCl) of the experimental subjects. Increased this compound exposure is correlated with the severity of renal impairment.[1][2][3]

  • Possible Cause 2: Concomitant medications.

    • Troubleshooting: this compound is metabolized by CYP3A4/5 and is a substrate of P-gp.[10] Co-administration of strong inhibitors of these pathways could increase this compound exposure. Review all co-administered drugs for potential interactions.

  • Possible Cause 3: Assay variability.

    • Troubleshooting: Ensure that the bioanalytical method for quantifying this compound is validated and that sample collection and processing have been performed correctly.

Issue: Inconsistent pharmacokinetic results in a hepatic impairment study.

  • Possible Cause 1: Variability in hepatic function.

    • Troubleshooting: The Child-Pugh score is a key determinant of hepatic function.[11] Ensure that subjects are accurately stratified based on their Child-Pugh classification. Liver disease can be heterogeneous, leading to variability in drug metabolism even within the same classification.[12]

  • Possible Cause 2: Altered protein binding.

    • Troubleshooting: Hepatic impairment can lead to changes in plasma protein concentrations, which may affect the unbound, active fraction of this compound.[13] Consider measuring both total and unbound drug concentrations.

  • Possible Cause 3: Food effects.

    • Troubleshooting: The presence of food can increase the bioavailability of this compound.[5] Standardize feeding protocols across all study groups to minimize this source of variability.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Renal Impairment

ParameterNormal Renal Function (eGFR ≥ 90 mL/min/1.73 m²)Moderate Renal Impairment (eGFR 30 to ≤ 59 mL/min/1.73 m²)Severe Renal Impairment (eGFR < 30 mL/min/1.73 m²)
Cmax Similar across groupsSimilar across groupsSimilar across groups
AUC Increase -41% (at eGFR 30)54% (at eGFR 15)
Tmax (median) 4.5 - 5.0 h4.5 - 5.0 h4.5 - 5.0 h
Half-life (t1/2) 13.8 h18.0 h17.7 h
Data from a single 60 mg dose study.[1][2][3]

Table 2: Pharmacokinetic Parameters of this compound in Hepatic Impairment

ParameterNormal Hepatic FunctionMild Hepatic Impairment (Child-Pugh A)Moderate Hepatic Impairment (Child-Pugh B)
Total this compound Cmax Increase -Up to 18%Up to 18%
Total this compound AUC Increase -Up to 18%Up to 18%
Unbound this compound Cmax Increase -Up to 40%Up to 40%
Unbound this compound AUC Increase -Up to 30%Up to 30%
Tmax (median) 2.0 - 4.0 h2.0 - 4.0 h2.0 - 4.0 h
Half-life (t1/2) 11.9 - 15.0 h11.9 - 15.0 h11.9 - 15.0 h
Data from a single 60 mg dose study.[6]

Experimental Protocols

Renal Impairment Study Methodology

This was an open-label, parallel-group study.[1][3]

  • Participants: The study enrolled participants into three groups based on their estimated glomerular filtration rate (eGFR): normal renal function (eGFR ≥ 90 mL/min/1.73 m²), moderate renal impairment (eGFR ≥ 30 to ≤ 59 mL/min/1.73 m²), and severe renal impairment (eGFR < 30 mL/min/1.73 m²).[1][3]

  • Dosing: All participants received a single oral 60 mg dose of this compound following a standard meal.[1]

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.

  • Analysis: Pharmacokinetic parameters such as Cmax, AUC, Tmax, and half-life were calculated and compared between the groups. A regression analysis was performed to evaluate the relationship between this compound exposure and eGFR.[1][3]

Hepatic Impairment Study Methodology

This was an open-label study.[6][7][8]

  • Participants: The study included participants with mild hepatic impairment (Child-Pugh class A), moderate hepatic impairment (Child-Pugh class B), and healthy participants with normal hepatic function.[6][7][8] Healthy participants were matched to those with hepatic impairment by body weight, age, and sex.[7][8]

  • Dosing: A single 60 mg dose of this compound was administered to all participants.[6][7][8]

  • Pharmacokinetic Sampling: Serial blood samples were collected to measure both total and unbound plasma concentrations of this compound.

  • Analysis: Pharmacokinetic parameters were determined, and an analysis of variance was performed on the log-transformed exposure parameters.[7][8]

Visualizations

Milvexian_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor X Factor X Factor XIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin Thrombus Thrombus Fibrin->Thrombus Forms This compound This compound This compound->Factor XIa Inhibits

Caption: this compound's mechanism of action in the coagulation cascade.

Experimental_Workflow_Renal_Impairment Start Start Screening Screen Participants (eGFR assessment) Start->Screening Grouping Group Assignment Screening->Grouping Normal Normal Renal Function (eGFR >= 90) Grouping->Normal Group 1 Moderate Moderate Impairment (eGFR 30-59) Grouping->Moderate Group 2 Severe Severe Impairment (eGFR < 30) Grouping->Severe Group 3 Dosing Administer Single 60mg Dose of this compound Normal->Dosing Moderate->Dosing Severe->Dosing PK_Sampling Serial Blood Sampling Dosing->PK_Sampling Analysis Pharmacokinetic Analysis (Cmax, AUC, T1/2) PK_Sampling->Analysis End End Analysis->End

Caption: Workflow for assessing this compound in renal impairment models.

Dose_Adjustment_Logic Start Patient Assessment Impairment_Check Renal or Hepatic Impairment? Start->Impairment_Check No_Impairment No Dose Adjustment Needed Impairment_Check->No_Impairment No Renal_Impairment Severity of Renal Impairment? Impairment_Check->Renal_Impairment Renal Hepatic_Impairment Severity of Hepatic Impairment? Impairment_Check->Hepatic_Impairment Hepatic Mild_Moderate_Renal Increased Exposure Observed. Consider Monitoring. Renal_Impairment->Mild_Moderate_Renal Moderate Severe_Renal Significant Increase in Exposure. Use with Caution & Monitor. Renal_Impairment->Severe_Renal Severe Mild_Moderate_Hepatic No Clinically Significant Change in Exposure. Dose Adjustment Unlikely. Hepatic_Impairment->Mild_Moderate_Hepatic Mild to Moderate Severe_Hepatic Data Not Available. Use Not Recommended. Hepatic_Impairment->Severe_Hepatic Severe

Caption: Logical framework for this compound dose adjustment consideration.

References

Technical Support Center: Milvexian High-Dose Saturable Absorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering saturable absorption of milvexian at high doses during their experiments.

Troubleshooting Guides

Issue: Non-linear increase in this compound plasma concentration at doses above 200 mg.

Possible Causes:

  • Solubility-Limited Absorption: At high concentrations in the gastrointestinal (GI) tract, this compound may exceed its solubility, leading to precipitation and preventing further absorption.

  • Transporter-Mediated Saturation: The absorption of this compound may be dependent on specific intestinal transporters that become saturated at high drug concentrations.

Quantitative Data Summary:

The following table summarizes the observed pharmacokinetic behavior of this compound in a fasted state, as reported in the first-in-human study. Note the deviation from dose-proportionality at higher doses, which is indicative of saturable absorption.[1]

Dose (mg)Observed Cmax (ng/mL)Expected Cmax (ng/mL) - Assuming ProportionalityObservation
20~150150Dose-proportional
60~450450Dose-proportional
200~15001500Dose-proportional
300< 22502250Saturable Absorption
500< 37503750Saturable Absorption

Note: Expected Cmax values for 300 mg and 500 mg are extrapolated from the dose-proportional range (20-200 mg) for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Solubility and Permeability Assessment

Objective: To determine if the saturable absorption of this compound is due to poor solubility or transporter-mediated saturation.

Methodology:

  • Aqueous Solubility Determination:

    • Prepare solutions of this compound at various concentrations in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) at 37°C.

    • Concentrations should span the expected intraluminal concentrations at the 200 mg, 300 mg, and 500 mg doses.

    • Agitate the solutions for 24 hours to ensure equilibrium.

    • Filter the solutions and analyze the supernatant for this compound concentration using a validated HPLC method.

    • A sharp plateau in solubility as concentration increases would suggest solubility-limited absorption.

  • Caco-2 Cell Permeability Assay:

    • Culture Caco-2 cells on Transwell® inserts to form a confluent monolayer, which serves as a model of the intestinal epithelium.

    • Apply this compound at various concentrations (spanning the linear and saturation dose ranges) to the apical (AP) side of the monolayer.

    • At predetermined time points, collect samples from the basolateral (BL) side and quantify the amount of this compound that has permeated the monolayer.

    • Calculate the apparent permeability coefficient (Papp).

    • If the Papp value decreases as the apical concentration of this compound increases, it suggests the involvement of a saturable transport mechanism.

Frequently Asked Questions (FAQs)

Q1: We are observing a plateau in this compound plasma concentration at doses above 200 mg in our animal studies. What could be the reason?

A1: This phenomenon is consistent with findings from clinical studies and is referred to as saturable absorption.[1] The two primary hypotheses for this are:

  • Solubility Limitation: At higher doses, the concentration of this compound in the gastrointestinal tract may exceed its aqueous solubility, leading to precipitation and preventing further absorption.

  • Transporter Saturation: this compound's absorption from the gut into the bloodstream may rely on specific protein transporters. At high concentrations, these transporters can become saturated, creating a bottleneck for absorption.

Q2: How can we experimentally determine the cause of this compound's saturable absorption?

A2: A stepwise experimental approach can help elucidate the underlying mechanism. We recommend starting with in vitro assessments as outlined in our "Experimental Protocols" section. Determining the aqueous solubility of this compound in simulated GI fluids at relevant concentrations is a crucial first step. Following this, a Caco-2 cell permeability assay can help identify if a saturable transport process is involved.

Q3: Are there any formulation strategies that can help overcome the saturable absorption of this compound?

A3: Yes, several formulation strategies can be explored to improve the absorption of this compound at higher doses. A spray-dried dispersion (SDD) formulation of this compound has been developed, and its bioavailability is influenced by food in a dose-dependent manner.[2][3] This suggests that formulation can play a significant role. Other potential strategies include:

  • Amorphous Solid Dispersions: To enhance the aqueous solubility and dissolution rate.

  • Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): To improve solubilization in the GI tract.

  • Particle Size Reduction (Micronization/Nanoparticles): To increase the surface area for dissolution.

Q4: Does food intake affect the absorption of this compound, and could this be related to the saturable absorption?

A4: Yes, food has been shown to increase the bioavailability of this compound in a dose-dependent fashion.[1] For the spray-dried dispersion formulation, food decreased bioavailability at a 25 mg dose but increased it at a 200 mg dose.[3] This complex interaction suggests that food components may enhance the solubility of this compound at higher concentrations or potentially influence intestinal transporters. Understanding this food effect is crucial when designing experiments and interpreting data.

Visualizations

Potential Mechanisms of this compound Saturable Absorption cluster_gut Gastrointestinal Lumen cluster_blood Systemic Circulation High Dose this compound High Dose this compound Soluble this compound Soluble this compound High Dose this compound->Soluble this compound Dissolution Precipitated this compound Precipitated this compound Soluble this compound->Precipitated this compound Exceeds Solubility Transporter Intestinal Transporter Soluble this compound->Transporter Binding Transporter->Transporter Saturation Absorbed this compound Absorbed this compound Transporter->Absorbed this compound Transport

Caption: Potential pathways leading to saturable absorption of this compound at high doses.

Troubleshooting Workflow for this compound Saturable Absorption Start Start Observe Non-linear PK Observe Non-linear PK at High Doses Start->Observe Non-linear PK Hypothesize Cause Hypothesize Cause Observe Non-linear PK->Hypothesize Cause Solubility Issue Solubility Limitation Hypothesize Cause->Solubility Issue Poor Solubility? Transporter Issue Transporter Saturation Hypothesize Cause->Transporter Issue Transporter-mediated? Perform Solubility Assay In Vitro Solubility Assay (SGF/SIF) Solubility Issue->Perform Solubility Assay Perform Caco-2 Assay Caco-2 Permeability Assay Transporter Issue->Perform Caco-2 Assay Analyze Results Analyze Results Perform Solubility Assay->Analyze Results Perform Caco-2 Assay->Analyze Results Develop Formulation Develop Enabling Formulation (e.g., SDD, SEDDS) Analyze Results->Develop Formulation Re-evaluate in vivo Re-evaluate PK in vivo Develop Formulation->Re-evaluate in vivo End End Re-evaluate in vivo->End

References

mitigating bleeding side effects of milvexian in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing milvexian in animal studies, with a focus on mitigating potential bleeding side effects.

Frequently Asked Questions (FAQs)

Q1: What is the expected bleeding risk associated with this compound in animal models based on preclinical data?

A1: Preclinical studies, primarily in rabbit models, indicate that this compound has a wide therapeutic window with a limited impact on hemostasis.[1] It is an effective antithrombotic agent that does not significantly increase bleeding time, even when administered at doses that effectively prevent thrombosis or when used in combination with antiplatelet agents like aspirin.[1][2]

Q2: How does this compound's mechanism of action contribute to its lower bleeding risk profile?

A2: this compound is a direct, reversible inhibitor of Factor XIa (FXIa), a key component of the intrinsic pathway of blood coagulation.[1][3] By selectively targeting FXIa, this compound can prevent the formation of pathological clots while minimizing the risk of bleeding, a common side effect associated with anticoagulants that target Factor Xa or thrombin.[3][4] The extrinsic pathway, which is crucial for hemostasis in response to injury, remains largely unaffected.

Q3: What are the key pharmacodynamic markers to monitor when working with this compound?

A3: The most relevant pharmacodynamic marker for this compound is the activated partial thromboplastin time (aPTT). This compound causes a dose-dependent prolongation of aPTT.[1][5] In contrast, it has no significant effect on prothrombin time (PT) or thrombin time (TT).[5] Monitoring aPTT can provide a good indication of this compound's anticoagulant activity.

Q4: In which animal models has the bleeding profile of this compound been characterized?

A4: The bleeding profile of this compound has been most extensively characterized in rabbit models.[1][5] The primary assay used to assess bleeding is the cuticle bleeding time (BT).[1]

Troubleshooting Guide: Managing and Mitigating Bleeding Risk

While preclinical studies report a low incidence of bleeding with this compound, it is crucial to be prepared for unexpected events and to ensure experimental robustness.

Issue Potential Cause Recommended Action
Unexpected increase in cuticle bleeding time. 1. Surgical variability: Inconsistent transection of the nail quick. 2. Animal health: Underlying conditions affecting hemostasis. 3. Incorrect this compound dosage: Dosing error leading to higher than intended exposure.1. Refine surgical technique: Ensure a standardized and clean transection of the nail quick to produce a free flow of blood without excessive tissue damage. 2. Health screening: Thoroughly screen animals for any underlying health issues prior to the study. 3. Verify dose calculations and administration: Double-check all calculations, stock solution concentrations, and administration volumes.
Spontaneous hemorrhage observed at the surgical site (e.g., carotid artery). 1. Surgical trauma: Excessive vessel manipulation during the induction of thrombosis. 2. High anticoagulant effect: Potentially due to individual animal sensitivity or dosing error. 3. Combined anticoagulant effects: Unanticipated interaction if other compounds are co-administered.1. Minimize surgical trauma: Handle the carotid artery with care to avoid unintentional damage.[6] 2. Review dosing regimen: Consider a dose-response study to determine the optimal therapeutic window in your specific model. 3. Assess for drug interactions: If co-administering other agents, evaluate their potential impact on hemostasis.
Variability in aPTT results between animals in the same dose group. 1. Sample collection and processing: Improper blood collection technique, incorrect citrate-to-blood ratio, or delayed processing. 2. Reagent issues: Improperly stored or prepared aPTT reagents. 3. Individual animal differences: Biological variability in drug metabolism or response.1. Standardize blood handling: Ensure clean venipuncture and immediate mixing with citrate anticoagulant. Process plasma promptly according to established protocols.[7] 2. Quality control aPTT reagents: Use reagents from the same lot and perform quality control checks with control plasmas.[8] 3. Increase sample size: A larger number of animals per group can help account for biological variability.

Quantitative Data Summary

The following tables summarize the key quantitative data from animal studies on this compound.

Table 1: Effect of this compound on Thrombus Weight in a Rabbit Arteriovenous (AV) Shunt Model

This compound Dose (bolus + infusion)% Inhibition of Thrombus Weight (mean ± SEM)
0.25 + 0.17 mg/kg34.3 ± 7.9
1.0 + 0.67 mg/kg51.6 ± 6.8[4]
4.0 + 2.68 mg/kg66.9 ± 4.8[4]

Table 2: Effect of this compound on Activated Partial Thromboplastin Time (aPTT) in a Rabbit AV Shunt Model

This compound Dose (bolus + infusion)aPTT Fold Increase from Baseline
0.25 + 0.17 mg/kg1.54
1.0 + 0.67 mg/kg2.23
4.0 + 2.68 mg/kg3.12
(Data adapted from a study by Wong et al.)[9]

Table 3: Effect of this compound on Bleeding Time in a Rabbit Cuticle Bleeding Model

Treatment GroupBleeding Time Outcome
This compound (1 + 0.67 mg/kg+mg/kg/h) + Aspirin (4 mg/kg/h)Did not increase bleeding time versus aspirin monotherapy.[1]

Experimental Protocols

1. Rabbit Cuticle Bleeding Time (BT) Assay

  • Objective: To assess the effect of this compound on primary hemostasis.

  • Procedure:

    • Anesthetize the rabbit according to an approved institutional protocol. Position the animal in lateral recumbency.

    • Use a guillotine-type toenail clipper to make a clean transection of the nail just into the quick, ensuring a free flow of blood.

    • Start a stopwatch immediately upon transection.

    • Allow the nail to bleed freely.

    • Record the time until bleeding completely stops. This is the bleeding time.

    • After the measurement, cauterize the nail with a silver nitrate stick to prevent re-bleeding.

2. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rabbits

  • Objective: To evaluate the antithrombotic efficacy of this compound in an arterial thrombosis model.

  • Procedure:

    • Anesthetize the rabbit and isolate a section of the carotid artery.

    • Place a Doppler flow probe on the artery to monitor blood flow.

    • Administer this compound or vehicle via intravenous infusion.

    • After a set period of infusion, induce thrombosis by applying a filter paper saturated with FeCl₃ solution around the carotid artery, downstream of the flow probe.[6]

    • Monitor blood flow continuously. The time from FeCl₃ application to the cessation of blood flow (occlusion) is the primary endpoint.[6]

3. Activated Partial Thromboplastin Time (aPTT) Assay for Rabbit Plasma

  • Objective: To measure the in vitro anticoagulant effect of this compound.

  • Procedure:

    • Collect rabbit blood into a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • Prepare platelet-poor plasma (PPP) by double centrifugation.[7]

    • Pre-warm the PPP sample and aPTT reagent (containing a contact activator and phospholipids) to 37°C.[10]

    • Pipette equal volumes of PPP and aPTT reagent into a cuvette and incubate for a specified time (e.g., 3 minutes) at 37°C.[8][11]

    • Add pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.[8][11]

    • Record the time in seconds for a fibrin clot to form. This is the aPTT.[10]

Visualizations

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI Activation XIa FXIa XI->XIa IXa FIXa XIa->IXa Activation IX FIX IX->IXa Xa FXa IXa->Xa Tenase Complex TF Tissue Factor (TF) VIIa_TF FVIIa-TF Complex TF->VIIa_TF VII FVII VII->VIIa_TF VIIa_TF->Xa Activation X FX X->Xa Thrombin Thrombin (FIIa) Xa->Thrombin Prothrombinase Complex Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin This compound This compound This compound->XIa Inhibition experimental_workflow cluster_thrombosis FeCl₃-Induced Thrombosis Model cluster_bleeding Cuticle Bleeding Time Assay cluster_pd aPTT Assay AnimalPrep_T Animal Preparation (Anesthesia, Artery Isolation) DrugAdmin_T This compound/Vehicle Administration (IV) AnimalPrep_T->DrugAdmin_T ThrombusInduction Thrombus Induction (FeCl₃ Application) DrugAdmin_T->ThrombusInduction FlowMonitor Blood Flow Monitoring (Time to Occlusion) ThrombusInduction->FlowMonitor AnimalPrep_B Animal Preparation (Anesthesia) DrugAdmin_B This compound/Vehicle Administration AnimalPrep_B->DrugAdmin_B NailTransection Nail Quick Transection DrugAdmin_B->NailTransection BleedingMeasure Measure Time to Cessation of Bleeding NailTransection->BleedingMeasure BloodCollection Blood Collection (Citrated Tube) PlasmaPrep Platelet-Poor Plasma Preparation BloodCollection->PlasmaPrep Assay aPTT Measurement (Reagents + CaCl₂) PlasmaPrep->Assay

References

Validation & Comparative

A Preclinical Head-to-Head: Milvexian vs. Warfarin in Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of the preclinical performance of milvexian, a novel Factor XIa (FXIa) inhibitor, and warfarin, the long-standing vitamin K antagonist, in established thrombosis models. This analysis is based on published experimental data, offering insights into their respective antithrombotic efficacy and bleeding risk profiles.

At a Glance: Key Performance Indicators

The following tables summarize the quantitative data from preclinical studies, primarily in rabbit models of thrombosis. It is important to note that direct head-to-head studies are limited, and thus, this comparison is synthesized from multiple sources. Methodological differences between studies should be considered when interpreting these results.

Table 1: Efficacy in Arterial Thrombosis Models (Electrolytic-Induced Carotid Arterial Thrombosis - ECAT)
CompoundSpeciesDosing Regimen (Intravenous Bolus + Infusion)Thrombus Weight Reduction (%)Carotid Blood Flow Preservation (%)Coagulation Parameter Changes
This compound Rabbit0.063 + 0.04 mg/kg + mg/kg/h15 ± 1032 ± 6Dose-dependent ↑ in aPTT; No change in PT
0.25 + 0.17 mg/kg + mg/kg/h45 ± 254 ± 10
1 + 0.67 mg/kg + mg/kg/h70 ± 476 ± 5
Warfarin Rabbit1.5 mg/kg/day (oral, for 2 days)Significant antithrombotic effect (quantitative data on thrombus weight not specified)Not specifiedSignificant ↑ in Prothrombin Time

Note: The warfarin data is from a stasis-induced thrombosis model which has different dynamics than the ECAT model. Direct comparison of efficacy values should be made with caution.

Table 2: Efficacy in Venous Thrombosis Models (Arteriovenous - AV Shunt)
CompoundSpeciesDosing Regimen (Intravenous Bolus + Infusion)Thrombus Weight Reduction (%)Coagulation Parameter Changes
This compound Rabbit0.25 + 0.17 mg/kg + mg/kg/h34.3 ± 7.9Dose-dependent ↑ in aPTT; No change in PT or TT
1.0 + 0.67 mg/kg + mg/kg/h51.6 ± 6.8
4.0 + 2.68 mg/kg + mg/kg/h66.9 ± 4.8
Warfarin RabbitData from a comparable AV shunt model with quantitative thrombus weight reduction is not readily available in the searched literature. Studies in stasis models show a dose-dependent antithrombotic effect.[1]Not Available↑ in Prothrombin Time
Table 3: Safety Profile - Bleeding Time
CompoundSpeciesModelDosing RegimenBleeding Time (Fold Increase vs. Control)
This compound RabbitCuticle Bleeding Time1 + 0.67 mg/kg + mg/kg/h (IV) + AspirinNo significant increase versus aspirin alone
Warfarin RatTail TransectionDose achieving 80% antithrombotic effectSignificant increase in total bleeding time

Note: Bleeding time data for warfarin is from a rat model, which may not be directly comparable to the rabbit model used for this compound.

Mechanism of Action: A Tale of Two Pathways

This compound and warfarin achieve their anticoagulant effects through distinct mechanisms, targeting different points in the coagulation cascade.

This compound: Targeting the Intrinsic Pathway

This compound is a direct, reversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of coagulation. By selectively blocking FXIa, this compound is thought to prevent the amplification of thrombin generation, a critical step in thrombus formation, while potentially preserving initial hemostasis which is primarily driven by the extrinsic pathway.

Milvexian_Mechanism cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_extrinsic Extrinsic Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->FXIa inhibits TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa TF_FVIIa->FX activates Warfarin_Mechanism cluster_liver Liver cluster_coagulation Coagulation Cascade VKOR Vitamin K Epoxide Reductase (VKORC1) VitaminK_active Active Vitamin K (Reduced) VitaminK_inactive Inactive Vitamin K (Epoxide) VitaminK_inactive->VitaminK_active reduces Precursors Inactive Clotting Factor Precursors (II, VII, IX, X) VitaminK_active->Precursors activates ActiveFactors Active Clotting Factors (II, VII, IX, X) Precursors->ActiveFactors Thrombosis Thrombus Formation ActiveFactors->Thrombosis participate in Warfarin Warfarin Warfarin->VKOR inhibits Reduced_Synthesis Reduced Synthesis of Active Clotting Factors Warfarin_Effect Anticoagulant Effect ECAT_Workflow cluster_setup Surgical Preparation cluster_procedure Thrombosis Induction & Treatment cluster_analysis Endpoint Analysis Anesthesia Anesthetize Rabbit Carotid_Isolation Isolate Carotid Artery Anesthesia->Carotid_Isolation Flow_Probe Place Flow Probe Carotid_Isolation->Flow_Probe Drug_Admin Administer this compound, Warfarin, or Vehicle Flow_Probe->Drug_Admin Electrolytic_Injury Induce Injury with Electrode (e.g., 4mA for 3 min) Drug_Admin->Electrolytic_Injury Monitor_Flow Monitor Blood Flow (e.g., for 90 min) Electrolytic_Injury->Monitor_Flow Thrombus_Excision Excise Thrombus Monitor_Flow->Thrombus_Excision Blood_Sample Collect Blood Samples Monitor_Flow->Blood_Sample Thrombus_Weight Measure Thrombus Weight Thrombus_Excision->Thrombus_Weight Coagulation_Assays Perform aPTT, PT Assays Blood_Sample->Coagulation_Assays AV_Shunt_Workflow cluster_setup Surgical Preparation cluster_procedure Thrombosis Induction & Treatment cluster_analysis Endpoint Analysis Anesthesia Anesthetize Rabbit Vessel_Cannulation Cannulate Carotid Artery and Jugular Vein Anesthesia->Vessel_Cannulation Drug_Admin Administer this compound, Warfarin, or Vehicle Vessel_Cannulation->Drug_Admin AV_Shunt Connect Artery and Vein with Thrombogenic Shunt Drug_Admin->AV_Shunt Blood_Circulation Allow Blood to Circulate (e.g., for 40 min) AV_Shunt->Blood_Circulation Shunt_Removal Remove Shunt Blood_Circulation->Shunt_Removal Blood_Sample Collect Blood Samples Blood_Circulation->Blood_Sample Thrombus_Weight Measure Thrombus Weight Shunt_Removal->Thrombus_Weight Coagulation_Assays Perform aPTT, PT, TT Assays Blood_Sample->Coagulation_Assays Bleeding_Time_Workflow cluster_setup Preparation cluster_procedure Bleeding Time Measurement cluster_analysis Endpoint Anesthesia Anesthetize Rabbit Drug_Admin Administer Test Compound or Vehicle Anesthesia->Drug_Admin Cuticle_Transection Transect Toenail Cuticle Drug_Admin->Cuticle_Transection Start_Timer Start Timer Cuticle_Transection->Start_Timer Blot_Blood Blot Blood at Intervals Start_Timer->Blot_Blood Stop_Timer Stop Timer when Bleeding Ceases Blot_Blood->Stop_Timer Record_Time Record Bleeding Time Stop_Timer->Record_Time

References

Milvexian vs. Apixaban: A Head-to-Head Look at the Next Generation of Anticoagulants for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of anticoagulant therapy for atrial fibrillation (AF) is on the cusp of a potential paradigm shift with the development of milvexian, a novel oral Factor XIa (FXIa) inhibitor. This guide provides a comprehensive comparison of this compound and the established Factor Xa (FXa) inhibitor, apixaban, based on available clinical trial data and mechanistic profiles. The focus is on the ongoing head-to-head Phase III LIBREXIA-AF trial, which will provide the definitive comparison between these two agents.

Currently, direct oral anticoagulants (DOACs) like apixaban are the standard of care for stroke prevention in patients with atrial fibrillation.[1][2][3] However, the risk of bleeding remains a significant clinical concern.[1][2][3] this compound, by targeting a different point in the coagulation cascade, is hypothesized to offer a similar or better efficacy in preventing thromboembolic events with a reduced risk of bleeding compared to current DOACs.[1][2][3]

Comparative Clinical Trial Overview: LIBREXIA-AF

The pivotal study directly comparing this compound to apixaban in patients with atrial fibrillation is the LIBREXIA-AF trial (NCT05757869).[1][2][3][4] As this is an ongoing, event-driven trial, definitive results on the primary efficacy and safety endpoints are not yet available. The estimated primary completion date for the study is October 31, 2026.[4] However, the design and objectives of this landmark trial provide valuable insights into the potential positioning of this compound in the clinical landscape.

The choice of the this compound 100mg twice-daily dose for the LIBREXIA-AF trial was informed by preclinical data and the results of Phase II trials, AXIOMATIC-TKR and AXIOMATIC-SSP.[1][5]

Key Trial Design and Endpoints

The following table summarizes the key aspects of the LIBREXIA-AF trial.

FeatureLIBREXIA-AF Trial
Status Ongoing, Recruiting
Phase III
Study Design Randomized, double-blind, double-dummy, parallel-group, multicenter, event-driven, active-controlled
Patient Population Participants with atrial fibrillation or atrial flutter
Target Enrollment 15,500 participants
Intervention Arms This compound 100 mg twice daily vs. Apixaban (5 mg or 2.5 mg per label indication) twice daily
Primary Efficacy Objective To evaluate if this compound is non-inferior to apixaban for the prevention of the composite of stroke and systemic embolism.[1][2][3]
Primary Safety Objective To evaluate if this compound is superior to apixaban in reducing the endpoint of International Society of Thrombosis and Hemostasis (ISTH) major bleeding events and the composite of ISTH major and clinically relevant nonmajor (CRNM) bleeding events.[1][2][3]
Estimated Primary Completion October 31, 2026[4]

Experimental Protocols: LIBREXIA-AF Trial Methodology

The LIBREXIA-AF study employs a rigorous, double-blind, double-dummy design to minimize bias.[1][2][3] Participants are randomly assigned to receive either this compound or apixaban. To maintain blinding, patients in the this compound group also receive a placebo that matches apixaban, and patients in the apixaban group receive a placebo that matches this compound.

The trial is event-driven, meaning it will continue until a prespecified number of primary efficacy and safety events have occurred.[2][3] This ensures the study is adequately powered to detect a statistically significant difference between the two treatment arms. Participants will be followed until 430 primary efficacy outcome events and 530 principal safety events are observed.[2][3]

Visualizing the Research

LIBREXIA-AF Trial Workflow

The following diagram illustrates the key stages of the LIBREXIA-AF clinical trial.

LIBREXIA_AF_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (Double-Blind, Double-Dummy) cluster_followup Follow-up & Data Collection cluster_analysis Analysis p1 Patient with Atrial Fibrillation/Flutter p2 Informed Consent p1->p2 p3 Eligibility Assessment p2->p3 rand Randomization (1:1) p3->rand This compound This compound 100mg BID + Apixaban Placebo rand->this compound apixaban Apixaban (5mg or 2.5mg BID) + this compound Placebo rand->apixaban followup Follow-up until specified number of events This compound->followup apixaban->followup efficacy Primary Efficacy Endpoint: Stroke & Systemic Embolism followup->efficacy safety Primary Safety Endpoint: Major & CRNM Bleeding followup->safety analysis Statistical Analysis: Non-inferiority for Efficacy Superiority for Safety efficacy->analysis safety->analysis

Caption: Workflow of the LIBREXIA-AF clinical trial.

Mechanism of Action: A Tale of Two Factors

The fundamental difference between this compound and apixaban lies in their targets within the coagulation cascade. This distinction is the basis for the hypothesis that this compound may have a safer bleeding profile.

  • Apixaban is a direct inhibitor of Factor Xa (FXa).[6][7][8][9][10] FXa is a crucial enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, responsible for converting prothrombin to thrombin.[7][8][9] Thrombin then converts fibrinogen to fibrin, the key component of a blood clot.[7][9]

  • This compound is a direct inhibitor of Factor XIa (FXIa).[11][12][13] FXIa is a component of the intrinsic pathway and acts upstream of FXa.[12] The intrinsic pathway is thought to be more critical for the amplification of thrombin generation that leads to pathological thrombosis, while having a lesser role in hemostasis, the physiological process that stops bleeding. By selectively inhibiting FXIa, this compound is theorized to prevent thrombosis with less disruption to normal hemostasis.[12]

Signaling Pathway Comparison

The following diagram illustrates the distinct points of intervention for this compound and apixaban in the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIa Factor XIa XI->XIa IX Factor IX IXa Factor IXa IX->IXa XIa->IX X Factor X IXa->X TF Tissue Factor VII Factor VII TF->VII VIIa Factor VIIa VII->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin This compound This compound This compound->XIa apixaban Apixaban apixaban->Xa

References

A Comparative Guide to the Mechanisms of Action: Milvexian and Rivaroxaban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two anticoagulant agents: milvexian, a novel Factor XIa (FXIa) inhibitor, and rivaroxaban, an established direct Factor Xa (FXa) inhibitor. This document synthesizes available preclinical and clinical data to elucidate the distinct pharmacological profiles of these drugs, with a focus on their interaction with the coagulation cascade, their impact on thrombin generation, and the implications for their efficacy and safety profiles.

Introduction: Targeting Coagulation for Antithrombotic Therapy

Thrombotic disorders, including venous thromboembolism and arterial thrombosis, are leading causes of morbidity and mortality worldwide. Anticoagulant therapy is a cornerstone of prevention and treatment for these conditions. For decades, the therapeutic landscape was dominated by vitamin K antagonists. The advent of direct oral anticoagulants (DOACs), such as the FXa inhibitor rivaroxaban, marked a significant advancement, offering more predictable pharmacokinetics and a reduced need for routine monitoring.

However, the primary limitation of all current anticoagulants is the on-target risk of bleeding. This has spurred the development of a new generation of anticoagulants with the potential for an improved therapeutic window—effectively preventing thrombosis without a concomitant increase in bleeding risk. This compound, an orally bioavailable, small-molecule inhibitor of FXIa, represents one such promising agent. This guide will delve into the mechanistic differences between this compound and rivaroxaban, providing a framework for understanding their respective roles in the evolving field of anticoagulation.

Mechanism of Action: Distinct Targets in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Rivaroxaban and this compound exert their anticoagulant effects by targeting different key enzymes within this cascade.

Rivaroxaban , a selective, direct inhibitor of Factor Xa, acts at the convergence of the intrinsic and extrinsic pathways, in the common pathway.[1][2] Factor Xa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final effector enzyme in the coagulation cascade. By inhibiting both free and prothrombinase-bound FXa, rivaroxaban effectively attenuates the burst of thrombin generation, thereby preventing the formation of fibrin clots.[1]

This compound , in contrast, is an active-site, reversible inhibitor of Factor XIa, a key serine protease in the intrinsic pathway of coagulation.[3] Factor XI is activated by Factor XIIa and thrombin, and in turn, activates Factor IX. By inhibiting FXIa, this compound dampens the amplification of thrombin generation that is crucial for thrombus growth and stabilization, while potentially having a lesser impact on initial hemostasis, which is primarily driven by the extrinsic (tissue factor) pathway.[4][5][6]

The distinct points of intervention of this compound and rivaroxaban in the coagulation cascade are illustrated in the following diagram.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa VIII FVIIIa XIIa->XI XIa->IX X FX IXa->X Xa FXa X->Xa This compound This compound This compound->XIa Inhibition TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex VII FVII VIIa FVIIa TF_VIIa->X V FVa II Prothrombin (FII) IIa Thrombin (FIIa) II->IIa I Fibrinogen (FI) Ia Fibrin I->Ia Xa->II IIa->I rivaroxaban Rivaroxaban rivaroxaban->Xa Inhibition Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Comparison plasma Platelet-Poor Plasma tga Thrombin Generation Assay plasma->tga clotting Clotting Time Assays (aPTT, PT) plasma->clotting efficacy Antithrombotic Efficacy tga->efficacy clotting->efficacy animal_model Rabbit Model thrombosis_model AV Shunt Thrombosis animal_model->thrombosis_model bleeding_model Cuticle Bleeding Time animal_model->bleeding_model thrombosis_model->efficacy safety Bleeding Risk bleeding_model->safety comparison Comparative Profile (this compound vs. Rivaroxaban) efficacy->comparison safety->comparison Logical_Relationship cluster_this compound This compound's Proposed Advantage cluster_rivaroxaban Rivaroxaban's Mechanism This compound This compound intrinsic_inhibition Inhibition of Intrinsic Pathway (FXIa) This compound->intrinsic_inhibition rivaroxaban Rivaroxaban common_inhibition Inhibition of Common Pathway (FXa) rivaroxaban->common_inhibition hemostasis_sparing Preservation of Extrinsic Pathway-Mediated Hemostasis intrinsic_inhibition->hemostasis_sparing reduced_bleeding Potentially Lower Bleeding Risk hemostasis_sparing->reduced_bleeding broad_anticoagulation Broad Anticoagulant Effect common_inhibition->broad_anticoagulation bleeding_risk Inherent Bleeding Risk broad_anticoagulation->bleeding_risk

References

A Comparative Analysis of Factor XIa Inhibitors: Milvexian and Asundexian

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in anticoagulation therapy is being explored with the development of Factor XIa (FXIa) inhibitors, a novel class of drugs promising a safer alternative to traditional anticoagulants. This guide provides a detailed comparative analysis of two leading oral FXIa inhibitors, milvexian and asundexian, for researchers, scientists, and drug development professionals. By targeting FXIa, a key player in the intrinsic pathway of coagulation, these agents aim to uncouple antithrombotic efficacy from the bleeding risks that have long been a concern with existing therapies.

This compound, being developed by Bristol Myers Squibb and Janssen, and asundexian, from Bayer, are both small molecule, reversible, direct inhibitors of FXIa.[1][2][3] The rationale behind their development is rooted in the observation that individuals with a congenital deficiency in Factor XI are protected from thromboembolic events with a minimal increase in spontaneous bleeding.[4] This suggests that inhibiting FXIa could prevent thrombosis without significantly impairing hemostasis.[1][2]

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

Both this compound and asundexian exert their anticoagulant effect by selectively binding to and inhibiting Factor XIa, a serine protease that plays a crucial role in the amplification of thrombin generation. By blocking FXIa, these inhibitors interrupt the intrinsic coagulation cascade, a pathway primarily involved in the formation of pathological thrombi.[1][2] This targeted approach is distinct from that of direct oral anticoagulants (DOACs) like Factor Xa and thrombin inhibitors, which act on the common pathway of coagulation and are associated with a higher risk of bleeding.[1]

Figure 1: Coagulation cascade and the mechanism of action of FXIa inhibitors.

Preclinical Data: A Quantitative Comparison

Preclinical studies have provided valuable insights into the potency and selectivity of this compound and asundexian. These in vitro and in vivo experiments are crucial for understanding the fundamental pharmacological differences between these two investigational drugs.

ParameterThis compoundAsundexian
Mechanism of Action Reversible, direct Factor XIa inhibitorReversible, direct Factor XIa inhibitor
Ki (human FXIa) 0.11 nM[5]Not directly reported, but IC50 is ~1.0 nM and Ki ≈ IC50 in the assay used[6]
IC50 (human FXIa, buffer) Not reported1.0 nM[6]
Selectivity >5000-fold selectivity over related serine proteases (except chymotrypsin and plasma kallikrein)[5]High selectivity[5]
Effect on aPTT Concentration-dependent prolongation[5]Concentration-dependent prolongation[6]
Effect on PT Minimally affected[5]Not significantly affected
In Vivo Efficacy Demonstrated antithrombotic efficacy in rabbit models of arterial and venous thrombosis[5]Demonstrated antithrombotic efficacy in rabbit models of arterial and venous thrombosis[6]
Bleeding Risk (preclinical) Limited impact on hemostasis, even when combined with aspirin in rabbits[5]Did not increase bleeding times or blood loss in rabbit models, alone or in combination with antiplatelet drugs[6]

Clinical Development and Key Trial Results

Both this compound and asundexian have undergone extensive clinical evaluation in various thromboembolic indications. The following tables summarize the key findings from their respective Phase 2 and 3 clinical trial programs.

This compound Clinical Trial Data
TrialIndicationComparatorKey Efficacy FindingsKey Safety Findings
AXIOMATIC-TKR VTE prevention after total knee replacementEnoxaparinReduced the risk of postoperative VTE in a dose-dependent manner. At daily doses of at least 100 mg, VTE rates were significantly lower than with enoxaparin.[1]No increase in bleeding risk compared to enoxaparin. No major bleeds were observed in the this compound arms.[1]
AXIOMATIC-SSP Secondary stroke preventionPlaceboDid not show a dose-dependent reduction in the primary composite endpoint of symptomatic ischemic stroke and covert brain infarction. However, a ~30% relative risk reduction in symptomatic ischemic stroke was observed at several doses.[7]No increase in symptomatic intracranial hemorrhage or fatal bleeding compared to placebo, even with background dual antiplatelet therapy.[7]
Asundexian Clinical Trial Data
TrialIndicationComparatorKey Efficacy FindingsKey Safety Findings
PACIFIC-AF Atrial FibrillationApixabanNot powered for efficacy, but showed near-complete in-vivo FXIa inhibition.[8]Significantly lower rates of bleeding compared to apixaban.[8]
PACIFIC-STROKE Secondary stroke preventionPlaceboDid not significantly reduce the composite of covert brain infarction or ischemic stroke compared to placebo.[9]Did not increase the composite of major or clinically relevant non-major bleeding compared to placebo.[9]
OCEANIC-AF Atrial FibrillationApixabanTrial stopped prematurely due to inferior efficacy in preventing stroke and systemic embolism compared to apixaban.[10]Lower rates of major bleeding compared to apixaban.[10]

Experimental Protocols: A Closer Look at the Methodology

The evaluation of FXIa inhibitors relies on robust and reproducible experimental protocols. Below is a detailed methodology for a key in vitro experiment used to determine the potency of these compounds.

In Vitro Factor XIa Inhibition Assay (Fluorogenic)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of FXIa.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human Factor XIa.

Principle: The assay measures the cleavage of a fluorogenic peptide substrate by FXIa. In the absence of an inhibitor, FXIa cleaves the substrate, releasing a fluorophore that can be detected by a fluorescence plate reader. The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a decreased fluorescence signal. The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50%.

Materials:

  • Purified human Factor XIa

  • Fluorogenic FXIa substrate (e.g., a peptide substrate linked to 7-amino-4-methylcoumarin [AMC])

  • Assay buffer (e.g., Tris-buffered saline with calcium chloride and bovine serum albumin)

  • Test compound (e.g., this compound or asundexian) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme Preparation: Dilute the purified human FXIa to a working concentration in the assay buffer.

  • Assay Reaction: a. Add a fixed volume of the diluted test compound to the wells of the microplate. b. Add a fixed volume of the diluted FXIa enzyme to each well and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic FXIa substrate to each well.

  • Data Acquisition: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis: a. Calculate the rate of the enzymatic reaction (initial velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve. b. Plot the reaction rate as a function of the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for FXIa Inhibition Assay A Prepare serial dilutions of inhibitor (this compound or asundexian) B Add inhibitor dilutions to 96-well plate A->B C Add purified Factor XIa enzyme B->C D Incubate to allow inhibitor binding C->D E Add fluorogenic FXIa substrate to initiate reaction D->E F Measure fluorescence kinetically in a plate reader E->F G Calculate reaction rates F->G H Plot reaction rate vs. inhibitor concentration G->H I Determine IC50 value from the dose-response curve H->I

Figure 2: Generalized experimental workflow for an in vitro FXIa inhibition assay.

Conclusion and Future Directions

This compound and asundexian represent a promising new class of anticoagulants with the potential to offer a better safety profile, particularly with regard to bleeding risk, compared to currently available therapies. Preclinical data indicate that both are potent and selective inhibitors of Factor XIa. However, clinical trial results have been mixed. While both agents have demonstrated a favorable bleeding profile, the efficacy of asundexian in preventing stroke in patients with atrial fibrillation was found to be inferior to apixaban in the OCEANIC-AF trial, leading to its early termination.[10] The AXIOMATIC-SSP trial of this compound also did not meet its primary endpoint, though it showed a reduction in symptomatic ischemic strokes.[7]

These findings highlight the ongoing challenges in translating the theoretical benefits of FXIa inhibition into clear clinical efficacy across all indications. Further research and the results of ongoing and planned Phase 3 trials will be critical in defining the future role of this compound and asundexian in the landscape of antithrombotic therapy. The data presented in this guide provides a foundation for researchers and drug development professionals to critically evaluate these novel agents and their potential to address the unmet needs of patients at risk of thromboembolic events.

References

head-to-head comparison of milvexian and dabigatran in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two anticoagulant agents, milvexian and dabigatran. This compound is an investigational, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa), a key component of the intrinsic pathway of the coagulation cascade. Dabigatran is an established oral direct thrombin inhibitor (DTI) that targets the final common pathway of coagulation. This document summarizes key quantitative data, provides detailed experimental methodologies for cited assays, and includes visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of their respective in vitro profiles.

Data Presentation: Quantitative In Vitro Comparison

The following table summarizes the key in vitro parameters for this compound and dabigatran based on published experimental data.

ParameterThis compoundDabigatranReference(s)
Target Factor XIa (FXIa)Thrombin (Factor IIa)[1][2]
Mechanism of Action Reversible, direct, active-site inhibitorReversible, direct, competitive inhibitor[1][2]
Inhibition Constant (Ki) for Human Target 0.11 nM4.5 nM[1]
Half-maximal Inhibitory Concentration (IC50) for Target Not explicitly found9.3 nM
Activated Partial Thromboplastin Time (aPTT) Prolongation Concentration-dependent; 2-fold increase at 0.44 µM - 2.1 µMConcentration-dependent; doubling at 0.23 µM[3]
Thrombin Generation Assay (TGA) - IC50 Not explicitly found0.56 µM (for ETP inhibition)
Selectivity >5000-fold selectivity over related serine proteases, except for plasma kallikrein (Ki = 44 nM) and chymotrypsin (Ki = 35 nM)Inhibits human and mouse trypsin isoforms (Ki range 10–79 nM)[1][4]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using the Graphviz DOT language.

Coagulation Cascade and Inhibition Points

This diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the specific targets of this compound (Factor XIa) and dabigatran (Thrombin).

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI XIa FXIa XI->XIa IX FIX XIa->IX Ca2+ IXa FIXa IX->IXa Ca2+, PL X_intrinsic FX IXa->X_intrinsic FVIIIa, Ca2+, PL VIIIa FVIIIa Xa FXa X_intrinsic->Xa TF Tissue Factor (TF) VIIa FVIIa TF->VIIa Ca2+ VII FVII VII->VIIa X_extrinsic FX VIIa->X_extrinsic TF, Ca2+ X_extrinsic->Xa Thrombin Thrombin (FIIa) Xa->Thrombin FVa, Ca2+, PL Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen XIIIa FXIIIa Thrombin->XIIIa Fibrin Fibrin Fibrinogen->Fibrin Crosslinked_Fibrin Cross-linked Fibrin Fibrin->Crosslinked_Fibrin FXIIIa This compound This compound This compound->XIa Dabigatran Dabigatran Dabigatran->Thrombin

Coagulation cascade with inhibition sites.
Experimental Workflow: Determination of Inhibition Constant (Ki)

This diagram outlines a typical workflow for determining the Ki of a reversible enzyme inhibitor.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution (e.g., FXIa or Thrombin) Incubate Incubate Enzyme with Varying Inhibitor Concentrations Enzyme->Incubate Substrate Prepare Substrate Solution (Chromogenic or Fluorogenic) Inhibitor Prepare Serial Dilutions of Inhibitor (this compound or Dabigatran) Inhibitor->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Measure Measure Reaction Velocity (e.g., Absorbance/Fluorescence change over time) Add_Substrate->Measure Plot Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk, or Dixon plots) Measure->Plot Calculate Calculate Ki using Non-linear Regression or Appropriate Equations Plot->Calculate

Workflow for Ki determination.
Experimental Workflow: Activated Partial Thromboplastin Time (aPTT) Assay

This diagram illustrates the key steps involved in performing an aPTT assay.

aPTT_Workflow cluster_sample Sample Preparation cluster_assay Assay Procedure Collect_Blood Collect Blood in Citrated Tube Centrifuge Centrifuge to obtain Platelet-Poor Plasma (PPP) Collect_Blood->Centrifuge Incubate_PPP Incubate PPP with aPTT Reagent (Activator + Phospholipids) and Inhibitor (this compound or Dabigatran) Centrifuge->Incubate_PPP Add_Calcium Add CaCl2 to Initiate Clotting Incubate_PPP->Add_Calcium Measure_Time Measure Time to Clot Formation Add_Calcium->Measure_Time

References

Assessing the Reproducibility of Milvexian's Antithrombotic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antithrombotic effects of milvexian, a novel oral Factor XIa (FXIa) inhibitor, with other FXIa inhibitors and traditional anticoagulants. The data presented is compiled from publicly available preclinical and clinical trial results to aid in the objective assessment of its reproducibility and therapeutic potential.

Executive Summary

This compound is an investigational oral anticoagulant that selectively inhibits Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade. This targeted mechanism is hypothesized to reduce the risk of thrombosis with a lower propensity for bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin. This guide evaluates the existing evidence for this compound's antithrombotic efficacy and safety profile in comparison to other emerging and established therapies.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize key quantitative data from clinical trials involving this compound and its comparators.

Table 1: Prevention of Venous Thromboembolism (VTE) in Total Knee Replacement (TKR)
Drug/DoseTrialPrimary Efficacy Outcome (VTE Incidence)Primary Safety Outcome (Major or CRNM* Bleeding)Comparator (VTE Incidence)Comparator (Major or CRNM* Bleeding)
This compound AXIOMATIC-TKR Enoxaparin 40 mg once daily
25 mg twice daily21%[1]0%[2]21%[1]2%[2]
50 mg twice daily11%[1]1%[2]
100 mg twice daily9%[1]1%[2]
200 mg twice daily8%[1]1%[2]
200 mg once daily7%[3]1%[2]
Osocimab FOXTROT Enoxaparin
1.8 mg/kg (preoperative)Met superiority criteria vs. enoxaparin[3]4.7%[3]5.9%

*CRNM: Clinically Relevant Non-Major Bleeding

Table 2: Secondary Prevention of Stroke
Drug/DoseTrialPrimary Efficacy Outcome (Symptomatic Ischemic Stroke or Covert Brain Infarction)Primary Safety Outcome (Major Bleeding)Comparator (Symptomatic Ischemic Stroke or Covert Brain Infarction)Comparator (Major Bleeding)
This compound AXIOMATIC-SSP No significant dose-response observed[4]Did not meaningfully increase risk[4]Placebo
25 mg once daily16.7%[4]16.8%[4]
25 mg twice daily16.6%[4]
50 mg twice daily15.6%[4]
100 mg twice daily15.4%[4]
200 mg twice daily15.3%[4]
Table 3: Stroke Prevention in Atrial Fibrillation (AF)
Drug/DoseTrialPrimary Efficacy Outcome (Stroke or Systemic Embolism)Primary Safety Outcome (Major or CRNM* Bleeding)Comparator (Stroke or Systemic Embolism)Comparator (Major or CRNM* Bleeding)
Asundexian OCEANIC-AF Inferior to apixaban (HR 3.79)[5]Lower than apixaban (HR 0.32 for major bleeding)[6]Apixaban
50 mg once daily1.3%[5]0.2% (major bleeding)[6]0.4%[5]0.7% (major bleeding)[6]
Abelacimab AZALEA-TIMI 71 Non-significant trend towards higher rates vs. rivaroxaban[7]Significantly lower than rivaroxabanRivaroxaban
90 mg once monthly1.36 per 100 person-years[8]2.6 per 100 person-years[7]0.83 per 100 person-years[8]8.4 per 100 person-years[7]
150 mg once monthly1.21 per 100 person-years[8]3.2 per 100 person-years[7]

*CRNM: Clinically Relevant Non-Major Bleeding

Experimental Protocols

Detailed methodologies for key preclinical experiments are crucial for assessing the reproducibility of antithrombotic effects.

Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis

This model is utilized to evaluate the in vivo efficacy of anticoagulants in preventing venous thrombosis.

  • Animal Preparation: Male New Zealand White rabbits are anesthetized.

  • Shunt Creation: An arteriovenous shunt is created by connecting the carotid artery to the jugular vein using a silicone tube containing a cotton thread. The thread provides a thrombogenic surface.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously as a bolus followed by a continuous infusion.

  • Thrombosis Induction and Measurement: Blood is allowed to circulate through the shunt for a specified period (e.g., 40 minutes).

  • Endpoint Analysis: After the circulation period, the shunt is removed, and the cotton thread with the thrombus is carefully extracted and weighed. The reduction in thrombus weight in the drug-treated group compared to the vehicle group indicates the antithrombotic efficacy.

  • Pharmacodynamic Assessments: Blood samples are collected to measure pharmacodynamic markers such as activated partial thromboplastin time (aPTT) and prothrombin time (PT).

Electrically Mediated Carotid Arterial Thrombosis (ECAT) Model

This model is employed to assess the prevention of arterial thrombosis.

  • Animal Preparation: Male New Zealand White rabbits are anesthetized.

  • Surgical Procedure: The common carotid artery is isolated.

  • Thrombosis Induction: An electrical current is applied to the external surface of the carotid artery for a defined duration to induce endothelial injury and subsequent thrombus formation.[9]

  • Drug Administration: The test compound or vehicle is administered, typically as an intravenous infusion, prior to the electrical injury.

  • Blood Flow Monitoring: A flow probe is placed on the artery to continuously monitor blood flow. A decrease in blood flow indicates thrombus formation and vessel occlusion.

  • Endpoint Analysis: The primary endpoints are the maintenance of carotid blood flow and the final weight of the thrombus formed in the injured arterial segment.

Mandatory Visualization

Signaling Pathways

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates (with Factor VIIIa) Factor Xa Factor Xa Factor X->Factor Xa Asundexian Asundexian Asundexian->Factor XIa inhibits Abelacimab Abelacimab Abelacimab->Factor XI inhibits Abelacimab->Factor XIa inhibits Osocimab Osocimab Osocimab->Factor XIa inhibits This compound This compound This compound->Factor XIa inhibits Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII activates Factor VIIa Factor VIIa Factor VII->Factor VIIa Factor VIIa->Factor X activates Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) activates (with Factor Va) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) converts Fibrin Fibrin Fibrinogen (I)->Fibrin Enoxaparin (LMWH) Enoxaparin (LMWH) Enoxaparin (LMWH)->Factor Xa inhibits (via Antithrombin) Enoxaparin (LMWH)->Thrombin (IIa) inhibits (via Antithrombin) Apixaban/Rivaroxaban Apixaban/Rivaroxaban Apixaban/Rivaroxaban->Factor Xa inhibit

Caption: Simplified coagulation cascade showing the points of intervention for this compound, other FXI/XIa inhibitors, and traditional anticoagulants.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment Animal_Model Select Animal Model (e.g., Rabbit AV Shunt, ECAT) Drug_Admin Administer this compound or Comparator Animal_Model->Drug_Admin Thrombosis_Induction Induce Thrombosis (e.g., Electrical Injury, Thrombogenic Surface) Drug_Admin->Thrombosis_Induction Data_Collection Collect Data (Thrombus Weight, Blood Flow) Thrombosis_Induction->Data_Collection Analysis Analyze Efficacy and Safety Data_Collection->Analysis Phase_I Phase I Trials (Safety, PK/PD in Healthy Volunteers) Analysis->Phase_I Informs Phase_II Phase II Trials (Dose-Ranging, Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III Regulatory_Review Regulatory Review and Approval Phase_III->Regulatory_Review

Caption: General experimental workflow for assessing the antithrombotic effects of a novel anticoagulant from preclinical to clinical phases.

Conclusion

The available data suggests that this compound demonstrates a dose-dependent antithrombotic effect in both preclinical models and clinical settings, particularly in the prevention of VTE following major orthopedic surgery. A key aspect of its potential therapeutic advantage lies in the hypothesis that inhibiting Factor XIa may uncouple antithrombotic efficacy from bleeding risk. The clinical trial data, particularly from the AXIOMATIC-TKR study, provides evidence supporting a favorable bleeding profile for this compound compared to enoxaparin.[2][10]

However, the AXIOMATIC-SSP trial in secondary stroke prevention did not show a significant dose-response for the primary efficacy endpoint, highlighting the complexity of thrombosis in different clinical scenarios.[4] Furthermore, the comparison with other novel anticoagulants targeting the intrinsic pathway, such as asundexian and abelacimab, reveals a competitive landscape where the optimal balance of efficacy and safety is still being defined. The OCEANIC-AF trial, for instance, showed asundexian to be inferior to apixaban in preventing stroke in AF patients, despite a lower bleeding risk.[5][11] In contrast, the AZALEA-TIMI 71 trial demonstrated a significant reduction in bleeding with abelacimab compared to rivaroxaban in a similar patient population, though with a non-significant trend towards higher ischemic events.[7][8]

For researchers and drug development professionals, the reproducibility of this compound's antithrombotic effects appears robust in the context of VTE prevention. Further large-scale Phase III trials are necessary to definitively establish its efficacy and safety across a broader range of thrombotic disorders and to fully elucidate its comparative effectiveness against both traditional and other novel anticoagulants. The detailed experimental protocols provided in this guide can serve as a basis for designing further studies to independently verify and expand upon the existing findings.

References

cross-validation of different coagulation assays for measuring milvexian activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different coagulation assays for the measurement of milvexian activity. This compound is an oral, direct-acting inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3][4] Accurate measurement of its anticoagulant effect is crucial for both clinical development and research applications. This document outlines the performance of various assays, supported by experimental data, to guide the selection of the most appropriate method for assessing this compound's pharmacodynamic effects.

Executive Summary

The activated Partial Thromboplastin Time (aPTT) assay is the most responsive and widely utilized method for monitoring the anticoagulant activity of this compound.[2][3][5] The sensitivity of the aPTT assay, however, is highly dependent on the choice of reagent, with those containing kaolin or ellagic acid as contact activators demonstrating the highest sensitivity.[2][6] In contrast, the Prothrombin Time (PT) assay shows minimal to no response to this compound, which is consistent with its mechanism of targeting the intrinsic pathway.[3][7] The utility of the dilute Prothrombin Time (dPT) and the anti-Factor Xa (anti-FXa) assays for measuring this compound activity is not well-established and is likely limited due to their targets within the coagulation cascade.

Data Presentation: Comparison of aPTT Reagent Sensitivity to this compound

The following table summarizes the sensitivity of six commercially available aPTT reagents to this compound, as determined by the concentration required to double the baseline clotting time (EC2x). A lower EC2x value indicates higher sensitivity.

aPTT Reagent ActivatorPhospholipid CompositionMean EC2x (μM)Coefficient of Variation (%)
Ellagic AcidPurified Soy Phosphatides0.85.6 - 7.9
KaolinCephalin0.97.1 - 8.0
SilicaSynthetic Phospholipids1.5Not Reported
SilicaNatural & Synthetic Phospholipids1.8Not Reported
Ellagic AcidSynthetic Phospholipids2.0Not Reported
SilicaRabbit Brain Phospholipids2.5Not Reported

Data adapted from a study evaluating the sensitivity of commercial aPTT reagents to this compound in platelet-poor plasma from healthy adult volunteers.[2][6]

Signaling Pathways and Assay Targets

The following diagram illustrates the coagulation cascade and the points of action for this compound and various coagulation assays.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa VIII FVIII VIIIa FVIIIa VIII->VIIIa XIIa->XI XIa->IX X FX IXa->X + FVIIIa TF Tissue Factor VIIa FVIIa TF->VIIa + FVII VII FVII VIIa->X Xa FXa X->Xa V FV Va FVa V->Va Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Xa->Prothrombin + FVa Thrombin->XI Thrombin->VIII Thrombin->V Thrombin->Fibrinogen This compound This compound This compound->XIa aPTT aPTT Assay aPTT->XII aPTT->XI aPTT->IX aPTT->VIII PT_dPT PT / dPT Assays PT_dPT->VII AntiFXa Anti-FXa Assay AntiFXa->Xa

Caption: Coagulation cascade showing the site of action for this compound and the pathways measured by different assays.

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay for this compound

This protocol is adapted from methodologies used in studies evaluating the pharmacodynamic effects of this compound.[2][6]

1. Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. In the presence of an FXIa inhibitor like this compound, the time to clot formation is prolonged in a dose-dependent manner.[3][5]

2. Materials:

  • Platelet-poor plasma (PPP) from citrated whole blood.

  • This compound standard solutions of known concentrations.

  • aPTT reagent (containing a contact activator like kaolin or ellagic acid and phospholipids).

  • Calcium chloride (CaCl2) solution (typically 25 mM).

  • Coagulation analyzer.

  • Control plasmas (normal and abnormal).

3. Sample Preparation:

  • Prepare platelet-poor plasma by centrifuging citrated whole blood at approximately 1500 x g for 15 minutes.

  • Spike the PPP with known concentrations of this compound or vehicle (e.g., DMSO) to generate a standard curve.

4. Procedure:

  • Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

  • Pipette a specific volume of the plasma sample (spiked with this compound or control) into a cuvette within the coagulation analyzer.

  • Add the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

  • Initiate the clotting reaction by adding the pre-warmed CaCl2 solution.

  • The coagulation analyzer will measure the time taken for a fibrin clot to form.

5. Data Analysis:

  • A standard curve is generated by plotting the aPTT clotting time (in seconds) against the corresponding this compound concentration.

  • The anticoagulant effect of this compound in unknown samples can be quantified by interpolating their aPTT values on the standard curve.

  • Results can also be expressed as a ratio of the patient's aPTT to the mean normal aPTT.

Dilute Prothrombin Time (dPT) and Anti-Factor Xa (anti-FXa) Assays

While the aPTT is the primary pharmacodynamic assay for this compound, a brief discussion of dPT and anti-FXa assays is warranted.

  • Dilute Prothrombin Time (dPT): The dPT assay is a modification of the PT test that increases its sensitivity to phospholipid-dependent inhibitors of the extrinsic pathway, primarily lupus anticoagulants.[8] Since this compound targets the intrinsic pathway, the dPT is not expected to be a sensitive measure of its activity.

  • Anti-Factor Xa (anti-FXa) Assay: This chromogenic assay is designed to measure the activity of drugs that inhibit Factor Xa.[9] As this compound is a highly selective inhibitor of Factor XIa, the standard anti-FXa assay is not an appropriate method for quantifying its anticoagulant effect. A specific chromogenic anti-FXIa assay would be required for this purpose but is not yet widely available for routine monitoring.

Experimental Workflow

The following diagram outlines the general workflow for the cross-validation of coagulation assays for measuring this compound activity.

cluster_prep Sample Preparation cluster_assays Coagulation Assays cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) PPP Platelet-Poor Plasma (PPP) Preparation (Centrifugation) Blood->PPP Spike Spiking of PPP with known this compound concentrations PPP->Spike aPTT aPTT Assay Spike->aPTT dPT dPT Assay Spike->dPT AntiFXa Anti-FXa Assay Spike->AntiFXa StdCurve Generation of Standard Curves (Clotting Time vs. [this compound]) aPTT->StdCurve dPT->StdCurve AntiFXa->StdCurve Compare Comparison of Assay Performance (Sensitivity, Linearity, Precision) StdCurve->Compare Validation Cross-Validation of Results Compare->Validation

Caption: General workflow for the in vitro cross-validation of coagulation assays for this compound.

Conclusion

For the accurate and sensitive measurement of this compound's anticoagulant activity, the activated Partial Thromboplastin Time (aPTT) assay is the recommended method. The choice of aPTT reagent is critical, with formulations containing kaolin or ellagic acid activators providing the most robust response. The Prothrombin Time (PT), dilute Prothrombin Time (dPT), and anti-Factor Xa (anti-FXa) assays are not suitable for monitoring this compound due to its specific mechanism of action as a Factor XIa inhibitor. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in the effective assessment of this compound's pharmacodynamic profile.

References

Milvexian vs. Placebo in Patients on Dual Antiplatelet Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the efficacy and safety of the investigational Factor XIa inhibitor, milvexian, when added to dual antiplatelet therapy (DAPT) in patients following an acute non-cardioembolic ischemic stroke or transient ischemic attack (TIA).

This guide provides a comprehensive comparison of this compound and placebo based on the pivotal Phase 2 AXIOMATIC-SSP clinical trial. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data, protocols, and the underlying mechanism of action.

Efficacy and Safety Data

The AXIOMATIC-SSP trial evaluated five different dosing regimens of this compound against a placebo in patients who were also receiving standard dual antiplatelet therapy (aspirin and clopidogrel). The primary efficacy endpoint was a composite of new symptomatic ischemic stroke and new covert brain infarction detected by MRI at 90 days. The principal safety outcome was major bleeding.[1][2]

Outcome at 90 DaysPlacebo (n=682)This compound 25 mg QD (n=325)This compound 25 mg BID (n=313)This compound 50 mg BID (n=325)This compound 100 mg BID (n=306)This compound 200 mg BID (n=344)
Primary Efficacy Endpoint
Symptomatic Ischemic Stroke or Covert Brain Infarction (%)16.8%16.7%16.6%15.6%15.4%15.3%
Key Secondary and Safety Endpoints
Symptomatic Ischemic Stroke (%)6%4-5%4-5%4-5%4-5%8%
Major Bleeding (BARC Type 3 or 5) (%)1%1%1%2%2%1%
Any Bleeding (BARC) (%)7.9%10.8%8.6%12.3%13.1%10.2%

Data sourced from the AXIOMATIC-SSP trial results published in The Lancet Neurology and presented at the European Society of Cardiology Congress 2022.[1][3][4]

The trial did not show a significant dose-dependent reduction in the primary composite endpoint of symptomatic ischemic stroke or covert brain infarction.[3][4] However, a prespecified secondary analysis suggested a numerical reduction in symptomatic ischemic strokes at the lower to mid doses of this compound compared to placebo, with the exception of the highest dose.[4] Importantly, there was no meaningful increase in the risk of major bleeding with this compound compared to placebo.[3]

Experimental Protocols

AXIOMATIC-SSP Trial Design

The AXIOMATIC-SSP (Antithrombotic Treatment with Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events for Secondary Stroke Prevention) was a Phase 2, international, randomized, double-blind, placebo-controlled, dose-finding trial.[3][5]

  • Patient Population: The study enrolled 2,366 participants aged 40 years or older who had experienced an acute (within 48 hours) non-cardioembolic ischemic stroke or a high-risk TIA.[3][5] Key inclusion criteria included a National Institutes of Health Stroke Scale (NIHSS) score of 7 or less and an ABCD2 score of 6 or greater for TIA patients.[2][6]

  • Treatment Arms: Participants were randomly assigned in a 1:1:1:1:1:2 ratio to receive one of five doses of this compound (25 mg once daily, 25 mg twice daily, 50 mg twice daily, 100 mg twice daily, or 200 mg twice daily) or a matching placebo for 90 days.[3][5]

  • Background Therapy: All participants received standard-of-care dual antiplatelet therapy, consisting of clopidogrel 75 mg daily for the first 21 days and aspirin 100 mg daily for the entire 90-day period.[3][5]

  • Endpoints: The primary efficacy endpoint was the composite of new symptomatic ischemic stroke or new covert brain infarction detected by MRI at day 90.[1][2] The main safety outcome was major bleeding, as defined by the Bleeding Academic Research Consortium (BARC) criteria (Type 3 or 5).[2]

Mechanism of Action and Experimental Workflow

Signaling Pathway of this compound

This compound is an oral, small-molecule inhibitor of Factor XIa (FXIa).[3] By selectively targeting FXIa, this compound inhibits the intrinsic pathway of the coagulation cascade. This pathway is believed to be more critical for the development of thrombosis than for maintaining hemostasis, which may explain the observed potential for antithrombotic efficacy with a lower risk of bleeding compared to anticoagulants that target downstream factors like Factor Xa or thrombin.[3]

Milvexian_Mechanism cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Contact\nActivation Contact Activation FXII FXII Contact\nActivation->FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX FIXa FIXa FIX->FIXa FX FX FIXa->FX FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot\n(Thrombosis) Fibrin Clot (Thrombosis) Fibrinogen->Fibrin Clot\n(Thrombosis) This compound This compound This compound->FXIa Inhibition AXIOMATIC_SSP_Workflow *DAPT: Clopidogrel (21 days) + Aspirin (90 days) cluster_enrollment Patient Enrollment cluster_followup Follow-up and Analysis Screening Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Met Screening->Inclusion_Exclusion Randomization Randomization (1:1:1:1:1:2) Inclusion_Exclusion->Randomization Placebo Placebo + DAPT* Randomization->Placebo Milvexian_25_QD This compound 25mg QD + DAPT* Randomization->Milvexian_25_QD Milvexian_25_BID This compound 25mg BID + DAPT* Randomization->Milvexian_25_BID Milvexian_50_BID This compound 50mg BID + DAPT* Randomization->Milvexian_50_BID Milvexian_100_BID This compound 100mg BID + DAPT* Randomization->Milvexian_100_BID Milvexian_200_BID This compound 200mg BID + DAPT* Randomization->Milvexian_200_BID Day_90_Visit Day 90 Visit & MRI Placebo->Day_90_Visit Milvexian_25_QD->Day_90_Visit Milvexian_25_BID->Day_90_Visit Milvexian_50_BID->Day_90_Visit Milvexian_100_BID->Day_90_Visit Milvexian_200_BID->Day_90_Visit Efficacy_Endpoint Primary Efficacy Endpoint Assessment (Ischemic Stroke or Covert Brain Infarction) Day_90_Visit->Efficacy_Endpoint Safety_Endpoint Safety Endpoint Assessment (Major Bleeding) Day_90_Visit->Safety_Endpoint Data_Analysis Statistical Analysis Efficacy_Endpoint->Data_Analysis Safety_Endpoint->Data_Analysis

References

Milvexian: A New Frontier in Anticoagulation with a Focus on Bleeding Risk Reduction

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the novel Factor XIa inhibitor, milvexian, against established direct oral anticoagulants (DOACs) reveals a promising safety profile, particularly concerning bleeding events. This guide synthesizes available clinical trial data, delves into the experimental protocols, and visually contrasts the mechanisms of action to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The quest for safer anticoagulants has led to the development of a new class of drugs targeting Factor XIa, a key component of the intrinsic pathway of blood coagulation. This compound, an oral Factor XIa inhibitor, is at the forefront of this innovation, with Phase 2 clinical trial data suggesting a dissociation between its antithrombotic efficacy and the risk of bleeding, a significant concern with current DOACs that target Factor Xa or thrombin.

Comparative Analysis of Bleeding Risk: this compound vs. Standard DOACs

An indirect comparison of bleeding rates from key clinical trials highlights the potential safety advantages of this compound. The following tables summarize the incidence of major and clinically relevant non-major (CRNM) bleeding events for this compound and other widely used DOACs. It is important to note that these are not head-to-head comparisons and patient populations and trial designs may differ.

Table 1: Bleeding Risk of this compound in Phase 2 Clinical Trials

Clinical TrialIndicationThis compound DosageComparatorMajor BleedingMajor or CRNM Bleeding
AXIOMATIC-TKR Venous Thromboembolism (VTE) Prevention after Total Knee ReplacementVarious dosesEnoxaparin 40mg once daily0%1%
AXIOMATIC-SSP Secondary Stroke PreventionVarious doses (on background antiplatelet therapy)Placebo (on background antiplatelet therapy)1-2%Not Reported

Table 2: Bleeding Risk of Other DOACs in Pivotal Clinical Trials

Drug (Trial)IndicationComparatorMajor Bleeding (Annualized Rate)Major or CRNM Bleeding (Annualized Rate)
Apixaban (ARISTOTLE)Atrial FibrillationWarfarin2.13%4.07%
Rivaroxaban (ROCKET AF)Atrial FibrillationWarfarin3.6%14.9%
Edoxaban (ENGAGE AF-TIMI 48)Atrial FibrillationWarfarin2.75% (60mg dose)Not Reported Separately
Dabigatran (RE-LY)Atrial FibrillationWarfarin3.11% (150mg dose)Not Reported Separately

Unraveling the Mechanism: A Tale of Two Pathways

The differential bleeding risk between this compound and other DOACs can be attributed to their distinct targets within the coagulation cascade. While Factor Xa and thrombin are central to both physiological hemostasis (the process that stops bleeding at the site of injury) and pathological thrombosis, Factor XIa is believed to play a more significant role in the amplification of thrombus formation with a lesser role in initial hemostasis. By selectively inhibiting Factor XIa, this compound is hypothesized to uncouple antithrombotic efficacy from bleeding risk.

Coagulation cascade showing the distinct targets of this compound and other DOACs.

Deep Dive into Experimental Protocols

A nuanced comparison of bleeding risk requires a thorough understanding of the methodologies employed in the respective clinical trials.

This compound: AXIOMATIC-TKR and AXIOMATIC-SSP Trial Protocols
  • AXIOMATIC-TKR: This Phase 2, randomized, open-label, parallel-group, dose-ranging multicenter study evaluated the efficacy and safety of this compound for the prevention of VTE in patients undergoing elective total knee replacement surgery.[1] Patients were randomized to receive one of seven postoperative regimens of this compound or enoxaparin (40 mg once daily). The primary efficacy outcome was the composite of asymptomatic deep-vein thrombosis, confirmed symptomatic VTE, or death from any cause. The principal safety outcome was any bleeding, defined as a composite of major, clinically relevant nonmajor, and minimal bleeding.[2] Major bleeding was defined according to the International Society on Thrombosis and Haemostasis (ISTH) criteria.[2]

  • AXIOMATIC-SSP: This Phase 2, international, randomized, double-blind, placebo-controlled, dose-finding trial assessed the safety and efficacy of five doses of this compound compared with placebo in patients with a recent ischemic stroke or transient ischemic attack (TIA) who were also receiving background single or dual antiplatelet therapy.[3] The primary efficacy endpoint was the composite of ischemic stroke or covert brain infarction on MRI at 90 days. The main safety outcome was major bleeding, defined as type 3 or 5 bleeding according to the Bleeding Academic Research Consortium (BARC) criteria.[4]

DOACs: Pivotal Trial Protocols
  • Apixaban (ARISTOTLE): This randomized, double-blind trial compared apixaban with warfarin for the prevention of stroke or systemic embolism in patients with atrial fibrillation and at least one additional risk factor for stroke.[5] The primary safety outcome was major bleeding, defined according to the ISTH criteria.[6] Clinically relevant non-major (CRNM) bleeding was defined as overt bleeding not meeting the criteria for major bleeding but requiring medical intervention, an unscheduled visit, temporary cessation of the study drug, or was associated with discomfort or impairment of daily activities.[7]

  • Rivaroxaban (ROCKET AF): This randomized, double-blind, double-dummy, noninferiority trial compared once-daily oral rivaroxaban with dose-adjusted warfarin for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation at moderate to high risk for stroke.[8] The primary safety outcome was a composite of major and nonmajor clinically relevant bleeding events.[9] Major bleeding was defined according to the ISTH criteria.[10]

  • Edoxaban (ENGAGE AF-TIMI 48): This randomized, double-blind, double-dummy trial compared two once-daily regimens of edoxaban with warfarin in patients with moderate-to-high-risk atrial fibrillation.[11] The primary safety end point was major bleeding during treatment, as defined by the ISTH criteria.[12]

  • Dabigatran (RE-LY): In this randomized, open-label trial with blinded endpoint evaluation, two fixed doses of dabigatran were compared with open-label warfarin in patients with atrial fibrillation at risk for stroke.[13] The primary safety outcome was major bleeding, defined as a reduction in the hemoglobin level of at least 2 g/dL, transfusion of at least 2 units of blood, or symptomatic bleeding in a critical area or organ.[14]

Conclusion

The available data from Phase 2 trials position this compound as a promising anticoagulant with a potentially superior safety profile concerning bleeding risk compared to established DOACs. Its novel mechanism of targeting Factor XIa offers a targeted approach to thrombosis that may spare physiological hemostasis. As the results from ongoing Phase 3 trials become available, a more direct and definitive comparison will be possible, further elucidating the role of this compound in the future of anticoagulation therapy. The detailed experimental protocols and the distinct signaling pathways outlined in this guide provide a foundational understanding for interpreting these forthcoming data and for guiding future research in this exciting field.

References

Milvexian for Venous Thromboembolism Prevention: A Comparative Analysis Against Standard Care

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety of the investigational oral Factor XIa (FXIa) inhibitor, milvexian, with standard care for the prevention of venous thromboembolism (VTE). The analysis is primarily based on data from the Phase 2 AXIOMATIC-TKR clinical trial, which evaluated this compound against enoxaparin in patients undergoing total knee replacement surgery.

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

This compound is an orally bioavailable, small-molecule inhibitor of Factor XIa, a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively targeting FXIa, this compound is designed to inhibit the amplification of thrombin generation, a key step in the formation of pathological blood clots, while potentially preserving the initial hemostasis that is crucial for preventing excessive bleeding.[1] This targeted approach suggests a wider therapeutic window compared to anticoagulants that act on downstream targets like Factor Xa or thrombin.[3][4]

Milvexian_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa IX Factor IX IXa Factor IXa IX->IXa XIIa->XI Activates XIa->IX Activates X Factor X IXa->X Activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Activates Xa Factor Xa X->Xa Thrombin Thrombin (IIa) Xa->Thrombin Activates Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Activates Fibrinogen Fibrinogen Fibrinogen->Fibrin This compound This compound This compound->XIa Inhibits

Caption: this compound inhibits Factor XIa, a key enzyme in the intrinsic coagulation pathway.

Pivotal Clinical Evidence: The AXIOMATIC-TKR Trial

The primary data on this compound's efficacy in VTE prevention comes from the AXIOMATIC-TKR study, a Phase 2, randomized, open-label, parallel-group, dose-ranging trial.[3][5][6]

Experimental Protocol: AXIOMATIC-TKR
  • Objective: To evaluate the efficacy and safety of various doses of oral this compound compared with subcutaneous enoxaparin for preventing VTE after elective total knee replacement surgery.[5][6]

  • Patient Population: The trial enrolled 1,242 patients undergoing knee arthroplasty.[6][7]

  • Intervention: Patients were randomized to one of seven postoperative regimens of this compound (25 mg, 50 mg, 100 mg, or 200 mg twice daily; or 25 mg, 50 mg, or 200 mg once daily) or the standard care comparator, enoxaparin (40 mg once daily).[6][7] Treatment was administered for 10-14 days.[8]

  • Primary Efficacy Outcome: A composite of asymptomatic deep-vein thrombosis (DVT) detected by mandatory venography, confirmed symptomatic VTE, or death from any cause.[3][6][9]

  • Primary Safety Outcome: Bleeding events, including major bleeding, clinically relevant non-major (CRNM) bleeding, and any bleeding.[6][7]

AXIOMATIC_TKR_Workflow cluster_screening Patient Selection cluster_randomization Randomization (Post-Surgery) cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Population 1,242 Patients Undergoing Total Knee Replacement Rand Randomization Population->Rand Milvexian_BID This compound Twice Daily (25, 50, 100, or 200 mg) Rand->Milvexian_BID Milvexian_OD This compound Once Daily (25, 50, or 200 mg) Rand->Milvexian_OD Enoxaparin Enoxaparin (Standard Care) 40 mg Once Daily Rand->Enoxaparin Treatment 10-14 Days of Treatment Milvexian_BID->Treatment Milvexian_OD->Treatment Enoxaparin->Treatment Efficacy Primary Efficacy Outcome: Composite of VTE Events (Assessed via Venography & Clinical F/U) Treatment->Efficacy Safety Principal Safety Outcome: Bleeding Events Treatment->Safety

Caption: Workflow of the AXIOMATIC-TKR Phase 2 clinical trial.

Data Presentation: Efficacy and Safety Outcomes

The AXIOMATIC-TKR trial demonstrated a dose-dependent reduction in the risk of postoperative VTE with this compound compared to enoxaparin, without an apparent increase in bleeding risk.[3][4]

Table 1: Efficacy Outcome (Incidence of VTE)

The primary efficacy outcome was a composite of asymptomatic DVT, confirmed symptomatic VTE, or all-cause mortality.

Treatment GroupNIncidence of VTEVTE Rate (%)
This compound (Twice Daily)
25 mg1292721%
50 mg1241411%
100 mg134129%
200 mg131108%
Combined Twice-Daily Doses5186312%
This compound (Once Daily)
25 mg28725%
50 mg1273024%
200 mg12387%
Standard Care
Enoxaparin 40 mg (Once Daily)2525421%

Data sourced from multiple reports on the AXIOMATIC-TKR trial.[3][6][7][9][10]

Key Efficacy Findings:

  • A significant dose-response relationship for VTE prevention was observed with twice-daily this compound (p<0.001).[3][6][7]

  • The overall VTE incidence of 12% in the combined twice-daily this compound groups was significantly lower than a prespecified benchmark rate of 30% (p<0.001).[4][6]

  • Daily doses of this compound at 100 mg or more were found to be superior to enoxaparin for VTE prevention.[4][10]

Table 2: Safety Outcomes (Bleeding Events)

The principal safety outcome was bleeding. The data showed comparable or lower rates of bleeding for this compound across a wide dose range compared to enoxaparin.

Bleeding EventThis compound (All Doses Combined)Enoxaparin 40 mg
N 923296
Any Bleeding 4% (38 patients)4% (12 patients)
Major Bleeding 01 patient
Major or CRNM Bleeding 1%2%
Serious Adverse Events 2%4%

Data sourced from multiple reports on the AXIOMATIC-TKR trial.[3][9][10]

Key Safety Findings:

  • There was no apparent dose-dependent increase in bleeding with this compound across a 16-fold dose range.[3][4]

  • The rates of any bleeding were identical between the combined this compound groups and the enoxaparin group (4%).[3][7][10]

  • No major bleeding events were reported in any this compound group, compared to one in the enoxaparin group.[4][10]

  • The rate of major or clinically relevant non-major bleeding was lower in the this compound groups (1%) compared to the enoxaparin group (2%).[3][9][11]

Conclusion

The Phase 2 AXIOMATIC-TKR trial provides proof-of-principle that the oral Factor XIa inhibitor this compound is an effective antithrombotic agent for VTE prevention in patients undergoing major orthopedic surgery.[4][7] this compound demonstrated a dose-dependent reduction in VTE, with higher doses showing superiority over the standard of care, enoxaparin.[10] Critically, this increased efficacy was not accompanied by an increased risk of bleeding, suggesting a favorable safety profile and a potentially wide therapeutic window.[3][4]

These promising results support the continued investigation of this compound in larger Phase 3 clinical trials to confirm its efficacy and safety profile across a broader range of patients and clinical scenarios.[3][12] If these findings are borne out, Factor XIa inhibition with agents like this compound could represent a significant advancement in thromboprophylaxis, offering a safer oral alternative to current anticoagulants.[3]

References

A Comparative Guide to the Pharmacokinetics of Milvexian and Oral Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the novel Factor XIa inhibitor, milvexian, and established direct oral Factor Xa (FXa) inhibitors, including apixaban, rivaroxaban, edoxaban, and betrixaban. The information presented is intended to support research and development efforts in the field of anticoagulation.

Mechanism of Action: A Key Distinction

It is crucial to note the fundamental difference in the mechanism of action between this compound and the other drugs discussed in this guide. This compound is a direct, oral inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] In contrast, apixaban, rivaroxaban, edoxaban, and betrixaban are direct inhibitors of Factor Xa (FXa), a component of the common pathway of coagulation.[3][4][5] This distinction in their targets within the coagulation cascade may have implications for their efficacy and safety profiles, particularly concerning bleeding risk.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and the selected FXa inhibitors. These values are derived from various clinical studies and represent a general overview. Individual patient characteristics can influence these parameters.

ParameterThis compoundApixabanRivaroxabanEdoxabanBetrixaban
Tmax (hours) 2.0 - 4.0[1][6]3.0 - 4.0[7][8]2.0 - 4.0[9][10]1.0 - 2.0[5][11]3.0 - 4.0[12][13]
Half-life (hours) 9.0 - 15.0[1][6]~12[3][8]5.0 - 9.0 (young), 11.0 - 13.0 (elderly)[14][15]10.0 - 14.0[5][11]19.0 - 27.0 (effective)[12][16]
Bioavailability (%) Not established~50[3]80 - 100 (10 mg), ≥80 with food (15/20 mg)[4][9]~62[5][11]~34[12]
Protein Binding (%) Moderate to high[6]~87[3]92 - 95[15]~55[17]~60[12]
Metabolism CYP3A4/5 substratePrimarily CYP3A4/5[3]CYP3A4, CYP2J2, and CYP-independent mechanisms[4]Minimal; CES1, CYP3A4/5, hydrolysis, glucuronidation[17]Not metabolized by CYP enzymes[12]
Excretion 6.9% - 17.8% renal[18]~27% renal[3][8]~33% renal (unchanged)[14]~50% renal (unchanged)[5][11]~11% renal[19]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa IX Factor IX XIIa->XI Activates XIa->IX Activates IXa Factor IXa X Factor X IXa->X Activates VII Factor VII VIIa_TF Factor VIIa-TF Complex VII->VIIa_TF TF Tissue Factor TF->VIIa_TF VIIa_TF->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin (Clot) Fibrinogen->Fibrin This compound This compound This compound->XIa Inhibits FXa_Inhibitors Apixaban, Rivaroxaban, Edoxaban, Betrixaban FXa_Inhibitors->Xa Inhibits

Caption: Coagulation cascade showing the points of inhibition for this compound (Factor XIa) and FXa inhibitors.

cluster_study_design Study Design & Preparation cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis & Reporting Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing Drug Administration (Single or Multiple Dose) Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Monitoring Adverse Event Monitoring Sampling->Monitoring Processing Plasma Sample Processing Sampling->Processing PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Monitoring->PK_Modeling Assay Bioanalytical Assay (e.g., LC-MS/MS) Processing->Assay Concentration Drug Concentration Determination Assay->Concentration Concentration->PK_Modeling Stat_Analysis Statistical Analysis PK_Modeling->Stat_Analysis Report Final Study Report Stat_Analysis->Report

Caption: A typical experimental workflow for a comparative pharmacokinetic study of oral anticoagulants.

Experimental Protocols

The data presented in this guide are derived from human clinical trials. A generalized protocol for a comparative, single-dose, crossover pharmacokinetic study is outlined below.

1. Study Design:

  • A randomized, open-label, two-period, two-sequence, crossover design is frequently employed.

  • A washout period of sufficient duration (typically at least 5-7 half-lives of the drugs) separates the two treatment periods to prevent carry-over effects.

2. Subject Population:

  • Healthy adult male and/or female volunteers are typically recruited.

  • Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize variability. Key criteria often include age, body mass index (BMI), and normal renal and hepatic function.

3. Drug Administration:

  • Subjects receive a single oral dose of the test drug (e.g., this compound) and the reference drug (e.g., an FXa inhibitor) in a randomized sequence.

  • The drugs are administered with a standardized volume of water after an overnight fast. Food and fluid intake are controlled post-dose to minimize effects on drug absorption.

4. Blood Sampling:

  • Serial venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predefined time points before and after drug administration.

  • Typical sampling time points include 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

5. Bioanalytical Method:

  • Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -70°C) until analysis.

  • Drug concentrations in plasma are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This method should be specific, sensitive, accurate, and precise.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and each drug using non-compartmental analysis.

  • Key parameters calculated include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

    • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

    • t1/2: Elimination half-life.

7. Statistical Analysis:

  • The pharmacokinetic parameters are statistically analyzed to compare the bioavailability of the two drugs.

  • An analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values.

  • The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated to assess bioequivalence.

This guide provides a foundational comparison of the pharmacokinetics of this compound and several key FXa inhibitors. Further research and clinical studies are ongoing to fully elucidate the clinical implications of these pharmacokinetic differences.

References

Evaluating the Non-Inferiority of Milvexian to Apixaban for Stroke Prevention: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the Factor XIa inhibitor, milvexian, and the established Factor Xa inhibitor, apixaban, for stroke prevention. This guide synthesizes available clinical trial data, experimental protocols, and mechanisms of action to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of this compound and apixaban, two anticoagulant medications used for stroke prevention. The primary focus is on the ongoing evaluation of this compound's non-inferiority to the current standard-of-care, apixaban. While the pivotal head-to-head Phase 3 trial, LIBREXIA AF, is still underway, this document summarizes the existing clinical data, outlines the methodologies of key studies, and illustrates the distinct mechanisms of action of each compound.

Mechanism of Action: Targeting Different Points in the Coagulation Cascade

The anticoagulant effects of this compound and apixaban stem from their inhibition of different key factors in the coagulation cascade.

This compound , an investigational oral agent, is a direct inhibitor of Factor XIa (FXIa).[1][2] By targeting FXIa, which is part of the intrinsic pathway of blood coagulation, this compound is hypothesized to prevent the formation of pathological blood clots while potentially carrying a lower risk of bleeding compared to anticoagulants that target downstream factors.[1][3] The inhibition of FXIa interrupts the amplification of thrombin generation.[4]

Apixaban , a widely prescribed oral anticoagulant, is a direct and selective inhibitor of Factor Xa (FXa).[5][6] Factor Xa is a crucial enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, responsible for converting prothrombin to thrombin.[6][7] By inhibiting both free and clot-bound FXa, apixaban effectively reduces thrombin generation and subsequent fibrin clot formation.[5][8][9]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor X Factor X Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Factor IXa Factor IXa Factor IXa->Factor X Activates This compound This compound This compound->Factor XIa Inhibits Apixaban Apixaban Apixaban->Factor Xa Inhibits

Figure 1: Simplified Coagulation Cascade and Drug Targets

Clinical Trial Data: A Look at the Evidence

Direct non-inferiority data from a completed head-to-head trial is not yet available. However, the Phase 2 AXIOMATIC-SSP trial provides insights into the safety and efficacy of this compound for secondary stroke prevention.

AXIOMATIC-SSP Phase 2 Trial Results

The AXIOMATIC-SSP trial was a dose-finding study evaluating this compound in patients who had experienced an acute non-cardioembolic ischemic stroke or transient ischemic attack.[10] Patients received this compound in addition to dual antiplatelet therapy.[11] While the study did not show a significant reduction in the primary composite endpoint of ischemic stroke or covert brain infarction, it did demonstrate a numerical reduction in recurrent symptomatic ischemic strokes at several doses with a favorable safety profile.[10][11]

Dose GroupSymptomatic Ischemic Stroke Incidence RateRelative Risk Reduction vs. Placebo (Approximate)Major Bleeding
Placebo5.5%-1%
This compound 25 mg QD--1%
This compound 25 mg BID4.6%17%1%
This compound 50 mg BID3.8%31%2%
This compound 100 mg BID4.0%27%2%
This compound 200 mg BID--1%
Data sourced from the AXIOMATIC-SSP trial press release.[10][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the experimental designs for the AXIOMATIC-SSP and the ongoing LIBREXIA AF trials.

AXIOMATIC-SSP Trial Protocol
  • Study Design: A Phase 2, international, randomized, double-blind, placebo-controlled, dose-finding trial.[12]

  • Participants: 2,366 patients with an acute non-cardioembolic ischemic stroke or high-risk transient ischemic attack.[12][13]

  • Intervention: Participants were randomized to receive one of five doses of this compound or a placebo for 90 days, in addition to background dual antiplatelet therapy (clopidogrel and aspirin) for the first 21 days, followed by single antiplatelet therapy.[11][12]

  • Primary Efficacy Outcome: The composite of symptomatic ischemic stroke or covert brain infarction detected by MRI at 90 days.[12][13]

  • Primary Safety Outcome: Major bleeding events.[12]

Patient Population Acute Ischemic Stroke or High-Risk TIA Patients (N=2366) Randomization Randomization Patient Population->Randomization Placebo Placebo + Dual Antiplatelet Therapy Randomization->Placebo Milvexian_25_QD This compound 25mg QD + DAPT Randomization->Milvexian_25_QD Milvexian_25_BID This compound 25mg BID + DAPT Randomization->Milvexian_25_BID Milvexian_50_BID This compound 50mg BID + DAPT Randomization->Milvexian_50_BID Milvexian_100_BID This compound 100mg BID + DAPT Randomization->Milvexian_100_BID Milvexian_200_BID This compound 200mg BID + DAPT Randomization->Milvexian_200_BID Follow_up 90-Day Follow-up Placebo->Follow_up Milvexian_25_QD->Follow_up Milvexian_25_BID->Follow_up Milvexian_50_BID->Follow_up Milvexian_100_BID->Follow_up Milvexian_200_BID->Follow_up Outcome Primary Efficacy Outcome: Symptomatic Ischemic Stroke or Covert Brain Infarction Primary Safety Outcome: Major Bleeding Follow_up->Outcome

Figure 2: AXIOMATIC-SSP Experimental Workflow

LIBREXIA AF Trial Protocol (Ongoing)

The LIBREXIA AF trial is a head-to-head comparison designed to establish the non-inferiority of this compound to apixaban.[3][14][15]

  • Study Design: A global Phase 3, randomized, double-blind, double-dummy, parallel-group, event-driven, active-controlled trial.[14][16]

  • Participants: Approximately 15,500 participants with atrial fibrillation.[3][14]

  • Intervention: Participants are randomly assigned to receive either this compound (100 mg twice daily) or apixaban (5 mg or 2.5 mg twice daily, based on label indications).[3][15]

  • Primary Efficacy Objective: To determine if this compound is non-inferior to apixaban in preventing the composite of stroke and systemic embolism.[3][14]

  • Principal Safety Objective: To assess if this compound is superior to apixaban in reducing the risk of major bleeding events as defined by the International Society on Thrombosis and Haemostasis (ISTH).[3][14]

Patient_Population Atrial Fibrillation Patients (N≈15,500) Randomization Randomization Patient_Population->Randomization Milvexian_Arm This compound 100mg BID + Apixaban Placebo Randomization->Milvexian_Arm Apixaban_Arm Apixaban 5mg or 2.5mg BID + this compound Placebo Randomization->Apixaban_Arm Follow_up Event-Driven Follow-up Milvexian_Arm->Follow_up Apixaban_Arm->Follow_up Efficacy_Outcome Primary Efficacy Outcome: Non-inferiority for Stroke and Systemic Embolism Follow_up->Efficacy_Outcome Safety_Outcome Principal Safety Outcome: Superiority for Major Bleeding Events Follow_up->Safety_Outcome

Figure 3: LIBREXIA AF Experimental Workflow

Future Outlook

The completion of the LIBREXIA AF trial, with an estimated primary completion date in late 2026, will be a critical determinant of this compound's role in stroke prevention for patients with atrial fibrillation.[17] The results will provide the first large-scale, direct comparison against a current standard of care, apixaban. Should this compound demonstrate non-inferior efficacy for stroke prevention with a superior safety profile, particularly a lower risk of major bleeding, it could represent a significant advancement in anticoagulant therapy. Researchers and clinicians eagerly await these findings to better understand the clinical utility of targeting Factor XIa.

References

Safety Operating Guide

Safe Disposal of Milvexian: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Milvexian, an investigational oral factor XIa inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), adherence to proper disposal protocols is essential for all laboratory chemicals.[2][3] This guide provides detailed procedures for the safe disposal of this compound in a research setting.

Key Chemical and Safety Data

For easy reference, the following table summarizes essential information for this compound.

PropertyDataReference
Chemical Name This compound[2]
Synonyms BMS-986177; JNJ-70033093[2]
CAS Number 1802425-99-5[2]
Molecular Formula C28H23Cl2F2N9O2[2]
Molecular Weight 626.44[2]
Hazard Classification Not a hazardous substance or mixture[2][3]

Pre-Disposal and Handling Precautions

Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of accidental exposure, even with non-hazardous substances.

Recommended PPE:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Disposable gloves

Handling Guidelines:

  • Avoid creating dust or aerosols.[2][3]

  • Ensure adequate ventilation in the work area.[2][3]

  • Prevent the substance from entering drains or water courses.[2][3]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its contaminated materials should always be in accordance with local, state, and federal regulations.[2]

Step 1: Decontamination of Spills

In the event of a spill, follow these procedures:

  • Restrict Access: Cordon off the affected area to prevent further contamination.

  • Absorb Liquid: For solutions, use an inert, finely-powdered liquid-binding material such as diatomite or universal binders to absorb the spill.[2][3]

  • Clean Surfaces: Decontaminate the affected surfaces and any equipment by scrubbing with alcohol.[2][3]

  • Collect Waste: Carefully collect all contaminated materials (absorbent material, used cleaning supplies) into a designated, sealable waste container.

Step 2: Disposal of Unused this compound

For unused or expired this compound:

  • Consult Institutional Guidelines: Always refer to your institution's specific chemical waste disposal procedures first.

  • Package for Disposal:

    • If in solid form, ensure it is in a securely sealed container.

    • For solutions, package in a leak-proof container.

  • Labeling: Clearly label the waste container as "this compound Waste" and include any other information required by your institution's waste management program.

  • Waste Collection: Arrange for collection by your institution's licensed chemical waste disposal service.

Step 3: Disposal of Contaminated Materials

For items such as empty containers, gloves, and other disposable materials contaminated with this compound:

  • Segregate Waste: Place all contaminated items in a designated, clearly labeled waste bag or container separate from regular laboratory trash.

  • Container Disposal: For the original product container, ensure it is empty. Do not rinse into the drain. Dispose of it as chemical waste.

  • Follow Institutional Protocols: Adhere to your institution's guidelines for the disposal of non-hazardous chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Milvexian_Disposal_Workflow cluster_prep Preparation & Handling cluster_spill Spill Management cluster_unused Unused Material Disposal cluster_final Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill or Unused Material? ppe->spill absorb Absorb with Inert Material spill->absorb Spill package Securely Package Unused this compound spill->package Unused Material decontaminate Decontaminate Surfaces with Alcohol absorb->decontaminate collect_spill Collect Contaminated Material decontaminate->collect_spill waste_container Place in Designated Chemical Waste Container collect_spill->waste_container label_waste Label as Chemical Waste package->label_waste label_waste->waste_container follow_regs Dispose via Licensed Service (Follow Local Regulations) waste_container->follow_regs end End: Proper Disposal Complete follow_regs->end

Caption: A workflow diagram for the safe disposal of this compound.

Environmental Considerations

To prevent environmental contamination, never dispose of this compound or its solutions down the drain or in the regular trash.[2][3] Always use a designated and licensed chemical waste disposal service. While this compound is not classified as hazardous, responsible disposal minimizes the potential for unforeseen environmental impacts.

References

Safeguarding Research: A Comprehensive Guide to Handling Milvexian

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of Milvexian, an investigational oral factor XIa inhibitor. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of research.

While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), prudent laboratory practices are essential to maintain a safe working environment. The following procedures and recommendations are based on standard safety protocols for handling non-hazardous pharmaceutical compounds.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on general laboratory safety standards.

PPE CategoryItemSpecifications & Use Case
Hand Protection Nitrile GlovesStandard laboratory grade. To be worn at all times when handling this compound powder or solutions. Change gloves immediately if contaminated.
Body Protection Laboratory CoatWorn over personal clothing to protect against spills and contamination. Should be buttoned and have long sleeves.
Eye Protection Safety Glasses with Side ShieldsTo be worn at all times in the laboratory to protect from splashes or airborne particles.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If weighing or handling large quantities of powder that may generate dust, a dust mask or working in a fume hood is recommended.
Foot Protection Closed-toe ShoesTo be worn at all times in the laboratory to protect against spills and falling objects.

Experimental Protocols: Safe Handling Procedures

Adherence to a strict protocol for handling this compound is crucial. The following step-by-step guidance covers the lifecycle of the compound within a laboratory setting, from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into the laboratory's chemical inventory system.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature requirements provided by the supplier.

2. Preparation and Handling:

  • Always handle this compound in a designated area, away from general laboratory traffic.

  • Before handling, ensure that a safety shower and eyewash station are accessible.[1]

  • Don appropriate PPE as outlined in the table above.

  • When weighing the solid form, perform the task in a chemical fume hood or a balance enclosure to minimize the potential for dust inhalation.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, date, and your initials.

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with water.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

As an investigational drug, the disposal of this compound and its associated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unused or expired this compound should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not discard it in the regular trash or pour it down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container. This container should be clearly labeled as "Chemical Waste" and include the name of the compound.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.

  • Consult Local Regulations: Always consult your institution's EHS guidelines and local regulations for the proper disposal of non-hazardous pharmaceutical waste.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Milvexian_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Store Log & Store Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Compound (in fume hood if powder) Don_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Spill Spill Response Weigh->Spill Exposure Exposure Response Weigh->Exposure Label Label Container Prepare->Label Prepare->Spill Prepare->Exposure Experiment Perform Experiment Label->Experiment Collect_Waste Collect Contaminated Waste Experiment->Collect_Waste Decontaminate Decontaminate Glassware Experiment->Decontaminate Experiment->Spill Experiment->Exposure Final_Disposal Final Waste Disposal (via EHS) Collect_Waste->Final_Disposal Dispose_Unused Dispose of Unused Compound (via EHS) Dispose_Unused->Final_Disposal Decontaminate->Final_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.